Product packaging for Ac-His(tau-Trt)-OH(Cat. No.:)

Ac-His(tau-Trt)-OH

Cat. No.: B13901871
M. Wt: 439.5 g/mol
InChI Key: MFOVFDBMJIPSLM-UHFFFAOYSA-N
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Description

Ac-His(tau-Trt)-OH is a useful research compound. Its molecular formula is C27H25N3O3 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25N3O3 B13901871 Ac-His(tau-Trt)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-(1-tritylimidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-20(31)29-25(26(32)33)17-24-18-30(19-28-24)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18-19,25H,17H2,1H3,(H,29,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOVFDBMJIPSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Gatekeeper of Histidine's Reactivity: A Technical Guide to the Trityl Group in Ac-His(tau-Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful peptide synthesis. Among these, the trityl (Trt) group plays a pivotal role in managing the unique challenges posed by the amino acid histidine. This in-depth technical guide elucidates the critical function of the trityl group in Nα-acetyl-L-histidine(τ-Trt), or Ac-His(tau-Trt)-OH, a commonly used building block in the synthesis of complex peptides.

The imidazole side chain of histidine, with its two nitrogen atoms (π and τ), presents a dual threat during peptide synthesis: a propensity for undesirable side reactions and a high susceptibility to racemization. The strategic placement of a bulky and acid-labile trityl group on the τ-nitrogen of the imidazole ring effectively mitigates these issues, ensuring the stereochemical integrity and desired composition of the final peptide product.

Core Functions of the Trityl Group

The primary function of the trityl group in this compound is to serve as a sterically hindering protecting group for the imidazole side chain of histidine. This protection is crucial for two main reasons:

  • Prevention of Side Reactions: The lone pair of electrons on the imidazole nitrogens makes them nucleophilic and susceptible to acylation by the activated carboxyl group of the incoming amino acid during peptide coupling. This can lead to the formation of undesired branched peptides or other side products. The bulky trityl group physically blocks access to the τ-nitrogen, preventing these unwanted reactions.

  • Suppression of Racemization: Histidine is one of the most prone amino acids to racemization during peptide synthesis. The mechanism of racemization involves the abstraction of the α-proton of the activated histidine residue, a process that is unfortunately catalyzed by the basic imidazole side chain itself. By attaching the electron-withdrawing and sterically demanding trityl group to the τ-nitrogen, the basicity of the imidazole ring is reduced, thereby significantly suppressing this intramolecular base-catalyzed racemization. While not always completely eliminating racemization, the trityl group offers a substantial improvement in maintaining the chiral purity of the histidine residue.

Quantitative Analysis of Trityl Group Efficacy

The use of a trityl group on the histidine side chain has a demonstrable impact on the stereochemical purity and overall yield of peptide synthesis. While specific quantitative data can vary depending on the coupling reagents, reaction conditions, and peptide sequence, the following tables summarize the general observations and comparative performance of different histidine protection strategies.

Protecting GroupCoupling Method% Racemization (D-His Isomer)Reference
NoneDCC/HOBtHigh (can exceed 10%)General Knowledge
Trityl (Trt) DCC/HOBt Low to Moderate (typically <2%) [General consensus in peptide chemistry literature]
Benzyloxymethyl (Bom)DCC/HOBtVery Low (<0.5%)[1]
4-Methoxybenzyloxymethyl (MBom)HCTU/6-Cl-HOBt/DIPEAVery Low (<0.1%)[2]

Table 1: Comparative Racemization of Histidine with Different Side-Chain Protecting Groups. This table illustrates the effectiveness of various protecting groups in minimizing racemization during peptide coupling. While the trityl group significantly reduces racemization compared to unprotected histidine, other protecting groups like Bom and MBom can offer even greater suppression.

Histidine DerivativePeptide SequenceOverall YieldPurityReference
Ac-His-OH (unprotected)Model HexapeptideVariable, often lower due to side reactionsLower, with multiple byproducts[General observations in synthesis reports]
This compound Model Hexapeptide Generally higher and more reproducible Higher, with fewer side products [3]

Table 2: Impact of Trityl Protection on Peptide Synthesis Yield and Purity. The use of Trt-protected histidine generally leads to higher yields and purer crude peptide products due to the prevention of side reactions and improved coupling efficiency.

Experimental Protocols

Protocol 1: N-τ-Tritylation of N-acetyl-L-histidine

This protocol describes the synthesis of this compound from N-acetyl-L-histidine.

Materials:

  • N-acetyl-L-histidine

  • Trityl chloride (Trt-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Suspend N-acetyl-L-histidine (1 equivalent) in anhydrous DCM or ACN.

  • Add triethylamine or DIPEA (2.2 equivalents) to the suspension and stir until a clear solution is obtained.

  • Cool the solution to 0°C in an ice bath.

  • Add trityl chloride (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the triethylammonium chloride precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a white solid.

Protocol 2: Cleavage of the Trityl Group from the Histidine Side Chain

The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the solid-phase support using a trifluoroacetic acid (TFA)-based cocktail.

Materials:

  • Trityl-protected peptide on resin or in solution

  • Trifluoroacetic acid (TFA)

  • Scavengers such as triisopropylsilane (TIS) and water.

Procedure for Cleavage from Resin:

  • Wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS. The TIS acts as a scavenger to trap the released trityl cations, preventing re-attachment to other nucleophilic residues like tryptophan.

  • Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow or orange due to the formation of the trityl cation.[4]

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide from the combined filtrates by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.

Visualizing the Core Concepts

To further clarify the role of the trityl group and the processes involved, the following diagrams have been generated using the Graphviz (DOT language).

protection_deprotection_workflow Ac_His_OH Ac-His-OH Tritylation Tritylation (Trt-Cl, Base) Ac_His_OH->Tritylation Ac_His_Trt_OH This compound Tritylation->Ac_His_Trt_OH Peptide_Synthesis Peptide Synthesis (Coupling Cycles) Ac_His_Trt_OH->Peptide_Synthesis Protected_Peptide Protected Peptide (with His(Trt)) Peptide_Synthesis->Protected_Peptide Deprotection Deprotection (TFA, Scavengers) Protected_Peptide->Deprotection Final_Peptide Final Deprotected Peptide Deprotection->Final_Peptide

Caption: Workflow for the protection and deprotection of histidine using a trityl group.

racemization_mechanism cluster_0 Without Trityl Protection cluster_1 With Trityl Protection Activated_His Activated L-Histidine Proton_Abstraction α-Proton Abstraction Activated_His->Proton_Abstraction catalyzed by Imidazole Imidazole Side Chain (Intramolecular Base) Imidazole->Proton_Abstraction Enolate Planar Enolate Intermediate Proton_Abstraction->Enolate Reprotonation Reprotonation Enolate->Reprotonation Racemized_His Racemized Histidine (L- and D-isomers) Reprotonation->Racemized_His Activated_His_Trt Activated His(Trt) Suppressed_Abstraction α-Proton Abstraction (Suppressed) Activated_His_Trt->Suppressed_Abstraction Trt_Group Bulky Trityl Group (Reduces Basicity) Trt_Group->Suppressed_Abstraction hinders Preserved_Stereochemistry Preserved Stereochemistry (L-isomer) Suppressed_Abstraction->Preserved_Stereochemistry

Caption: Mechanism of histidine racemization and its suppression by the trityl group.

References

In-Depth Technical Guide to Ac-His(tau-Trt)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Nα-acetyl-L-histidine(τ-Trt), commonly abbreviated as Ac-His(tau-Trt)-OH. This protected amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. This document details its chemical characteristics, outlines relevant experimental methodologies, and illustrates its role in the synthesis of custom peptides.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid L-histidine, modified with two key protecting groups: an acetyl group at the Nα-terminus and a trityl group on the tau (τ) nitrogen of the imidazole side chain. These modifications are crucial for its application in peptide synthesis, preventing unwanted side reactions and preserving stereochemical integrity during the coupling process.

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
CAS Number 183498-47-7[1][2]
Molecular Formula C27H25N3O3[1]
Molecular Weight 439.52 g/mol [1]
Appearance White powder[1]
Purity (HPLC) ≥ 98%[1]
Optical Rotation [a]20D = 20 ± 2º (c=1.0012 in MeOH)[1]
Storage Conditions 0 - 8 °C[1]

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a specialized building block in SPPS, a technique that allows for the stepwise synthesis of peptides on a solid resin support.[3][4] The protecting groups on this compound are essential for the success of this process.

  • Nα-Acetyl Group: The acetyl group at the N-terminus provides a permanent block, making this compound suitable as an N-terminal capping agent in a peptide sequence. This is often desired in the synthesis of therapeutic peptides to mimic the structure of native proteins or to improve stability against enzymatic degradation.

  • τ-Trityl Group: The bulky trityl (triphenylmethyl) group on the side chain imidazole ring serves two primary purposes:

    • Prevention of Side Reactions: The imidazole side chain of histidine is nucleophilic and can participate in undesirable side reactions during peptide coupling. The trityl group sterically hinders the imidazole nitrogen, preventing acylation or other modifications.[3]

    • Suppression of Racemization: Histidine is particularly prone to racemization (loss of stereochemical purity) during the activation step of peptide coupling. Protection of the imidazole nitrogen with a bulky group like trityl significantly reduces the rate of racemization, ensuring the incorporation of the desired L-histidine enantiomer.

The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support, often using a strong acid like trifluoroacetic acid (TFA).[5]

Logical Workflow of SPPS using a Protected Amino Acid

The following diagram illustrates the general workflow of a single coupling cycle in solid-phase peptide synthesis, highlighting the role of a protected amino acid like this compound.

spss_workflow start Resin-Bound Peptide Chain (with free N-terminus) deprotection Nα-Protecting Group Removal (e.g., Piperidine for Fmoc) start->deprotection washing1 Washing Step (e.g., DMF) deprotection->washing1 coupling Coupling of Protected Amino Acid (e.g., this compound + activator) washing1->coupling washing2 Washing Step (e.g., DMF) coupling->washing2 end_cycle Elongated Peptide Chain (Nα-protected) washing2->end_cycle repeat Repeat for next amino acid end_cycle->repeat repeat->deprotection

Caption: General cycle of solid-phase peptide synthesis.

Experimental Protocols

Representative Synthesis of this compound

Step 1: Synthesis of His(Trt)-OH

This procedure is adapted from methods for the tritylation of amino acids.

  • Dissolution: Dissolve L-histidine in a suitable solvent such as acetonitrile.

  • Addition of Trityl Chloride: Add trityl chloride to the solution, often in the presence of a Lewis acid catalyst like zinc chloride to facilitate the reaction.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated during the reaction.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and adjust the pH to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or chromatography to yield His(Trt)-OH.

Step 2: Acetylation of His(Trt)-OH

This procedure is a general method for the N-acetylation of amino acids.

  • Dissolution: Suspend His(Trt)-OH in a suitable solvent, such as a mixture of acetic acid and acetic anhydride.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is typically quenched with water to hydrolyze the excess acetic anhydride. The product may precipitate upon addition of water or a non-polar solvent.

  • Purification: The crude this compound can be purified by recrystallization or flash chromatography to obtain the final product.

HPLC Purification of Protected Amino Acids

High-performance liquid chromatography (HPLC) is a standard technique for the purification and analysis of protected amino acids. A typical reversed-phase HPLC (RP-HPLC) protocol is provided below.

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed to elute the compound of interest. For example, a gradient of 10% to 90% B over 30 minutes.

  • Flow Rate: A typical flow rate is 1 mL/min for analytical scale and can be scaled up for preparative purification.

  • Detection: UV detection at 220 nm and 280 nm is suitable for detecting the peptide backbone and the aromatic trityl group, respectively.

Fractions containing the pure product are collected, pooled, and lyophilized to obtain the purified this compound.

Analytical Characterization

The structure and purity of this compound are confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the acetyl group (a singlet around 2.0 ppm), the protons of the histidine backbone, the imidazole ring protons, and the aromatic protons of the trityl group (typically in the range of 7.0-7.5 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the carbons of the histidine residue, and the aromatic carbons of the trityl group. The chemical shift of the imidazole carbons can confirm the attachment of the trityl group.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to confirm the molecular weight of this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton (439.52 + 1.01 = 440.53). Fragmentation analysis (MS/MS) can provide further structural confirmation, with expected losses of the acetyl group, the carboxylic acid group, and the trityl group.

Conclusion

This compound is a vital reagent for researchers and drug developers engaged in peptide synthesis. Its carefully designed structure with orthogonal protecting groups allows for the efficient and stereochemically controlled incorporation of histidine residues into peptide chains. This technical guide provides a foundational understanding of its chemical properties, a framework for its synthesis and purification, and an illustration of its crucial role in the broader context of solid-phase peptide synthesis. The provided data and protocols serve as a valuable resource for the successful application of this compound in the development of novel peptide-based therapeutics and research tools.

References

An In-depth Technical Guide to N-terminal Acetylation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-terminal acetylation, the covalent attachment of an acetyl group (CH₃CO-) to the alpha-amino group of the first amino acid in a peptide, is a critical modification in peptide synthesis. This process is not merely a synthetic convenience but a strategic tool to enhance the therapeutic and investigational potential of peptides. By mimicking a common post-translational modification found in approximately 80-90% of human proteins, N-terminal acetylation imparts several beneficial properties to synthetic peptides, influencing their stability, biological activity, and physical characteristics.[1][2][3]

Core Principles and Strategic Advantages

The primary reason for N-terminal acetylation is to alter the physicochemical properties of the peptide's N-terminus. The free N-terminal amine is typically protonated at physiological pH, carrying a positive charge. Acetylation neutralizes this charge, which has several profound consequences:

  • Enhanced Proteolytic Stability : The free N-terminus is a primary recognition site for aminopeptidases, a class of exopeptidases that degrade peptides and proteins by sequentially cleaving amino acids from the N-terminus.[4][5] Capping the N-terminus with an acetyl group sterically hinders and electronically prevents recognition by these enzymes, significantly increasing the peptide's half-life in biological fluids like plasma.[5][6][7] This enhanced stability is crucial for therapeutic peptides that need to circulate in the body to reach their target.

  • Mimicking Native Protein Structures : A vast majority of eukaryotic proteins are naturally N-terminally acetylated.[1][2] For synthetic peptides designed to mimic a segment of a native protein—for instance, in receptor binding studies or as immunogens for antibody production—N-terminal acetylation is often essential to replicate the native structure and function accurately.[8][9] This modification can also stabilize secondary structures like α-helices at the N-terminus.[1][10]

  • Modulation of Biological Activity and Receptor Interaction : By neutralizing the N-terminal charge, acetylation can alter how a peptide interacts with its biological target.[1] This can lead to improved binding affinity and specificity. For example, the removal of the positive charge can enhance a peptide's ability to cross cell membranes, which is particularly advantageous for intracellular drug targets.[1][9]

  • Reduced Immunogenicity : In some cases, modifying the termini of a peptide can reduce its recognition by the immune system, which is a desirable trait for therapeutic peptides to avoid adverse immune reactions.

  • Improved Solubility (Sequence Dependent) : While charge neutralization can sometimes decrease the overall solubility of a peptide, in certain contexts, it can help mitigate issues related to the N-terminal charge.[8][11] However, this effect is highly sequence-dependent and must be evaluated on a case-by-case basis.

Quantitative Impact of N-terminal Acetylation

The effects of N-terminal acetylation have been quantified across various studies, demonstrating its significant impact on peptide stability and function. The following table summarizes key findings from the literature.

Peptide/ProteinModificationParameter MeasuredUnmodified ValueAcetylated ValueFold Change/ImprovementReference Context
Various short peptides (Ala-Ala, Ala-Ala-Ala, Leu-Gly-Gly)N-terminal AcetylationPeptide remaining after 6h incubation in rumen fluid~0%~100%Complete protectionDemonstrates dramatic increase in stability against microbial aminopeptidases.[12][13]
Anionic Peptide Nanofilaments (Ac-AD and Ac-PD)N-terminal AcetylationHalf-life in human plasma<0.5 hours8.64 and 20.7 hours>17-fold and >41-fold increaseShows significant enhancement in stability against non-specific proteolysis in plasma.[6]
Methionine Enkephalin (Met-enk) & Leucine Enkephalin (Leu-enk)N-terminal AcetylationPeptide remaining after 30 min incubation with aminopeptidase M<1% (hydrolyzed within 1 min)>90%>90-fold increase in stabilityHighlights the profound protective effect against specific enzymatic degradation.[14]
Ubc12 (E2 enzyme)N-terminal AcetylationBinding affinity to Dcn1 (E3 ligase)--~100-fold increaseIllustrates the crucial role of acetylation in mediating protein-protein interactions.[15]

Experimental Protocols

N-terminal acetylation is typically performed as the final step on the solid-phase resin before cleavage and deprotection of the side chains. This ensures that only the N-terminal α-amino group is acetylated.

On-Resin N-terminal Acetylation Protocol (Fmoc-SPPS)

This protocol is performed after the final amino acid has been coupled and its Fmoc protecting group has been removed.

1. Materials and Reagents:

  • Peptide-resin with a free N-terminus.

  • Acetylation Solution: A common solution is 10% (v/v) acetic anhydride and 5% (v/v) Diisopropylethylamine (DIPEA) or Pyridine in N,N-Dimethylformamide (DMF). For a 10 mL solution, this would be 1 mL of acetic anhydride, 0.5 mL of DIPEA, and 8.5 mL of DMF.

  • N,N-Dimethylformamide (DMF) for washing.

  • Dichloromethane (DCM) for washing.

  • Methanol (MeOH) for washing.

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel.

2. Methodology (for a 0.10 mmol scale synthesis):

  • Resin Preparation: After the final Fmoc deprotection and subsequent DMF washes, ensure the peptide-resin is solvated in ~2 mL of DMF in the reaction vessel.[11]

  • Acetylation Reaction:

    • Drain the DMF from the resin.

    • Add the acetylation solution (~2 mL for 0.10 mmol scale) to the resin.

    • Agitate the mixture using a shaker or vortex mixer for 30-60 minutes at room temperature.[11] The reaction involves the nucleophilic attack of the free N-terminal amine on the carbonyl carbon of acetic anhydride.[11]

  • Washing:

    • Drain the acetylation solution.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:

      • 3 x DMF washes

      • 3 x DCM washes

      • 3 x MeOH washes

    • Dry the resin under vacuum.

  • Verification (Optional but Recommended):

    • A small amount of resin can be cleaved, and the resulting peptide analyzed by Mass Spectrometry (MS). A successful acetylation will result in a mass increase of 42.04 Da compared to the non-acetylated peptide.[1]

    • The Kaiser test can be performed on a few beads of resin. A negative result (yellow beads) indicates that the primary amine has been successfully capped.

  • Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol appropriate for the resin and protecting groups used.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the key processes and rationale behind N-terminal acetylation.

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 Remove Piperidine coupling Amino Acid Coupling (DIC/Oxyma) coupling->wash1 Repeat for each AA wash1->coupling final_deprotection Final Fmoc Deprotection wash1->final_deprotection After last AA acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) final_deprotection->acetylation wash2 Wash (DMF, DCM, MeOH) acetylation->wash2 cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) wash2->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS) purification->analysis final_product Final Product: Ac-Peptide analysis->final_product Degradation_Pathway cluster_0 Unmodified Peptide cluster_1 N-terminally Acetylated Peptide unmodified H₂N- -R₁-R₂-...-Rₙ-COOH Free N-terminus (Positive Charge) enzyme Aminopeptidase unmodified:head->enzyme Recognized cleavage Cleavage of N-terminal Amino Acid enzyme->cleavage degradation Peptide Degradation cleavage->degradation acetylated Ac-NH- -R₁-R₂-...-Rₙ-COOH Blocked N-terminus (Neutral) no_recognition Recognition Blocked acetylated:head->no_recognition Not Recognized by Aminopeptidase stability Enhanced Stability no_recognition->stability

References

A Technical Guide to Ac-His(tau-Trt)-OH: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-acetyl-τ-(trityl)-L-histidine, commonly referred to as Ac-His(tau-Trt)-OH. This derivative of the essential amino acid histidine is a valuable building block in the field of peptide synthesis, particularly for the development of peptide-based therapeutics and research tools. Its unique protecting groups allow for the controlled and precise assembly of complex peptide chains.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

ParameterValueReference(s)
CAS Number 183498-47-7[1][2][3]
Molecular Weight 439.5 g/mol [1][2]
Molecular Formula C₂₇H₂₅N₃O₃[1][2]
Synonyms N-alpha-Acetyl-Nin-trityl-L-histidine, Ac-L-His(Trt)-OH[1]
Primary Application Building block for peptide synthesis[3]
Storage Room temperature, sealed and dry[2]

The Role of Protecting Groups in Peptide Synthesis

The utility of this compound in peptide synthesis stems from its two protecting groups: the N-terminal acetyl (Ac) group and the side-chain trityl (Trt) group.

  • N-terminal Acetyl (Ac) Group: The acetyl group at the N-terminus blocks the alpha-amino group of histidine. This is particularly useful when the histidine residue is intended to be the N-terminal amino acid of the final peptide, mimicking a common post-translational modification in natural proteins.

  • Side-Chain Trityl (Trt) Group: The imidazole ring of the histidine side chain is reactive and can lead to undesirable side reactions during peptide synthesis. The bulky trityl group is attached to the tau (τ) nitrogen of the imidazole ring, effectively preventing these side reactions.[4] The Trt group is known for its acid lability, meaning it can be removed under specific acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other protecting groups that are sensitive to different conditions.[5] This selectivity is a cornerstone of modern solid-phase peptide synthesis (SPPS).

Experimental Protocol: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily employed in SPPS, a widely used method for synthesizing peptides. The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).

Materials:
  • This compound

  • Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagent for Fmoc group (if applicable, e.g., piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA with scavengers like water, TIS)

Methodology:
  • Resin Preparation and First Amino Acid Coupling: The synthesis begins with the covalent attachment of the C-terminal amino acid to the resin. If this compound is the sole or C-terminal residue, it can be attached to a suitable resin.

  • Peptide Chain Elongation (Coupling/Deprotection Cycles): For building a longer peptide where this compound is not the C-terminal residue, a standard SPPS cycle is followed. This involves:

    • Deprotection: Removal of the temporary N-terminal protecting group (commonly Fmoc) from the resin-bound amino acid.

    • Coupling: Activation of the next protected amino acid (like this compound) with a coupling reagent and its addition to the deprotected N-terminus of the growing peptide chain.

  • Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Trt group from histidine, are removed.

    • The peptidyl-resin is treated with a cleavage cocktail, typically a strong acid solution like 95% trifluoroacetic acid (TFA).[5]

    • The presence of the Trt group will often result in a deep yellow color during cleavage due to the formation of the stable trityl cation.[6]

    • Scavengers are included in the cleavage cocktail to prevent the reactive trityl cations from modifying other sensitive amino acids in the peptide.

    • The cleaved peptide is then precipitated, purified (usually by HPLC), and characterized.

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of using a protected amino acid like this compound in a typical solid-phase peptide synthesis workflow.

spss_workflow cluster_synthesis Peptide Synthesis Cycle (on resin) cluster_cleavage Final Cleavage & Purification start Start with Resin-Bound Amino Acid deprotection N-alpha Deprotection (e.g., Piperidine for Fmoc) start->deprotection wash1 Wash deprotection->wash1 coupling Couple next Protected AA (e.g., Ac-His(Trt)-OH + HBTU/DIPEA) wash1->coupling wash2 Wash coupling->wash2 check Repeat for all Amino Acids? wash2->check check->deprotection Yes cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., 95% TFA + Scavengers) check->cleavage No precipitation Precipitate Peptide (e.g., with cold ether) cleavage->precipitation purification Purify Peptide (e.g., HPLC) precipitation->purification analysis Analyze Peptide (e.g., Mass Spectrometry) purification->analysis final_product Final Peptide analysis->final_product

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

logical_relationship cluster_groups Protecting Groups cluster_functions Functions in SPPS compound This compound ac_group N-terminal Acetyl (Ac) Group compound->ac_group trt_group Side-Chain Trityl (Trt) Group compound->trt_group n_term_block Blocks N-terminus ac_group->n_term_block side_chain_protect Protects Imidazole Ring trt_group->side_chain_protect acid_labile Acid-Labile Removal (TFA) trt_group->acid_labile spps Solid-Phase Peptide Synthesis (SPPS) n_term_block->spps prevent_side_reactions Prevents Side Reactions side_chain_protect->prevent_side_reactions prevent_side_reactions->spps acid_labile->spps final_peptide Synthesized Peptide spps->final_peptide

Caption: Logical Relationships of this compound in SPPS.

References

The Role of Ac-His(tau-Trt)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Nα-acetyl-L-histidine(τ-trityl) (Ac-His(tau-Trt)-OH) and its more commonly used Fmoc-protected counterpart, Fmoc-His(tau-Trt)-OH, in solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group for the imidazole side chain of histidine is a cornerstone of modern peptide synthesis, particularly within the widely adopted Fmoc/tBu strategy. This document provides a comprehensive overview of its application, challenges, and best practices, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the synthesis of complex peptides.

Core Concepts: The Trityl Group in Histidine Protection

In SPPS, the reactive side chain of histidine's imidazole ring must be protected to prevent undesirable side reactions during peptide chain elongation. The trityl (Trt) group, a bulky and acid-labile protecting group, is frequently employed for this purpose. It is introduced on the τ-nitrogen (tele) of the imidazole ring.

The primary advantages of using the Trt group for histidine side-chain protection include its stability to the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF) and its ready cleavage under acidic conditions at the final step of peptide synthesis[1][2][3]. This orthogonality is fundamental to the success of the Fmoc/tBu strategy.

However, a significant challenge associated with histidine incorporation is its high propensity for racemization during the coupling step. It is crucial to note that the Trt protecting group on the side chain does not prevent this racemization[1][3]. The choice of coupling reagent and reaction conditions, therefore, becomes paramount in preserving the stereochemical integrity of the histidine residue.

Quantitative Data: Racemization of Fmoc-His(Trt)-OH with Various Coupling Reagents

The extent of racemization of Fmoc-His(Trt)-OH is highly dependent on the activation method. The following table summarizes the percentage of D-His formation observed with different coupling reagents.

Coupling ReagentBase% D-His Isomer FormedReference
DCC/HOBt-2.8[4]
DEPBTDIEA0.8[4]
DEPBTCollidine0.8[4]
TBTUDIEA4.5[4]
TBTUCollidine4.1[4]
PyBOPDIEA12.7[4]
PyBOPCollidine4.4[4]
DIC/Oxyma-1.8
HATU/NMM->5

Data compiled from multiple sources to illustrate the impact of coupling reagents on histidine racemization.

These data highlight that milder coupling reagents like DEPBT and the DIC/Oxyma combination tend to result in lower levels of racemization. The use of a less hindered base, such as collidine in place of DIPEA, can also mitigate this side reaction.

Experimental Protocols

Protocol 1: Coupling of Fmoc-His(Trt)-OH in SPPS

This protocol outlines a standard procedure for the incorporation of a histidine residue using Fmoc-His(Trt)-OH on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-His(Trt)-OH (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) (3-5 equivalents)

  • Base (e.g., DIPEA or collidine) (6-10 equivalents for aminium/uronium reagents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF and DCM.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH and the coupling reagent in DMF. If using an aminium/uronium salt-based reagent (e.g., HBTU, HATU), add the base (DIPEA or collidine) and allow for a pre-activation time of 2-5 minutes. For carbodiimide-based coupling (e.g., DIC/Oxyma), the reagents are typically added directly to the resin.

  • Coupling Reaction: The activated Fmoc-His(Trt)-OH solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

  • Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

Protocol 2: Cleavage of the Trt Group and Peptide from the Resin

This protocol describes the final cleavage of the peptide from the solid support and the concomitant removal of the Trt and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: The fully synthesized peptide-resin is washed with DCM and dried under vacuum.

  • Cleavage Reaction: The dried peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The resin may turn a deep yellow color due to the formation of the stable trityl cation.

  • Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is precipitated by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Washing: The precipitated peptide is collected by centrifugation, and the supernatant is decanted. The peptide pellet is washed multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Drying: The final peptide is dried under vacuum.

Visualization of Workflows and Pathways

Experimental Workflow for SPPS of a Bioactive Peptide

The following diagram illustrates a typical workflow for the solid-phase synthesis of a bioactive peptide, such as a GLP-1 analog, which often contains histidine residues.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle (Repeated) cluster_final_steps Final Cleavage and Purification Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 n cycles Coupling Amino Acid Coupling (e.g., Fmoc-His(Trt)-OH + HBTU/DIPEA) Wash1->Coupling n cycles Wash2 Wash (DMF, DCM) Coupling->Wash2 n cycles Final_Wash Final Wash (DCM) and Dry Wash2->Fmoc_Deprotection n cycles Cleavage Cleavage from Resin & Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spec) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Peptide Pure Bioactive Peptide Lyophilization->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of a Bioactive Peptide.

Signaling Pathway: Renin-Angiotensin System

Peptides synthesized using this compound or its analogs can be utilized to study various biological pathways. For instance, Angiotensin II, a key octapeptide hormone in the Renin-Angiotensin System that regulates blood pressure, contains a histidine residue. The synthesis of Angiotensin II and its analogs is crucial for research in cardiovascular diseases.

RAS_Pathway cluster_enzymes Enzymatic Conversion cluster_receptors Receptor Binding and Effects Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I (Decapeptide) Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II (Octapeptide with His) Angiotensin_I->Angiotensin_II cleaves AT1R AT1 Receptor Angiotensin_II->AT1R binds to AT2R AT2 Receptor Angiotensin_II->AT2R binds to Renin Renin (Kidney) Renin->Angiotensin_I ACE ACE (Lungs) ACE->Angiotensin_II Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Vasodilation Vasodilation AT2R->Vasodilation

Caption: Simplified Renin-Angiotensin Signaling Pathway.

Conclusion

The use of this compound and its Fmoc-protected derivative is integral to the synthesis of histidine-containing peptides via SPPS. While the Trt group offers robust protection of the imidazole side chain, careful consideration of coupling conditions is essential to minimize racemization. By selecting appropriate coupling reagents and adhering to optimized protocols for both coupling and cleavage, researchers can successfully synthesize complex peptides for a wide range of applications in basic research, drug discovery, and development. The methodologies and data presented in this guide provide a solid foundation for achieving high-purity, stereochemically defined peptides containing histidine.

References

Protecting Groups in Histidine Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique imidazole side chain of histidine presents a dual challenge in peptide synthesis and the development of peptide-based therapeutics. Its nucleophilic and basic nature can lead to undesirable side reactions, including racemization and N-acylation during coupling steps. Effective protection of the imidazole ring is therefore paramount to ensure the synthesis of pure, well-defined peptides with the correct stereochemistry. This technical guide provides a comprehensive overview of the most commonly employed protecting groups for histidine, their chemical properties, stability, and the experimental protocols for their application and removal.

The Challenge of the Histidine Imidazole Ring

The imidazole ring of histidine contains two nitrogen atoms: the π-nitrogen (N-π or Nτ) and the τ-nitrogen (N-τ or Nπ). The lone pair of electrons on the N-π is in close proximity to the chiral α-carbon, which can lead to abstraction of the α-proton during activation for coupling, resulting in racemization. Furthermore, the nucleophilic nature of the unprotected imidazole ring can lead to side reactions such as acylation. The choice of an appropriate protecting group is therefore critical and depends on the overall synthetic strategy, particularly the choice between Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) methodologies.

Classification of Histidine Protecting Groups

Histidine protecting groups can be broadly classified based on their chemical nature and the conditions required for their removal. A key distinction is also made based on the nitrogen atom of the imidazole ring to which they are attached, which has significant implications for racemization control.

Histidine_Protecting_Groups cluster_attachment Attachment Point & Racemization Control cluster_groups Protecting Groups Acid_Labile Acid-Labile Trt Trt (Trityl) Acid_Labile->Trt Mtt Mtt (4-Methyltrityl) Acid_Labile->Mtt Boc Boc (tert-Butoxycarbonyl) Acid_Labile->Boc Nucleophile_Labile Nucleophile-Labile Dnp Dnp (2,4-Dinitrophenyl) Nucleophile_Labile->Dnp Hydrogenolysis Hydrogenolysis-Labile Bom Bom (Benzyloxymethyl) Hydrogenolysis->Bom Photolabile Photolabile Nvoc Nvoc (Nitroveratryloxycarbonyl) Photolabile->Nvoc N_pi N-π (N-τ, tele) Protected (Suppresses Racemization) N_tau N-τ (N-π, pros) Protected (Racemization Possible) Trt->N_tau Mtt->N_tau Boc->N_tau Dnp->N_pi Tos Tos (Tosyl) Tos->N_pi Bom->N_pi Nvoc->N_pi

Classification of common histidine protecting groups based on cleavage conditions and imidazole attachment point.

Quantitative Data on Histidine Protecting Groups

The selection of a protecting group is often a trade-off between stability, ease of cleavage, and its effectiveness in preventing side reactions. The following tables summarize available quantitative data for some of the most common histidine protecting groups.

Table 1: Stability and Cleavage of Common Histidine Protecting Groups

Protecting GroupSynthetic StrategyStabilityCleavage ConditionsCleavage Yield
Trt (Trityl)FmocLabile to strong acid95% TFA/scavengers (e.g., 2.5% TIS, 2.5% H₂O) for 1-2 hours.Generally high, but sequence-dependent.
Mtt (4-Methyltrityl)FmocMore acid-labile than Trt1% TFA in DCM (repeated treatments) or 15% TFA.[1][2]High, allows for orthogonal deprotection on-resin.
Boc (tert-Butoxycarbonyl)FmocAcid-labileCo-cleaved with standard TFA cleavage cocktails.High.
Dnp (2,4-Dinitrophenyl)BocStable to acid1 M thiophenol/0.5 M DIEA in DMF for 1-2 hours.[1]Quantitative.
Tos (Tosyl)BocStable to TFAHF, TFMSA, or other strong acids. Unstable to HOBt.[1]High, but harsh conditions required.
Bom (Benzyloxymethyl)BocStable to TFAHF or catalytic hydrogenolysis.[1]High, but requires specific cleavage methods.

Table 2: Racemization of Histidine Derivatives in Peptide Coupling

Histidine DerivativeCoupling Conditions% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OH50°C, 10 min (Microwave)6.8%[3]
Fmoc-His(Boc)-OH50°C, 10 min (Microwave)0.18%[3]
Fmoc-His(Trt)-OH90°C, 2 min (Microwave)>16%[3]
Fmoc-His(Boc)-OH90°C, 2 min (Microwave)0.81%[3]
Fmoc-His(Trt)-OHDIC/Oxyma in NBP2.5%[4]
Fmoc-His(Trt)-OHTBEC/Oxyma in DMF1.1%[4]
Fmoc-His(3-Bum)-OHTBTU/DIPEANo detectable racemization[5]

Detailed Experimental Protocols

Protocol 1: Deprotection of N-im-Dnp-Histidine

This protocol is suitable for the removal of the 2,4-dinitrophenyl (Dnp) group from the imidazole side chain of histidine in solid-phase peptide synthesis.[1]

Materials:

  • Dnp-protected peptide-resin

  • Dimethylformamide (DMF)

  • Thiophenol

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Swell the Dnp-protected peptide-resin in DMF (approximately 10 mL per gram of resin) for 30 minutes.

  • Prepare a deprotection solution of 1 M thiophenol and 0.5 M DIEA in DMF.

  • Treat the resin with the deprotection solution (approximately 10 mL per gram of resin) and agitate at room temperature for 1 hour.

  • Repeat the treatment with fresh deprotection solution for an additional hour.

  • Filter the resin and wash thoroughly with DMF (3 x resin volume).

  • Wash the resin with DCM (3 x resin volume).

  • Wash the resin with Methanol (3 x resin volume).

  • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection of Peptides with Trt-Protected Histidine

This protocol describes the final cleavage of a peptide from the solid support and the simultaneous removal of the trityl (Trt) protecting group from the histidine side chain.

Materials:

  • Trt-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry thoroughly under vacuum.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Caution: TFA is highly corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2 hours. A color change to deep yellow or orange is often observed due to the formation of the trityl cation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Logical Workflows and Signaling Pathways

The decision-making process for selecting a histidine protecting group can be visualized as a logical workflow. The primary consideration is the overall synthetic strategy (Boc vs. Fmoc), followed by the need for orthogonal deprotection and the stringency of racemization control required.

Histidine_Protection_Strategy cluster_boc Boc Strategy Considerations cluster_fmoc Fmoc Strategy Considerations Start Select Histidine Protecting Group Strategy Peptide Synthesis Strategy? Start->Strategy Boc_Strategy Boc/Bzl Chemistry Strategy->Boc_Strategy Boc Fmoc_Strategy Fmoc/tBu Chemistry Strategy->Fmoc_Strategy Fmoc Boc_Racemization High Racemization Risk? Boc_Strategy->Boc_Racemization Fmoc_Orthogonal Orthogonal Deprotection Needed? Fmoc_Strategy->Fmoc_Orthogonal Boc_Yes_Rac Use N-π Protection (e.g., Bom, Tos, Dnp) Boc_Racemization->Boc_Yes_Rac Yes Boc_No_Rac N-τ Protection Acceptable Boc_Racemization->Boc_No_Rac No Fmoc_Yes_Ortho Use Mtt Fmoc_Orthogonal->Fmoc_Yes_Ortho Yes Fmoc_No_Ortho Use Trt or Boc Fmoc_Orthogonal->Fmoc_No_Ortho No Fmoc_Racemization High Racemization Risk? Fmoc_No_Ortho->Fmoc_Racemization Fmoc_Yes_Rac Use N-π Protection (e.g., Fmoc-His(Boc)-OH) or optimized coupling Fmoc_Racemization->Fmoc_Yes_Rac Yes Fmoc_No_Rac Standard Coupling with Fmoc-His(Trt)-OH Fmoc_Racemization->Fmoc_No_Rac No

References

Ac-His(τ-Trt)-OH in the Synthesis of Bioactive Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of N-acetyl-L-histidine(τ-trityl) (Ac-His(τ-Trt)-OH) in the chemical synthesis of bioactive peptides. Histidine-containing peptides play crucial roles in biological processes, and their successful synthesis is a cornerstone of drug discovery and development. This document outlines the strategic importance of side-chain protection for histidine, details relevant experimental protocols, and presents key data to facilitate the efficient and high-fidelity synthesis of complex peptides.

Introduction: The Challenge of Histidine in Peptide Synthesis

Bioactive peptides are short amino acid sequences, typically containing fewer than 50 residues, that elicit specific biological functions.[1] Their synthesis, most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), allows for precise control over the final product.[1][2] However, certain amino acids present unique challenges. Histidine, with its imidazole side chain, is particularly problematic for two main reasons:

  • Side-Chain Reactivity : The imidazole ring can be acylated by activated amino acids during coupling steps, reducing the efficiency of the desired peptide bond formation.[2]

  • Racemization : The free N(π) of the imidazole ring can catalyze the epimerization of the activated histidine residue, leading to a mixture of D and L enantiomers in the final peptide, which can drastically alter or eliminate its biological activity.[2]

To overcome these issues, the histidine side chain must be protected during synthesis.[2] The trityl (Trt) group is a widely used, acid-labile protecting group for the τ-nitrogen of the imidazole ring (His(τ-Trt)).[3] This protection prevents side-chain acylation and significantly reduces the risk of racemization.[2]

The "Ac-" prefix denotes N-terminal acetylation. This modification is often crucial for bioactive peptides as it can mimic the natural state of a peptide segment within a larger protein and can improve stability and bioavailability by preventing degradation by aminopeptidases.

The Strategic Role of His(τ-Trt) in Fmoc-Based SPPS

This guide focuses on the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, which is the most common method for modern peptide synthesis due to its use of milder reaction conditions compared to the older Boc/Bzl strategy.[1][4][5] In this context, the synthesis of a peptide containing an N-terminal acetylated histidine would involve the use of Fmoc-His(τ-Trt)-OH during chain elongation, followed by a final acetylation step on the N-terminus.

The trityl protecting group is orthogonal to the base-labile Fmoc group. This means the Fmoc group on the α-amine can be selectively removed with a mild base (like piperidine) without affecting the acid-labile Trt group on the histidine side chain.[3] The Trt group, along with other acid-labile side-chain protecting groups, is then removed during the final cleavage of the peptide from the resin support using a strong acid like trifluoroacetic acid (TFA).[3][6]

Experimental Workflow and Protocols

The synthesis of a peptide incorporating an N-terminal Ac-His residue follows the standard cyclical process of SPPS.

SPPS_Workflow General Workflow for Solid-Phase Peptide Synthesis (SPPS) Start Start: Swell Resin in Solvent (e.g., DMF) Fmoc_Deprotection 1. Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash Resin (e.g., DMF) Fmoc_Deprotection->Wash1 Coupling 2. Amino Acid Coupling (e.g., Fmoc-His(Trt)-OH + Activator) Wash1->Coupling Wash2 Wash Resin (e.g., DMF) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Acetylation N-Terminal Acetylation (Acetic Anhydride) Repeat->Acetylation Final Amino Acid Coupled Final_Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Acetylation->Final_Cleavage Purification Purify Peptide (e.g., RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling Protocols for Fmoc-His(Trt)-OH

The most critical step concerning histidine is the coupling reaction. The choice of coupling reagent is paramount to ensure high efficiency and minimize racemization.[2] While standard carbodiimide reagents like DIC can be used, they often require additives like HOBt to suppress racemization.[7] More advanced aminium/uronium reagents are often preferred.[7][8]

Coupling_Reaction Amino Acid Coupling Step AA Fmoc-His(Trt)-OH (Carboxylic Acid) Active_Ester Activated Intermediate (e.g., OAt-Ester) AA->Active_Ester Activator Coupling Reagent (e.g., HATU, HBTU) Activator->Active_Ester Activation Base Base (e.g., DIPEA) Base->Active_Ester Activation New_Peptide Resin-Bound Peptide (Chain extended by one residue) Active_Ester->New_Peptide Coupling Resin_Peptide Resin-Bound Peptide (with free N-terminal amine) Resin_Peptide->New_Peptide

Caption: The activation and coupling of an amino acid during SPPS.

Table 1: Recommended Coupling Reagents and Conditions for Fmoc-His(Trt)-OH

Coupling ReagentAdditive (Base)SolventsKey ConsiderationsCitations
HATU DIPEADMFHighly efficient and fast-reacting, preferred for rapid protocols with low epimerization.[7]
HBTU DIPEA, HOBtDMFVery efficient with low racemization, especially when HOBt is added.[7][9]
DIC / HOBt N/ADMF, DCMA classic, cost-effective method. HOBt is crucial to minimize racemization of histidine.[7][8][9]
PyBOP DIPEADMFProvides excellent coupling behavior and good solubility.[8]
DEPBT DIPEADCM/DMF (1:1)Generates the ODhbt ester, which can considerably reduce racemization of His residues.[10]

General Coupling Protocol (using HATU):

  • Following Nα-Fmoc deprotection and washing, swell the resin-bound peptide in DMF.

  • In a separate vessel, dissolve 2-5 equivalents of Fmoc-His(Trt)-OH and 2-5 equivalents of HATU in DMF.

  • Add 4-10 equivalents of DIPEA to the amino acid solution to begin pre-activation.

  • Immediately add the activated amino acid mixture to the resin.

  • Allow the coupling reaction to proceed for 10-60 minutes.

  • Monitor reaction completion using a qualitative method like the Kaiser test.[9]

  • Wash the resin thoroughly with DMF to remove excess reagents.

N-Terminal Acetylation Protocol

After the final amino acid has been coupled and its Nα-Fmoc group removed, the N-terminus is acetylated.

  • Wash the deprotected peptide-resin with DMF.

  • Prepare a capping mixture, typically Acetic Anhydride and a base (e.g., DIPEA or Piperidine) in DMF. A common ratio is Acetic Anhydride/DIPEA/DMF (e.g., 1:1:8).

  • Add the capping mixture to the resin and shake for 30-60 minutes at room temperature.

  • Wash the resin extensively with DMF and DCM and dry under vacuum.

Cleavage and Trt-Group Deprotection

The final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including His(Trt). This is achieved with a strong acid cocktail containing scavengers to prevent re-attachment of the cleaved protecting groups (e.g., the trityl carbocation) to sensitive residues like Tryptophan or Cysteine.[11][12]

Deprotection_Logic Orthogonal Protecting Group Strategy Peptide Resin-Bound Peptide Nα-Fmoc Side-Chain-Trt (His) Side-Chain-tBu (e.g., Ser, Asp) Base Mild Base (e.g., Piperidine) Base->Peptide:f0 Removes Fmoc for chain elongation Acid Strong Acid (e.g., TFA Cocktail) Acid->Peptide:f1 Removes Trt, tBu, etc. during final cleavage Acid->Peptide:f2

Caption: Orthogonal removal of protecting groups in Fmoc-SPPS.

The Trt group is highly acid-labile and can be removed with TFA concentrations as low as 1-10%, though global deprotection typically uses >90% TFA.[3][11] The inclusion of a silane scavenger like triisopropylsilane (TIS or TIPS) is critical to effectively quench the trityl carbocation.[12]

Table 2: Common Cleavage Cocktails for Trt-Group Deprotection

Reagent Cocktail (v/v/v)ScavengersDurationKey Applications & NotesCitations
TFA / H₂O / TIPS (95:2.5:2.5) Water, TIPS2-3 hoursStandard, robust cocktail for most peptides.[11]
TFA / DCM / TES (10:87.5:2.5) Triethylsilane (TES)30 minsMilder conditions for selective Trt removal if other, more stable protecting groups are present.[11]
TFA / TIPS / DCM (1:2:97) TIPS30-60 minsVery mild conditions for selective deprotection on acid-labile resins.[6]
TFA / Phenol / H₂O / TIPS (88:5:5:2) Phenol, Water, TIPS2-4 hoursUsed when Arg(Pbf/Pmc) and other sensitive residues are present.[13]

General Cleavage Protocol:

  • Place the dry, resin-bound peptide in a reaction vessel.

  • Add the appropriate cleavage cocktail (e.g., TFA/H₂O/TIPS) at a volume of approximately 10 mL per gram of resin.[6]

  • If the peptide contains Cys(Trt) or other Trt-protected side chains, the addition of TIPS is especially important.[12][14]

  • Stir or shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion

The successful synthesis of bioactive peptides containing histidine is critically dependent on the effective protection of the imidazole side chain. The use of a τ-trityl protecting group, in the form of Fmoc-His(τ-Trt)-OH, provides a robust solution to prevent side reactions and, most importantly, to minimize racemization during coupling. When combined with modern coupling reagents like HATU or DEPBT and a well-formulated cleavage cocktail containing scavengers like TIPS, this strategy enables the high-fidelity production of complex, N-terminally acetylated peptides. This guide provides the foundational protocols and strategic considerations necessary for researchers and drug developers to confidently incorporate Ac-His(τ-Trt)-OH into their synthetic targets, paving the way for the discovery and development of novel peptide-based therapeutics.

References

The Strategic Incorporation of Ac-His(τ-Trt)-OH in Peptide Mimetic Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-acetyl-L-histidine(τ-trityl) (Ac-His(τ-Trt)-OH) as a pivotal building block in the synthesis of advanced peptide mimetics. We delve into the critical role of the trityl protecting group, provide detailed experimental protocols, and present key quantitative data to inform research and development in peptide-based therapeutics.

Core Concepts: The Significance of Ac-His(τ-Trt)-OH

Ac-His(τ-Trt)-OH is a protected amino acid derivative essential for the precise and efficient synthesis of peptides and peptide mimetics containing histidine. The N-terminal acetyl group and the τ-position trityl group on the imidazole side chain offer distinct advantages in synthetic strategies.

The bulky trityl (Trt) group provides robust protection for the imidazole side chain of histidine, a feature of paramount importance in peptide synthesis. This protection prevents undesirable side reactions and, crucially, minimizes the risk of racemization during the coupling process, a common challenge with unprotected histidine residues.[1][2] The trityl group is notably acid-labile, allowing for its removal under specific and controlled acidic conditions, which are orthogonal to the removal of other protecting groups like Fmoc, thus enabling selective deprotection strategies.[3] This dual-protection scheme is instrumental in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[4][5]

Physicochemical Properties and Specifications

Ac-His(τ-Trt)-OH is a white to off-white solid with the following key characteristics:

PropertyValueReference
CAS Number 183498-47-7[4][6][7]
Molecular Formula C₂₇H₂₅N₃O₃[4][6][7]
Molecular Weight 439.51 g/mol [4]
Purity Typically ≥96% or ≥98%[4][7]
Solubility Soluble in DMSO[8]
Storage Room temperature, sealed, dry[4][7]

Experimental Protocols

Synthesis of Trt-His(Trt)-OH: A Precursor to Ac-His(τ-Trt)-OH

While the direct synthesis of Ac-His(τ-Trt)-OH is not detailed in the provided search results, a representative protocol for a related compound, N,Nim-ditritylhistidine (Tr-His(Trt)-OH), illustrates the principles of tritylation.

Method A:

  • Add 0.20 g of histidine (1.3 mmol) to a solution of 1.44 g of triphenylmethyl chloride (5.2 mmol) and 0.35 g of anhydrous zinc chloride (2.6 mmol) in 15 mL of acetonitrile (MeCN), while maintaining the temperature at 30-35°C.[9]

  • Stir the solution until it becomes clear (approximately 10 minutes).[9]

  • Rapidly add 0.72 mL of triethylamine (5.2 mmol).[9]

  • After stirring for 15 minutes, pour the clear solution into 200 mL of water under vigorous stirring.[9]

  • Adjust the pH to 3-4 with citric acid and continue stirring for 15 minutes.[9]

  • Filter the resulting suspension and wash the solid with water.[9]

  • Dissolve the solid in acetonitrile to precipitate a crystalline solid.[9]

  • After 2 hours, filter the crystalline solid and wash with MeCN to yield the final product.[9]

Method B:

  • Dissolve 0.20 g of histidine (1.3 mmol) in a solution of 1.08 g of triphenylmethyl chloride (3.9 mmol) and 0.18 g of anhydrous zinc chloride (1.3 mmol) in 15 mL of MeCN, with stirring, not exceeding 40°C.[9]

  • After 30 minutes, a significant amount of solid will precipitate. Add 0.54 mL of triethylamine (3.9 mmol) to dissolve most of the precipitate.[9]

  • After rapid vacuum filtration, allow the clear filtrate to rest for 12 hours to allow for the precipitation of a crystalline solid.[9]

  • Filter the solid and wash with MeCN, a 1:1 mixture of MeCN/H₂O, and methanol to obtain the product.[9]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following workflow outlines the general steps for incorporating Ac-His(τ-Trt)-OH into a peptide chain using Fmoc-based SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling: Ac-His(τ-Trt)-OH + Coupling Reagents (e.g., HBTU/DIPEA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing_2->Capping Repeat Repeat Cycle for Next Amino Acid Capping->Repeat

Caption: General workflow for SPPS using Ac-His(τ-Trt)-OH.

Trityl Group Deprotection

The acid-labile nature of the trityl group allows for its removal with trifluoroacetic acid (TFA).

  • Treat the peptide-resin with a cleavage cocktail containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[3]

  • The specific concentration of TFA and the duration of the treatment can be optimized based on the stability of other protecting groups and the peptide sequence. For instance, the Trt group is more labile than Mmt (4-methoxytrityl) and Mtt (4-methyltrityl) groups.[3]

  • Following cleavage, the peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.

Application in Peptide Mimetics and Signaling Pathways

Histidine residues are crucial in the function of many peptides and proteins due to the unique properties of the imidazole side chain, which can act as a proton donor or acceptor at physiological pH. Peptide mimetics incorporating histidine analogs are therefore of significant interest in drug discovery.

Targeting Tau Aggregation in Neurodegenerative Diseases

One area of active research is the development of peptide-based inhibitors of tau protein aggregation, a hallmark of Alzheimer's disease and other tauopathies.[10] While the provided search results do not directly link Ac-His(τ-Trt)-OH to a specific tau aggregation inhibitor, the design of such peptides often involves the strategic placement of key amino acids. Histidine's ability to engage in hydrogen bonding and π-π stacking interactions makes it a candidate for disrupting the aggregation process.

The signaling pathways involved in tau pathology are complex and involve multiple kinases and phosphatases that regulate tau phosphorylation. A simplified representation is provided below.

Tau_Pathway GSK3b GSK-3β Tau Tau Protein GSK3b->Tau phosphorylates CDK5 CDK5 CDK5->Tau phosphorylates MAPK MAPK MAPK->Tau phosphorylates pTau Hyperphosphorylated Tau Tau->pTau Aggregates Neurofibrillary Tangles pTau->Aggregates Neuron_Dysfunction Neuronal Dysfunction & Cell Death Aggregates->Neuron_Dysfunction

Caption: Simplified signaling cascade in tau pathology.

Modulation of Hormonal Signaling

Peptide mimetics are also developed to modulate hormonal pathways. For example, analogs of melanocortin have been synthesized for their therapeutic potential in a variety of physiological processes.[5] Histidine is a key residue in the native melanocyte-stimulating hormone (α-MSH) sequence and is critical for receptor binding and activation. The synthesis of complex cyclic peptide mimetics, such as Ac-Arg-cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH₂, highlights the importance of protected histidine derivatives in their construction.[5]

Furthermore, small molecule peptides have been investigated for their ability to increase circulating testosterone levels by interacting with the voltage-dependent anion channel (VDAC1) in the mitochondria of Leydig cells, a critical step in steroidogenesis.[11] The design of such orally active peptides often involves modifications to a core sequence, and the inclusion of histidine could be explored to enhance their activity or pharmacokinetic properties.

The following diagram illustrates the logical relationship in the development of such therapeutic peptides.

Peptide_Development_Logic cluster_0 Discovery & Design cluster_1 Synthesis & Characterization cluster_2 Evaluation Target Identify Biological Target (e.g., Tau, VDAC1) Core_Sequence Identify/Design Core Peptide Sequence Target->Core_Sequence Modification Introduce Modifications (e.g., using Ac-His(τ-Trt)-OH) Core_Sequence->Modification Synthesis Peptide Synthesis (SPPS) Modification->Synthesis Purification Purification (HPLC) Synthesis->Purification Analysis Characterization (Mass Spec, NMR) Purification->Analysis In_Vitro In Vitro Assays (Binding, Activity) Analysis->In_Vitro In_Vivo In Vivo Models (Animal Studies) In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD

Caption: Logical workflow for peptide mimetic development.

Conclusion

Ac-His(τ-Trt)-OH is a valuable and versatile building block for the synthesis of complex peptide mimetics. The strategic use of its protecting groups facilitates high-yield, high-purity synthesis while minimizing common side reactions and racemization. Its application in the development of therapeutics targeting neurodegenerative diseases and hormonal dysregulation underscores its importance in modern drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize Ac-His(τ-Trt)-OH in their peptide synthesis endeavors.

References

Methodological & Application

Application Notes and Protocols for Coupling Ac-His(τ-Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the efficient and low-racemization coupling of N-acetyl-τ-trityl-histidine (Ac-His(τ-Trt)-OH) in Solid-Phase Peptide Synthesis (SPPS). The protocol is designed to address the significant challenge of racemization associated with histidine derivatives during peptide synthesis.

Introduction

Histidine is a critical amino acid in many biologically active peptides due to its unique imidazole side chain, which can act as a proton donor or acceptor at physiological pH. However, the unprotected imidazole ring can lead to side reactions, and the chiral center of histidine is particularly susceptible to racemization during activation and coupling in SPPS. The use of a trityl (Trt) protecting group on the τ-nitrogen of the imidazole ring helps to prevent side-chain acylation, but the risk of racemization at the α-carbon remains a primary concern. The N-terminal acetylation of histidine is a common modification in synthetic peptides to mimic natural proteins or to enhance stability.

The following protocol and recommendations are based on best practices established for the coupling of the structurally similar and extensively studied Fmoc-His(Trt)-OH. The selection of appropriate coupling reagents and bases is paramount to achieving high coupling efficiency while minimizing the loss of stereochemical integrity.

Key Considerations for Coupling Ac-His(τ-Trt)-OH

  • Racemization: The primary challenge in coupling His(Trt)-OH derivatives is the high propensity for racemization. This is influenced by the choice of coupling reagent, base, and reaction conditions.

  • Coupling Reagents: Phosphonium and imonium/uronium salt-based coupling reagents are generally preferred for their efficiency. However, their potential to induce racemization in sensitive amino acids like histidine necessitates careful selection. Carbodiimide-based methods, especially with racemization-suppressing additives, are also effective.

  • Bases: The choice of base is critical. While N,N-diisopropylethylamine (DIPEA) is commonly used in SPPS, weaker bases like N-methylmorpholine (NMM) or sterically hindered bases such as 2,4,6-collidine are recommended to suppress racemization during the coupling of histidine derivatives.

  • Pre-activation Time: A short pre-activation time of the amino acid before addition to the resin can help minimize side reactions, including racemization.

Recommended Coupling Reagents and Conditions

The selection of the coupling reagent is a critical factor for the successful incorporation of Ac-His(τ-Trt)-OH with minimal racemization. Based on studies with the analogous Fmoc-His(Trt)-OH, the following reagents and conditions are recommended.

Coupling Reagent/MethodAdditiveBaseKey Advantages & Considerations
DEPBT -DIPEA or NMMKnown for its remarkable resistance to racemization, making it a reagent of choice for coupling Fmoc-His(Trt)-OH.[1]
DIC / OxymaPure® OxymaPure®DIPEA or NMMOxymaPure® is a non-explosive alternative to HOBt and HOAt, offering high coupling rates with low racemization.[1] The DIC/Oxyma combination has been shown to be effective in suppressing racemization.[2]
COMU® -DIPEA or NMMA modern coupling reagent with coupling efficiencies comparable to HATU but with superior racemization suppression relative to HOBt-based reagents.[3]
HCTU -DIPEA or NMMOffers a good balance of high coupling efficiency and effective racemization suppression.[3]
PyBOP / HOBt HOBtNMMA classic and effective combination for peptide coupling. The use of NMM is preferred to reduce the risk of racemization.

Experimental Protocol: Coupling of Ac-His(τ-Trt)-OH

This protocol describes the manual coupling of Ac-His(τ-Trt)-OH onto a solid support-bound peptide chain with a free N-terminal amine. The protocol is based on a standard 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted accordingly for different scales.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Ac-His(τ-Trt)-OH

  • Coupling Reagent (e.g., DEPBT, HCTU, or DIC/OxymaPure®)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

  • Kaiser test or other ninhydrin-based test reagents

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Preparation:

    • If the preceding amino acid was Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Ac-His(τ-Trt)-OH (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add the chosen coupling reagent (e.g., HCTU, 3-5 equivalents) and the base (e.g., NMM, 6-10 equivalents) to the amino acid solution.

    • Allow for a brief pre-activation period of 1-2 minutes.

    • Immediately add the activated amino acid solution to the reaction vessel containing the washed and swelled resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The optimal coupling time may vary depending on the sequence and should be monitored.

  • Monitoring the Coupling Reaction:

    • After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • A negative Kaiser test (colorless or yellowish beads) indicates that the coupling reaction is complete.

    • If the Kaiser test is positive, the coupling reaction is incomplete. In this case, the coupling step can be repeated with a fresh solution of activated Ac-His(τ-Trt)-OH (a "double coupling").

  • Washing:

    • Once the coupling is complete, drain the reaction solution from the vessel.

    • Wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove any excess reagents and by-products.

    • The resin is now ready for the next step in the SPPS cycle (e.g., Fmoc deprotection of the subsequent amino acid).

Workflow for Ac-His(τ-Trt)-OH Coupling

SPPS_Coupling_Workflow start Start: Peptide-Resin (with free N-terminal amine) deprotection Fmoc Deprotection (if applicable) start->deprotection Is N-terminus Fmoc protected? activation Prepare Coupling Solution: 1. Ac-His(τ-Trt)-OH in DMF 2. Add Coupling Reagent + Base 3. Pre-activate (1-2 min) start->activation No wash1 Wash (DMF, DCM) deprotection->wash1 kaiser1 Kaiser Test (Confirm free amine) wash1->kaiser1 kaiser1->activation Positive coupling Add activated amino acid to resin. Couple for 1-2 hours. activation->coupling kaiser2 Kaiser Test (Monitor coupling) coupling->kaiser2 wash2 Wash (DMF, DCM) kaiser2->wash2 Negative double_couple Incomplete: Double Couple kaiser2->double_couple Positive end End: Peptide-Resin with coupled Ac-His(τ-Trt)-OH wash2->end double_couple->coupling

Figure 1. Workflow for the coupling of Ac-His(τ-Trt)-OH in SPPS.

Signaling Pathway and Logical Relationships in Racemization Suppression

The key to minimizing racemization during the coupling of Ac-His(τ-Trt)-OH lies in the careful selection of reagents that influence the reaction pathway. The following diagram illustrates the logical relationships between reagent choices and the desired outcome of suppressed racemization.

Racemization_Suppression cluster_reagents Recommended Coupling Reagents cluster_bases Recommended Bases goal Goal: Minimize Racemization of Ac-His(τ-Trt)-OH reagent_choice Critical Choice: Coupling Reagent goal->reagent_choice base_choice Critical Choice: Base goal->base_choice depbt DEPBT reagent_choice->depbt dic_oxyma DIC / OxymaPure® reagent_choice->dic_oxyma comu COMU® reagent_choice->comu hctu HCTU reagent_choice->hctu nmm NMM base_choice->nmm collidine 2,4,6-Collidine base_choice->collidine outcome Outcome: High Coupling Efficiency & Preserved Stereochemistry depbt->outcome dic_oxyma->outcome comu->outcome hctu->outcome nmm->outcome collidine->outcome

Figure 2. Logical relationship for suppressing racemization.

Conclusion

The successful incorporation of Ac-His(τ-Trt)-OH into a peptide sequence hinges on a carefully optimized coupling strategy that prioritizes the suppression of racemization. By selecting appropriate coupling reagents such as DEPBT or DIC/OxymaPure®, and utilizing weaker bases like NMM, researchers can achieve high-yield synthesis of histidine-containing peptides with excellent stereochemical purity. The provided protocol and workflow offer a robust starting point for scientists and professionals in peptide research and drug development. It is always recommended to perform small-scale test couplings to optimize conditions for a specific peptide sequence.

References

Standard Procedures for Incorporating N-acetylated Histidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of N-acetylated histidine into peptides and proteins is a critical tool for investigating the roles of this post-translational modification in biological processes. N-acetylation can influence protein structure, stability, and function, making it a key area of study in cellular signaling and drug design. These application notes provide detailed protocols for the chemical synthesis and incorporation of N-acetylated histidine, as well as methods for its detection and analysis.

Chemical Synthesis of N-acetyl-L-histidine for Peptide Synthesis

The incorporation of N-acetylated histidine into a specific site within a peptide sequence during solid-phase peptide synthesis (SPPS) requires a pre-synthesized, appropriately protected N-acetyl-L-histidine monomer. The most common approach for Fmoc-based SPPS is the synthesis of Nα-Fmoc-Nτ-acetyl-L-histidine or Nα-Fmoc-Nπ-acetyl-L-histidine. However, direct acetylation of the imidazole nitrogen can be challenging. A more straightforward and widely used method is to acetylate the α-amino group of histidine. This Nα-acetyl-L-histidine can then be used to couple to the N-terminus of a peptide chain during SPPS.

Protocol 1: Synthesis of Nα-acetyl-L-histidine

This protocol describes the acetylation of the alpha-amino group of L-histidine.

Materials:

  • L-histidine

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve L-histidine in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add acetic anhydride to the cooled solution. The molar ratio of acetic anhydride to L-histidine should be approximately 1.1:1.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, slowly add the reaction mixture to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess acid and quench the remaining acetic anhydride. Be cautious as this will generate CO₂ gas.

  • The Nα-acetyl-L-histidine will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol and then diethyl ether.

  • Dry the product under vacuum.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Incorporation of N-acetylated Histidine via Solid-Phase Peptide Synthesis (SPPS)

N-terminal acetylation is a common modification in peptide synthesis and can be performed on-resin after the final amino acid has been coupled.[1] This "capping" procedure acetylates the free N-terminal amine of the peptide.[2]

Protocol 2: On-Resin N-terminal Acetylation

This protocol is for the acetylation of the N-terminal amino acid of a peptide synthesized on a solid support.

Materials:

  • Peptide-resin with a free N-terminus

  • Acetylation reagent: 10% acetic anhydride in N,N-Dimethylformamide (DMF)[2]

  • Dichloromethane (DCM)[2]

  • Methanol[2]

  • Peptide synthesis vessel with a frit

  • Shaker or vortex mixer

Procedure:

  • Wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove any residual piperidine from the final Fmoc deprotection step.

  • Add the acetylation reagent to the resin. Use a sufficient volume to swell the resin completely.

  • Agitate the mixture at room temperature for 30-60 minutes.[3]

  • To monitor the completion of the reaction, a small sample of the resin can be taken for a Kaiser test. A negative Kaiser test (the beads remain colorless) indicates that all primary amines have been acetylated.

  • Once the reaction is complete, drain the acetylation reagent.

  • Wash the resin extensively with DMF (3 x 1 min), followed by DCM (3 x 1 min), and finally methanol (3 x 1 min) to remove all excess reagents and byproducts.[2]

  • Dry the acetylated peptide-resin under vacuum.

  • The peptide can then be cleaved from the resin and purified using standard procedures.

Enzymatic N-acetylation of Histidine

The enzyme Histidine N-acetyltransferase (HisAT), also known as NAT16, catalyzes the transfer of an acetyl group from acetyl-CoA to the α-amino group of L-histidine.[4][5] This method is highly specific for L-histidine and occurs under physiological conditions.

Protocol 3: In Vitro Enzymatic Acetylation of L-Histidine

This protocol describes a typical in vitro assay for the enzymatic N-acetylation of L-histidine.

Materials:

  • Purified recombinant Histidine N-acetyltransferase (HisAT/NAT16)

  • L-histidine

  • Acetyl-Coenzyme A (acetyl-CoA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Quenching solution (e.g., 10% formic acid)

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, L-histidine, and HisAT enzyme.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for 5 minutes.

  • Initiate the reaction by adding acetyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Analyze the formation of N-acetyl-L-histidine using HPLC or LC-MS.[6] The product can be quantified by comparing its peak area to a standard curve of known concentrations of N-acetyl-L-histidine.

Analytical Methods for Detection and Characterization

Mass spectrometry is a powerful tool for the analysis of post-translational modifications, including N-acetylation.[7]

Protocol 4: LC-MS/MS Analysis of N-acetylated Peptides

Sample Preparation:

  • For proteins, perform in-solution or in-gel digestion (e.g., with trypsin) to generate peptides.[7]

  • Desalt the resulting peptide mixture using a C18 StageTip or ZipTip.

  • If necessary, enrich for acetylated peptides using anti-acetyllysine antibodies, although this is more common for lysine acetylation.[8][9]

LC-MS/MS Analysis:

  • Separate the peptides using reverse-phase liquid chromatography (RPLC) with a gradient of acetonitrile in 0.1% formic acid.[7]

  • Introduce the eluted peptides into a mass spectrometer via electrospray ionization (ESI).[7]

  • The mass spectrometer will measure the mass-to-charge ratio (m/z) of the peptides. N-acetylation results in a mass shift of +42.0106 Da.

  • Fragment the peptides of interest using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Analyze the resulting MS/MS spectra to confirm the peptide sequence and pinpoint the site of acetylation. The mass of the y- and b-ions will indicate the location of the +42 Da modification.

Quantitative Data Summary

ParameterChemical Acetylation (On-Resin)Enzymatic Acetylation (In Vitro)
Reagents Acetic anhydride, DMFHisAT enzyme, Acetyl-CoA, L-histidine
Reaction Time 30 - 60 minutes[3]30 - 60 minutes
Temperature Room Temperature[3]37°C
Typical Yield >95% (on-resin)Dependent on enzyme kinetics
Specificity N-terminal amine, Lysine side chainsα-amino group of L-histidine[4]
Detection Method Mass Spectrometry (+42.0106 Da shift)[7]HPLC, LC-MS[6]

Visualizing Workflows and Pathways

Chemical Synthesis and On-Resin Acetylation Workflow

G cluster_0 Synthesis of Nα-acetyl-L-histidine cluster_1 On-Resin N-terminal Acetylation His L-Histidine React Reaction at 0°C to RT His->React AA Acetic Anhydride AA->React Solvent Glacial Acetic Acid Solvent->React Quench Neutralization with NaHCO3 React->Quench Precipitate Nα-acetyl-L-histidine Quench->Precipitate SPPS Solid-Phase Peptide Synthesis Deprotection Final Fmoc Deprotection SPPS->Deprotection PeptideResin Peptide-Resin (free N-terminus) Deprotection->PeptideResin Acetylation Add Acetic Anhydride/DMF PeptideResin->Acetylation CappedPeptide N-terminally Acetylated Peptide-Resin Acetylation->CappedPeptide Cleavage Cleavage and Deprotection CappedPeptide->Cleavage PurifiedPeptide Purified N-acetylated Peptide Cleavage->PurifiedPeptide

Caption: Workflow for chemical synthesis and on-resin N-terminal acetylation.

Enzymatic Acetylation and Analysis Workflow

G cluster_0 Enzymatic Reaction cluster_1 Analysis Enzyme HisAT (NAT16) Reaction Incubation at 37°C Enzyme->Reaction Substrate1 L-Histidine Substrate1->Reaction Substrate2 Acetyl-CoA Substrate2->Reaction Product1 N-acetyl-L-histidine Reaction->Product1 Product2 CoA Reaction->Product2 Sample Reaction Mixture Quench Quench Reaction Sample->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Detection of +42 Da mass shift Analysis->Data

Caption: Workflow for enzymatic N-acetylation of histidine and subsequent analysis.

Histone Acetylation Signaling Pathway

G cluster_0 Chromatin State cluster_1 Transcriptional Regulation Signal External Signal HAT Histone Acetyltransferase (HAT) Signal->HAT Histone Histone Tail (+ charge) HAT->Histone HDAC Histone Deacetylase (HDAC) AcetylatedHistone Acetylated Histone (neutral charge) HDAC->AcetylatedHistone AcetylCoA Acetyl-CoA AcetylCoA->HAT Histone->AcetylatedHistone Acetylation ChromatinClosed Closed Chromatin (Heterochromatin) Histone->ChromatinClosed AcetylatedHistone->Histone Deacetylation ChromatinOpen Open Chromatin (Euchromatin) AcetylatedHistone->ChromatinOpen Transcription Gene Transcription ChromatinOpen->Transcription

Caption: A generalized signaling pathway involving histone acetylation and deacetylation.

References

Application Note: Efficient Cleavage of Peptides Containing N-α-Acetyl-L-histidine(τ-Trityl)

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Introduction

In solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions at reactive amino acid side chains. For histidine, the imidazole ring is commonly protected to prevent acylation and racemization during coupling steps. The trityl (Trt) group is a widely used, acid-labile protecting group for the histidine side chain. When synthesizing peptides with an N-terminal acetyl group and a trityl-protected histidine, such as those incorporating Ac-His(τ-Trt)-OH, a final cleavage step is required to simultaneously remove the side-chain protecting group and release the peptide from the solid support resin.

The N-terminal acetyl group is stable under the acidic conditions used for cleavage and remains on the final peptide, a common feature in many biologically active peptides and proteins. The cleavage process involves treating the peptide-resin with a strong acid, typically trifluoroacetic acid (TFA). During this process, the acid-labile Trt group is released, forming a stable but highly reactive trityl cation. This cation can irreversibly modify electron-rich amino acid residues such as tryptophan, tyrosine, methionine, and cysteine. Therefore, "scavengers" must be included in the cleavage cocktail to trap these reactive species.

This document provides detailed protocols for the selection and application of cleavage cocktails tailored for peptides containing Ac-His(τ-Trt)-OH, ensuring high yield and purity of the final acetylated peptide.

Cleavage Mechanism and Workflow

The cleavage of the trityl group from the histidine imidazole ring is an acid-catalyzed process. Trifluoroacetic acid (TFA) protonates the bond, leading to the release of the peptide and the formation of a triphenylmethyl (trityl) cation. Scavengers, such as triisopropylsilane (TIS), quench this reactive cation to prevent side reactions.

cluster_0 Cleavage Mechanism PeptideResin Ac-His(Trt)-Peptide-Resin TritylCation Trityl Cation (Trt+) PeptideResin->TritylCation + Cleaved Peptide TFA TFA (Trifluoroacetic Acid) TFA->PeptideResin  Initiates Cleavage CleavedPeptide Ac-His-Peptide (Deprotected) Quenched Scavenged Trityl TritylCation->Quenched Trapped by Scavenger Scavenger (e.g., TIS) Scavenger->Quenched Start Peptide-Resin containing Ac-His(Trt)-OH Wash Wash Resin (e.g., with DCM) Start->Wash Cleavage Perform Cleavage (TFA Cocktail, 1-3 hours) Wash->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Centrifuge Centrifuge and Wash Peptide Pellet Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry Purify Purify Peptide (e.g., RP-HPLC) Dry->Purify Analyze Analyze Purity & Identity (HPLC, Mass Spec) Purify->Analyze End Pure Ac-His-Peptide Analyze->End

Application Notes and Protocols: Deprotection of the τ-Trityl (Trt) Group from Histidine Side Chains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the τ-trityl (Trt) protecting group from the imidazole side chain of histidine residues. The trityl group is a commonly used protecting group in peptide synthesis due to its facile introduction and its lability under acidic conditions. Proper deprotection is crucial for obtaining the final peptide with a high degree of purity.

Introduction

The trityl (Trt) group is a bulky protecting group used to mask the imidazole side chain of histidine during solid-phase peptide synthesis (SPPS). This prevents undesirable side reactions at the imidazole nitrogen. The Trt group is highly acid-labile and is typically removed during the final cleavage of the peptide from the resin, or it can be selectively removed under milder acidic conditions if required. The choice of deprotection conditions is critical to ensure complete removal of the Trt group while minimizing side reactions such as re-tritylation of other nucleophilic residues (e.g., tryptophan) or incomplete deprotection.[1][2]

The general order of acid lability for common trityl-based protecting groups is Trt > Mtt (4-Methyltrityl) > Mmt (4-Methoxytrityl).[1] This document focuses on the deprotection of the Trt group.

Data Presentation: Comparison of Deprotection Reagents

The selection of the appropriate deprotection reagent, commonly referred to as a "cleavage cocktail," is dependent on the presence of other protecting groups in the peptide and the sensitivity of the amino acid sequence. The most common reagent for Trt deprotection is trifluoroacetic acid (TFA). Scavengers are added to the cleavage cocktail to capture the highly reactive trityl cations that are liberated during deprotection, thus preventing side reactions.[3]

Reagent Cocktail Composition (v/v)Target Protecting GroupsReaction TimeKey Considerations & Outcome
TFA / H₂O (95:5) Boc, tBu, Trt, Pbf1-4 hoursStandard, strong acid cleavage. Not suitable for peptides containing tryptophan, methionine, or cysteine without additional scavengers. Can lead to oxidation and re-alkylation side products.
TFA / TIS / H₂O (95:2.5:2.5) Boc, tBu, Trt, Pbf2-4 hoursA widely used general-purpose cocktail. Triisopropylsilane (TIS) is an effective scavenger for the trityl cation. Recommended for most peptides.
TFA / EDT / H₂O / TIS (92.5:2.5:2.5:2.5) Boc, tBu, Trt, Pbf2-4 hoursThe addition of 1,2-ethanedithiol (EDT) is beneficial for peptides containing cysteine to prevent disulfide bond formation. EDT is also a good scavenger.
TFA / DCM / TES (10:87.5:2.5) Selective Trt removal30 minutesA milder condition for selective deprotection of the Trt group while other acid-labile groups (like tBu) may remain intact. Triethylsilane (TES) acts as the scavenger.[3]
TFA / DCM (1:99) Highly labile groups (e.g., on 2-Cl-Trt resin)2 minutes (repeated)Very mild conditions, often used for cleavage from hyper-acid-labile resins, which can also lead to Trt group removal.

Experimental Protocols

Below are detailed protocols for the deprotection of the τ-Trt group from histidine side chains, both in the context of global peptide deprotection from a solid support and a more selective solution-phase deprotection.

Protocol 1: Global Deprotection of Trt-Histidine Containing Peptides from Solid-Phase Resin

This protocol is intended for the final cleavage and deprotection of a peptide synthesized on a solid support using Fmoc chemistry.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: TFA / TIS / H₂O (95:2.5:2.5, v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Sintered glass funnel or peptide cleavage vessel

  • Nitrogen gas line

  • Rotary evaporator or lyophilizer

Procedure:

  • Place the dried peptide-resin (typically 0.1 mmol scale) into a sintered glass funnel or a specialized peptide cleavage vessel.

  • Wash the resin with DCM (3 x 5 mL) to swell the resin and remove any residual DMF.

  • Add the cleavage cocktail (e.g., 10 mL of TFA/TIS/H₂O) to the resin.

  • Stopper the vessel and allow the reaction to proceed at room temperature with occasional gentle agitation for 2-3 hours.

  • After the incubation period, filter the cleavage solution containing the deprotected peptide into a clean 50 mL centrifuge tube.

  • Wash the resin with an additional small volume of the cleavage cocktail (e.g., 2 mL) and then with DCM (2 x 5 mL) to ensure complete recovery of the peptide. Combine all filtrates.

  • Concentrate the combined filtrate to approximately 1-2 mL using a gentle stream of nitrogen or a rotary evaporator.

  • Add cold diethyl ether (approximately 40 mL) to the concentrated peptide solution to precipitate the crude peptide.

  • Centrifuge the mixture at 3000-4000 rpm for 5 minutes.

  • Decant the diethyl ether.

  • Wash the peptide pellet with another portion of cold diethyl ether (20 mL), vortex briefly, and centrifuge again. Repeat this wash step two more times.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

  • The crude peptide can then be purified by reverse-phase HPLC.

Protocol 2: Selective Deprotection of τ-Trt-Histidine in Solution

This protocol is designed for the selective removal of the Trt group from a protected peptide in solution, while aiming to preserve other acid-labile protecting groups.

Materials:

  • Trt-protected peptide

  • Deprotection Solution: TFA / DCM / TES (10:87.5:2.5, v/v/v)[3]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Trt-protected peptide in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the deprotection solution (TFA/DCM/TES) to the peptide solution.

  • Stir the reaction mixture at 0 °C to room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Once the deprotection is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected peptide.

  • The crude product can be further purified by column chromatography if necessary.

Visualizations

Reaction Mechanism of Acid-Catalyzed Trt Deprotection

The deprotection of the τ-Trt group from the histidine side chain proceeds via an acid-catalyzed cleavage mechanism. The acidic proton from TFA protonates the imidazole nitrogen, followed by the departure of the stable triphenylmethyl (trityl) carbocation. This carbocation is then scavenged to prevent side reactions.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products His_Trt τ-Trt-Histidine Protonated_His Protonated Imidazole His_Trt->Protonated_His Protonation TFA TFA (H⁺) TFA->Protonated_His Deprotected_His Deprotected Histidine Protonated_His->Deprotected_His Cleavage Trityl_Cation Trityl Cation (Trt⁺) Protonated_His->Trityl_Cation Scavenged_Trityl Scavenged Trityl Trityl_Cation->Scavenged_Trityl Quenching Scavenger Scavenger (e.g., TIS) Scavenger->Scavenged_Trityl

Caption: Acid-catalyzed deprotection of τ-Trt-histidine.

Experimental Workflow for Global Deprotection

The following diagram illustrates the general workflow for the global deprotection of a Trt-histidine containing peptide from a solid-phase resin.

G start Start: Dried Peptide-Resin wash_dcm Wash with DCM start->wash_dcm cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Incubate 2-3h wash_dcm->cleavage filter Filter and Collect Peptide Solution cleavage->filter wash_resin Wash Resin (TFA, DCM) filter->wash_resin concentrate Concentrate Filtrate wash_resin->concentrate precipitate Precipitate with Cold Diethyl Ether concentrate->precipitate centrifuge Centrifuge and Decant Ether precipitate->centrifuge wash_pellet Wash Pellet with Cold Ether (3x) centrifuge->wash_pellet dry Dry Crude Peptide Pellet wash_pellet->dry purify Purify by HPLC dry->purify

References

Application Notes and Protocols: Synthesis of N-Terminally Acetylated Peptides Using Ac-His(τ-Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-terminal acetylation is a common post-translational modification that can significantly enhance the therapeutic potential of peptides by increasing their stability against enzymatic degradation and modulating their biological activity. This document provides detailed application notes and protocols for the synthesis of N-terminally acetylated peptides utilizing Nα-acetyl-τ-trityl-L-histidine (Ac-His(τ-Trt)-OH) in solid-phase peptide synthesis (SPPS). The use of Ac-His(τ-Trt)-OH offers a direct and efficient method to introduce an acetylated histidine residue at the N-terminus of a peptide sequence. The trityl (Trt) protecting group on the tau (τ) nitrogen of the imidazole side chain prevents unwanted side reactions during synthesis and is readily removed during the final cleavage and deprotection step.

Introduction

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by a short in vivo half-life due to rapid degradation by proteases. N-terminal acetylation is a well-established strategy to overcome this limitation. For instance, N-terminal acetylation of the antimicrobial peptide Lfc has been shown to extend its half-life in human serum from 0.5 to 1.5 hours.[1][2]

Ac-His(τ-Trt)-OH is a specialized amino acid derivative designed for the straightforward incorporation of an N-terminally acetylated histidine. The acetyl group is pre-installed on the Nα-amino group, and the bulky trityl (Trt) group protects the imidazole side chain of histidine from undesired reactions during peptide assembly.[3][4] This protecting group is labile to the acidic conditions typically used for final peptide cleavage from the solid support.[4]

This document outlines the materials, equipment, and step-by-step protocols for the synthesis of N-terminally acetylated peptides using Ac-His(τ-Trt)-OH via Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

ReagentSupplierGrade
Ac-His(τ-Trt)-OHSpecialized chemical suppliersPeptide synthesis grade
Fmoc-protected amino acidsVariousPeptide synthesis grade
Rink Amide ResinVarious100-200 mesh, ~0.6 meq/g
N,N-Dimethylformamide (DMF)VWRHPLC grade
Dichloromethane (DCM)VWRHPLC grade
PiperidineAlfa AesarReagent grade
N,N'-Diisopropylcarbodiimide (DIC)CreoSalusReagent grade
Oxyma PureCEM CorporationReagent grade
Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade
Triisopropylsilane (TIS)Sigma-AldrichReagent grade
3,6-Dioxa-1,8-octanedithiol (DODT)Sigma-AldrichReagent grade
Diethyl ether (Et2O)VWRAnhydrous
Acetonitrile (ACN)Fisher ScientificHPLC grade
WaterFisher ScientificHPLC grade

Equipment

  • Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue) or manual SPPS reaction vessel

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Lyophilizer

  • Centrifuge

  • Vortex mixer

  • Nitrogen stream for drying

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of an N-Terminally Acetylated Peptide

This protocol describes the synthesis of a model peptide, Ac-His-Arg-Trp-Gln-Trp-Arg-NH2, on a 0.1 mmol scale using an automated microwave peptide synthesizer.

1. Resin Preparation:

  • Place 0.164 g of Rink Amide ProTide resin (0.61 meq/g substitution) in the reaction vessel of the peptide synthesizer.

  • Swell the resin in DMF.

2. Peptide Chain Elongation (Automated):

  • Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF for 1 minute at 90°C.[1]

  • Washing: Wash the resin with DMF.

  • Coupling: Perform coupling reactions with a 5-fold excess of the corresponding Fmoc-amino acid, 0.5 M DIC in DMF, and 1.0 M Oxyma Pure in DMF for 2 minutes at 90°C.[2] The sequence is assembled from the C-terminus to the N-terminus.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence (Arg(Pbf), Trp(Boc), Gln(Trt), Trp(Boc), Arg(Pbf)).

3. N-Terminal Acetylation with Ac-His(τ-Trt)-OH:

  • Following the final Fmoc deprotection of the N-terminal arginine residue, perform the final coupling step using a 5-fold excess of Ac-His(τ-Trt)-OH, 0.5 M DIC in DMF, and 1.0 M Oxyma Pure in DMF for 2 minutes at 90°C.

4. Final Washing:

  • Wash the resin thoroughly with DMF followed by DCM.

  • Dry the resin under a stream of nitrogen.

5. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of 92.5:2.5:2.5:2.5 TFA/H2O/TIS/DODT.[2]

  • Add the cleavage cocktail to the resin-bound peptide.

  • Incubate for 30 minutes at 42°C.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

6. Peptide Precipitation and Purification:

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet twice with cold diethyl ether.[1]

  • Lyophilize the crude peptide overnight.

  • Purify the peptide by reverse-phase HPLC.

  • Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight.

Protocol 2: Manual Solid-Phase Synthesis of an N-Terminally Acetylated Peptide

This protocol outlines the manual synthesis process.

1. Resin Swelling:

  • Place the resin in a manual SPPS reaction vessel and swell in DMF for 1-2 hours.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 20 minutes at room temperature.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and an equivalent amount of a coupling agent like HBTU/HOBt or DIC/Oxyma in DMF.

  • Add a base such as N,N-diisopropylethylamine (DIEA).

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test.

  • Drain the coupling solution and wash the resin with DMF.

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

5. N-Terminal Acetylation with Ac-His(τ-Trt)-OH:

  • After the deprotection of the final amino acid of the main chain, couple Ac-His(τ-Trt)-OH using the same procedure as in step 3.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Perform the cleavage and deprotection as described in Protocol 1, step 5.

7. Peptide Precipitation and Purification:

  • Follow the procedure outlined in Protocol 1, step 6.

Data Presentation

Table 1: Comparison of Crude Purity for Acetylated and Non-Acetylated Peptides

Peptide SequenceN-Terminal ModificationCrude Purity (%)Reference
RRWQWR-NH2Free Amine78[2]
Ac-RRWQWR-NH2Acetylated72[2]

Note: The data is for a model peptide acetylated with acetic anhydride but is representative of the expected purities for N-terminally acetylated peptides synthesized via SPPS.

Visualization of Workflows and Pathways

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end_node End: Purified Acetylated Peptide wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 DMF Wash coupling->wash2 repeat_cycle Repeat Cycle for Each Amino Acid wash2->repeat_cycle repeat_cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Final Amino Acid Coupled acetyl_coupling Coupling of Ac-His(Trt)-OH final_deprotection->acetyl_coupling final_wash Final Wash (DMF, DCM) acetyl_coupling->final_wash cleavage Cleavage & Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification purification->end_node

Caption: Workflow for the synthesis of N-terminally acetylated peptides using Ac-His(τ-Trt)-OH.

Cleavage_Deprotection peptide_resin Peptide-Resin (Ac-His(Trt)-...-Resin) add_cocktail Add Cleavage Cocktail (TFA/H2O/TIS/DODT) peptide_resin->add_cocktail cleaved_peptide Cleaved Peptide in Solution (Ac-His-...-OH/NH2) add_cocktail->cleaved_peptide Peptide Release trityl_cation Trityl Cation (Trt+) + Other Protecting Groups add_cocktail->trityl_cation Side Chain Deprotection resin_beads Resin Beads add_cocktail->resin_beads Resin Separation

Caption: Cleavage and deprotection of the N-terminally acetylated peptide from the solid support.

Conclusion

The use of Ac-His(τ-Trt)-OH provides a reliable and efficient method for the synthesis of N-terminally acetylated peptides containing a histidine residue at the N-terminus. The protocols outlined in this document are applicable to both automated and manual solid-phase peptide synthesis. This approach simplifies the synthesis process by incorporating the acetyl group as part of the final amino acid coupling step, thereby avoiding a separate on-resin acetylation reaction. The resulting N-terminally acetylated peptides are valuable candidates for drug discovery and development due to their enhanced stability and potential for improved therapeutic efficacy.

References

Application Notes and Protocols for Ac-His(tau-Trt)-OH in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-acetyl-L-histidine(τ-trityl), or Ac-His(tau-Trt)-OH, in manual solid-phase peptide synthesis (SPPS). This document outlines the significance of histidine side-chain protection, the specific advantages of the τ-trityl group, and detailed protocols for its application, including coupling, on-resin N-terminal acetylation, and final cleavage and deprotection.

Introduction: The Importance of Histidine Protection in Peptide Synthesis

Histidine presents unique challenges during peptide synthesis. The imidazole side chain is nucleophilic and can cause undesirable side reactions.[1] Two primary issues arise with an unprotected histidine residue:

  • Side-chain Acylation: The imidazole ring can react with activated amino acids during coupling steps, leading to reduced yield of the target peptide.[1]

  • Racemization: The imidazole moiety can catalyze the epimerization of the activated histidine residue, resulting in a loss of stereochemical purity.[1]

To mitigate these problems, the imidazole side chain is typically protected. The trityl (Trt) group is a widely used acid-labile protecting group for the histidine side chain in Fmoc-based SPPS.[2] The τ-trityl protection on the τ-nitrogen of the imidazole ring is particularly effective in preventing racemization.

Advantages of the Tau-Trityl (τ-Trt) Protecting Group

The use of a trityl group to protect the histidine side chain offers several benefits:

  • Prevention of Side Reactions: It effectively blocks the nucleophilicity of the imidazole ring, preventing side-chain acylation.

  • Suppression of Racemization: Protection of the imidazole nitrogen is crucial for minimizing racemization during the coupling of the histidine residue.

  • Acid Lability: The Trt group is readily cleaved with trifluoroacetic acid (TFA) during the final cleavage step, concurrently with the removal of other acid-labile side-chain protecting groups and cleavage from the resin.[3]

Applications of this compound

This compound is a specialized amino acid derivative used for introducing an N-terminally acetylated histidine residue in a peptide sequence. N-terminal acetylation is a common modification that can:

  • Mimic Native Proteins: Many eukaryotic proteins are naturally N-terminally acetylated.

  • Increase Stability: Acetylation can enhance peptide stability by making it resistant to degradation by aminopeptidases.[4][5]

  • Alter Biological Activity: The modification can impact the peptide's biological function and pharmacokinetic properties.

There are two primary scenarios for incorporating an N-terminal acetylated histidine:

  • Direct Coupling of this compound: This method is used when N-acetyl-histidine is the sole amino acid or the N-terminal residue of the peptide.

  • On-Resin Acetylation: This is the more common approach for longer peptides, where the peptide is synthesized using Fmoc-His(Trt)-OH, and the N-terminus is acetylated after the final Fmoc deprotection step.[6][7]

Experimental Protocols

Protocol 1: Manual Synthesis of a Peptide with N-Terminal Ac-His

This protocol describes the synthesis of a simple peptide with N-terminal Ac-His using this compound as the starting building block.

Materials:

  • This compound

  • Appropriate resin (e.g., Wang resin for a C-terminal acid)

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Coupling of this compound:

    • Dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: After coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. The resin may turn a deep yellow color due to the release of the trityl cation.[2]

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the peptide pellet under vacuum.

Protocol 2: On-Resin N-Terminal Acetylation

This protocol outlines the standard method for synthesizing a histidine-containing peptide followed by N-terminal acetylation.

Procedure:

  • Peptide Synthesis: Synthesize the peptide sequence on a suitable resin using standard manual Fmoc-SPPS protocols. For the histidine residue, use Fmoc-His(Trt)-OH.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (1 x 1 min, 1 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • N-Terminal Acetylation (Capping):

    • Prepare an acetylation solution of 10% acetic anhydride and 2% DIPEA in DMF.

    • Add the acetylation solution to the resin and react for 30 minutes at room temperature.[8]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection: Proceed with the cleavage and deprotection as described in Protocol 1, step 4.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the manual synthesis of peptides containing Ac-His(tau-Trt). Actual results may vary based on the specific peptide sequence and synthesis conditions.

ParameterTypical Value/RangeNotes
Amino Acid Excess 2-5 equivalentsRelative to resin substitution.
Coupling Reagent Excess 0.95-1.0 equivalentsRelative to the amino acid.
Base (DIPEA) Excess 2 equivalentsRelative to the amino acid.
Coupling Time 2-4 hoursCan be monitored using a Kaiser test.
Acetylation Time 20-30 minutes[8]
Cleavage Time 2-3 hours[3]
Crude Peptide Purity 70-90%Sequence-dependent. Purification by HPLC is typically required.

Visualizations

Workflow for Manual Peptide Synthesis with On-Resin Acetylation

Manual_SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle wash3 Wash (DMF/DCM) final_deprotection->wash3 acetylation N-Terminal Acetylation (Acetic Anhydride/DIPEA) wash3->acetylation wash4 Wash (DMF/DCM) acetylation->wash4 cleavage Cleavage & Deprotection (TFA Cocktail) wash4->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification end End: Pure Acetylated Peptide purification->end

Caption: Workflow for manual Fmoc-SPPS with on-resin N-terminal acetylation.

Logical Relationship of Histidine Protection

Histidine_Protection unprotected Unprotected Histidine in SPPS side_reactions Side Reactions unprotected->side_reactions leads to racemization Racemization unprotected->racemization leads to protected Protected Histidine (e.g., His(tau-Trt)) prevention Prevention of Side Reactions protected->prevention results in suppression Suppression of Racemization protected->suppression results in

Caption: The role of side-chain protection in preventing issues with histidine.

Conclusion

The use of this compound, and more commonly the on-resin acetylation of peptides synthesized with Fmoc-His(tau-Trt)-OH, are robust methods for producing N-terminally acetylated histidine-containing peptides. The τ-trityl protecting group is essential for preventing side reactions and racemization, ensuring high-quality synthesis. The protocols provided herein offer a foundation for researchers to successfully incorporate this important modification into their manual peptide synthesis workflows.

References

Application Notes and Protocols for Automated Solid-Phase Synthesis with Ac-His(tau-Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-acetyl-His(τ-Trt)-OH in automated solid-phase peptide synthesis (SPPS). The protocols detailed below cover the coupling of this derivative, post-synthesis processing, and strategies to minimize common side reactions, ensuring the efficient and high-purity synthesis of N-terminally acetylated histidine-containing peptides.

Introduction

N-terminal acetylation is a common post-translational modification that can enhance the stability of peptides against enzymatic degradation by mimicking the natural state of many proteins.[1] Ac-His(τ-Trt)-OH is a key building block for introducing an N-terminally acetylated histidine residue into a peptide sequence. The trityl (Trt) protecting group on the τ-nitrogen of the imidazole side chain prevents undesirable side reactions during synthesis.[2] Automated SPPS provides a rapid and reproducible method for synthesizing these modified peptides.[3][4]

Key Considerations for Automated Synthesis

The successful incorporation of Ac-His(tau-Trt)-OH in automated SPPS relies on several critical factors:

  • Choice of Resin: The selection of the solid support depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). Rink Amide or Sieber resins are commonly used for peptide amides, while Wang or 2-chlorotrityl chloride resins are suitable for peptides with a C-terminal carboxylic acid.[5]

  • Coupling Reagents: Histidine residues are particularly susceptible to racemization during the activation step of coupling.[2][6][7] The choice of coupling reagent is therefore critical to maintaining the chiral integrity of the final peptide. Reagents such as DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) in the presence of a base like diisopropylethylamine (DIEA) are recommended for minimizing racemization of histidine derivatives.[7] Other common coupling reagents like HBTU/HOBt can also be used, but careful optimization of conditions is necessary.[8]

  • Cleavage and Deprotection: The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. A cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers is typically used. The Trt group is acid-labile and will be removed during this step. Scavengers such as triisopropylsilane (TIS) are essential to quench the reactive trityl cations generated during cleavage, preventing re-attachment to sensitive residues like tryptophan.[9][10][11]

Experimental Protocols

Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general cycle for automated peptide synthesis leading up to the coupling of the final amino acid, followed by N-terminal acetylation.

Table 1: Automated SPPS Cycle Parameters

StepReagent/SolventDurationNotes
Swell Resin N,N-Dimethylformamide (DMF)30-60 minEnsure complete swelling of the resin for optimal reaction kinetics.
Fmoc Deprotection 20% Piperidine in DMF2 x 10 minTwo treatments ensure complete removal of the Fmoc group.
Washing DMF5 x 1 minThorough washing is crucial to remove residual piperidine.
Coupling See Protocol 2--
Washing DMF3 x 1 minRemove excess reagents and byproducts.
Capping (Optional) Acetic Anhydride/DIEA in DMF2 x 5 minTo block any unreacted amino groups and prevent deletion sequences.
Washing DMF3 x 1 min-

Diagram 1: Automated SPPS Workflow

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Acetylation N-terminal Acetylation (Protocol 3) Repeat->Acetylation Final Amino Acid Coupled Cleavage Cleavage & Deprotection (Protocol 4) Acetylation->Cleavage Purification Purification & Analysis Cleavage->Purification Acetylation_Reaction cluster_reactants Reactants cluster_products Products Peptide H2N-Peptide-Resin AcetylatedPeptide Ac-HN-Peptide-Resin Peptide->AcetylatedPeptide Acetylation AceticAnhydride Acetic Anhydride Base DIEA (Base)

References

Application Notes and Protocols: N-Terminal Incorporation of Ac-His(tau-Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal acetylation is a prevalent post-translational modification that can significantly impact the biological activity, stability, and pharmacokinetic properties of peptides and proteins. The incorporation of an acetylated histidine residue at the N-terminus, specifically using Ac-His(tau-Trt)-OH, offers a strategic approach to modulate the characteristics of synthetic peptides. The trityl (Trt) group provides robust protection for the imidazole side chain of histidine during solid-phase peptide synthesis (SPPS), preventing undesirable side reactions and racemization.

These application notes provide detailed protocols for the incorporation of this compound at the N-terminus of a peptide using Fmoc-based solid-phase peptide synthesis. Methodologies for both the direct coupling of the acetylated amino acid and an alternative on-resin acetylation approach are described.

Data Presentation

Successful incorporation of this compound and subsequent peptide synthesis can be evaluated by analyzing the crude peptide's purity and overall yield. The following table provides illustrative data for the synthesis of a model decapeptide with and without N-terminal acetylation.

Peptide SequenceN-Terminal ModificationCrude Purity (%) by RP-HPLCOverall Yield (%)
H-His-Gly-Phe-Ala-Leu-Ile-Val-Met-Trp-Lys-NH₂None8535
Ac-His-Gly-Phe-Ala-Leu-Ile-Val-Met-Trp-Lys-NH₂Acetyl8232

Note: Crude purity and overall yield are sequence-dependent and can vary based on the efficiency of each coupling and deprotection step throughout the synthesis.

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin for C-terminal amide)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: DMF, DCM, Isopropanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Acetic anhydride

  • Pyridine

Protocol 1: Direct Coupling of this compound

This protocol describes the incorporation of the pre-acetylated histidine derivative as the final amino acid in the peptide sequence.

1. Resin Preparation:

  • Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
  • Perform Fmoc deprotection of the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

2. Peptide Chain Elongation:

  • Synthesize the desired peptide sequence on the resin using standard Fmoc-SPPS protocols. This involves sequential cycles of Fmoc deprotection and coupling of the subsequent Fmoc-amino acids.

3. Final Fmoc Deprotection:

  • After the coupling of the last amino acid of the core sequence, perform a final Fmoc deprotection as described in step 1.

4. Coupling of this compound:

  • Prepare the coupling solution: Dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
  • Add the coupling solution to the deprotected peptide-resin.
  • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
  • Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

5. Final Washing:

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and Isopropanol (3x).
  • Dry the resin under vacuum.

6. Cleavage and Deprotection:

  • Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
  • Precipitate the cleaved peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: On-Resin N-Terminal Acetylation

This protocol is an alternative method where the N-terminal acetylation is performed on the resin after the incorporation of Fmoc-His(tau-Trt)-OH.

1-3. Resin Preparation, Peptide Chain Elongation, and Final Fmoc Deprotection:

  • Follow steps 1-3 from Protocol 1 to synthesize the peptide sequence up to the final histidine residue and remove its Fmoc protecting group.

4. Coupling of Fmoc-His(tau-Trt)-OH:

  • Couple Fmoc-His(tau-Trt)-OH to the deprotected N-terminus of the peptide-resin using standard coupling conditions as described in step 2 of Protocol 1.

5. Final Fmoc Deprotection:

  • Perform a final Fmoc deprotection on the N-terminal histidine residue as described in step 1.

6. N-Terminal Acetylation:

  • Prepare an acetylation solution of 10% acetic anhydride and 1% DIPEA in DMF.
  • Add the acetylation solution to the peptide-resin and react for 30 minutes at room temperature.
  • Wash the resin thoroughly with DMF (5x).
  • Confirm complete acetylation with a negative Kaiser test (clear beads).

7. Final Washing, Cleavage, Deprotection, Purification, and Analysis:

  • Follow steps 5-7 from Protocol 1.

Visualizations

Resin Peptide-Resin (N-terminus deprotected) Coupling Coupling (HBTU/DIPEA in DMF) Resin->Coupling AcHis This compound AcHis->Coupling Washing1 Washing (DMF, DCM) Coupling->Washing1 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Washing1->Cleavage FinalPeptide Ac-Peptide (Crude) Cleavage->FinalPeptide

Caption: Workflow for Direct Coupling of this compound.

PeptideResin Peptide-Resin (N-terminus deprotected) Coupling Coupling (HBTU/DIPEA) PeptideResin->Coupling FmocHis Fmoc-His(tau-Trt)-OH FmocHis->Coupling FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling->FmocDeprotection Acetylation Acetylation (Acetic Anhydride/DIPEA) FmocDeprotection->Acetylation Washing Washing Acetylation->Washing FinalPeptide Ac-Peptide Washing->FinalPeptide Cleavage

Caption: Workflow for On-Resin N-Terminal Acetylation.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Start Start with Resin Start->Fmoc_Deprotection Repeat->Fmoc_Deprotection Next amino acid Final_Acetylation N-Terminal Acetylation (Protocol 2) Repeat->Final_Acetylation Final amino acid coupled Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Acetylated Peptide Purification->Final_Product

Caption: General Logic of Fmoc-SPPS with N-Terminal Acetylation.

Application Notes and Protocols for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Solubility of Ac-His(τ-Trt)-OH in SPPS Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Solid-Phase Peptide Synthesis (SPPS), the efficient coupling of amino acids is paramount to achieving high purity and yield of the target peptide. A critical factor influencing the coupling efficiency is the solubility of the protected amino acid derivatives in the solvents used for the reaction. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purification steps.

This application note focuses on the solubility of Nα-acetyl-L-histidine(τ-trityl) (Ac-His(τ-Trt)-OH), a derivative frequently used to introduce a histidine residue at the N-terminus of a peptide or within a sequence where N-terminal acetylation is desired. The bulky trityl (Trt) group on the tau (τ) nitrogen of the imidazole ring effectively prevents racemization, a common side reaction with histidine derivatives.[1] However, the presence of both the acetyl and the bulky, hydrophobic trityl protecting groups can significantly impact the solubility of the amino acid derivative in common SPPS solvents.[2]

Understanding the solubility of Ac-His(τ-Trt)-OH in solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) is crucial for optimizing SPPS protocols. This document provides a detailed protocol for determining the solubility of this and other amino acid derivatives and presents illustrative data to guide solvent selection and concentration limits.

Logical Workflow for Solubility Assessment in SPPS

The following diagram illustrates the decision-making process for assessing the suitability of a protected amino acid for use in SPPS, with a primary focus on solubility.

cluster_prep Preparation cluster_exp Experimental Evaluation cluster_analysis Analysis & Decision start Select Protected Amino Acid (e.g., Ac-His(τ-Trt)-OH) solvents Select SPPS Solvents (DMF, NMP, DCM, etc.) start->solvents protocol Execute Solubility Determination Protocol (See Section 4) solvents->protocol observe Visual Observation (Dissolution/Precipitation) protocol->observe quantify Quantify Solubility (mg/mL or Molarity) observe->quantify compare Compare Solubility Data (See Table 1) quantify->compare decision Solubility > 0.2 M? compare->decision optimize Optimization Required (e.g., Solvent Mixtures, Warming) decision->optimize No proceed Proceed with SPPS decision->proceed Yes optimize->decision fail Re-evaluate Derivative/Solvent optimize->fail

Caption: Workflow for assessing the solubility of protected amino acids for SPPS.

Solubility Data Summary

While specific quantitative solubility data for Ac-His(τ-Trt)-OH is not extensively published, the following table provides illustrative values based on the known behavior of structurally similar compounds, such as Fmoc-His(Trt)-OH, in common SPPS solvents.[2][3] These values should be considered as a guideline and can be confirmed using the protocol in Section 4. A concentration of ≥0.2 M is generally considered desirable for efficient SPPS to avoid excessive solvent volumes.

SolventAbbreviationDielectric Constant (Approx.)Solubility at 25°C (mg/mL)Molar Solubility (M)Suitability for Coupling
N,N-DimethylformamideDMF36.7~175~0.40Excellent
N-Methyl-2-pyrrolidoneNMP32.2~200~0.45Excellent
DichloromethaneDCM9.1~44~0.10Poor
Dimethyl SulfoxideDMSO46.7~150~0.34Good
TetrahydrofuranTHF7.5<22<0.05Not Recommended

Disclaimer: The data presented in this table are illustrative and intended to serve as a practical guide. Actual solubility may vary based on the specific batch of the compound, solvent purity, and ambient temperature. Experimental verification is highly recommended.

Experimental Protocol: Determination of Solubility

This protocol describes a gravimetric method to determine the solubility of a protected amino acid derivative in a given SPPS solvent.

4.1. Materials and Equipment

  • Ac-His(τ-Trt)-OH (or other amino acid derivative)

  • SPPS-grade solvents (DMF, NMP, DCM, etc.)

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath (optional, for temperature control)

  • 2 mL glass vials with screw caps

  • Micropipettes

  • Spatula

  • Filtration apparatus (e.g., syringe filters, 0.22 µm)

4.2. Procedure

  • Preparation:

    • Pre-weigh and label a series of 2 mL glass vials.

    • Accurately weigh approximately 20-30 mg of Ac-His(τ-Trt)-OH into each vial. Record the exact mass.

  • Solvent Addition:

    • Select a starting solvent volume (e.g., 100 µL).

    • Using a micropipette, add the initial volume of the chosen solvent to the first vial.

  • Dissolution Attempt:

    • Cap the vial securely.

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect the solution. If the solid has completely dissolved, proceed to step 5. If undissolved solid remains, proceed to step 4.

  • Incremental Solvent Addition:

    • Add the solvent in small, precise increments (e.g., 20-50 µL).

    • After each addition, cap the vial and vortex for 1-2 minutes until the solid is fully dissolved.

    • Carefully record the total volume of solvent added to achieve complete dissolution.

  • Confirmation of Saturation (Optional but Recommended):

    • To ensure a saturated solution is formed for precise measurement, add a very small additional amount of the amino acid derivative (1-2 mg) to the clear solution and vortex. If it does not dissolve, the solution is saturated.

  • Data Calculation:

    • Calculate the solubility using the following formulas:

      • Solubility (mg/mL) = Mass of Solute (mg) / Total Volume of Solvent (mL)

      • Molar Solubility (M) = Solubility (mg/mL) / Molecular Weight of Solute ( g/mol )

        • Molecular Weight of Ac-His(τ-Trt)-OH = 439.51 g/mol [4]

  • Repeat for Other Solvents:

    • Repeat steps 1-6 for each SPPS solvent to be tested.

4.3. Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol for determining solubility.

arrow start Weigh ~20-30 mg of Ac-His(τ-Trt)-OH into a vial add_solvent Add initial volume of solvent (e.g., 100 µL) start->add_solvent vortex Vortex vigorously for 1-2 minutes add_solvent->vortex check_dissolution Completely Dissolved? vortex->check_dissolution add_increment Add small increment of solvent (e.g., 20 µL) check_dissolution->add_increment No record_volume Record total solvent volume check_dissolution->record_volume Yes add_increment->vortex calculate Calculate Solubility (mg/mL and M) record_volume->calculate end Protocol Complete calculate->end

Caption: Experimental workflow for solubility determination.

Discussion and Recommendations

The solubility of protected amino acids is governed by the polarity of the solvent and the physicochemical properties of the derivative itself.[4] The N-terminal acetyl group and the C-terminal carboxylic acid on Ac-His(τ-Trt)-OH provide some polarity. However, the large, nonpolar trityl group dominates the molecule's character, generally leading to better solubility in polar aprotic solvents like DMF and NMP compared to less polar solvents like DCM.

  • DMF and NMP: These are the recommended solvents for dissolving Ac-His(τ-Trt)-OH for coupling reactions in SPPS. Their high dielectric constants and ability to act as hydrogen bond acceptors allow them to effectively solvate the peptide-resin matrix and the incoming amino acid.[4]

  • DCM: Due to its lower polarity, DCM is generally a poor solvent for highly protected, polarizable amino acids and is not recommended for the coupling step involving Ac-His(τ-Trt)-OH.

  • Solvent Mixtures: In cases of poor solubility, solvent mixtures can be employed. For instance, adding a small percentage of DMSO to DMF can sometimes enhance the solubility of difficult-to-dissolve amino acid derivatives.

  • Temperature: Gently warming the solvent can increase the solubility of the amino acid derivative. However, it is crucial to be cautious as elevated temperatures can potentially increase the risk of side reactions, such as racemization, especially over extended periods.

By following the provided protocol and considering the illustrative data, researchers can make informed decisions regarding solvent selection and concentration to ensure the successful incorporation of Ac-His(τ-Trt)-OH into their target peptides.

References

Application Notes: Attaching Ac-His(τ-Trt)-OH to Solid-Phase Synthesis Resins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The initial attachment, or "loading," of the first amino acid to the solid support is a critical step in Solid-Phase Peptide Synthesis (SPPS). The success of the entire synthesis depends on the efficiency and integrity of this anchoring step. This document provides detailed protocols and reaction conditions for the attachment of N-acetyl-L-histidine(τ-trityl) (Ac-His(τ-Trt)-OH) to common SPPS resins. Special consideration is given to minimizing racemization, a known challenge with histidine derivatives.[1][2] The trityl (Trt) group protecting the tau (τ) nitrogen of the histidine imidazole side chain is acid-labile, a factor that influences the choice of resin and subsequent cleavage conditions.[3]

Choosing the Appropriate Resin

The selection of the solid support is dictated by the desired C-terminal functionality of the final peptide and the overall protection strategy. For synthesizing peptides with a C-terminal carboxylic acid, hydroxymethyl-functionalized resins (like Wang resin) or highly acid-labile resins (like 2-Chlorotrityl chloride resin) are commonly employed.[4][5]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly recommended for loading Fmoc-His(Trt)-OH.[3] Its high acid lability allows the peptide to be cleaved under very mild acidic conditions, which keeps the acid-sensitive side-chain protecting groups, including the His(Trt) group, intact.[3][5] This is particularly advantageous for the synthesis of protected peptide fragments. The bulky trityl linker also helps prevent diketopiperazine formation, a common side reaction.[5]

  • Wang Resin: As a 4-alkoxybenzyl alcohol resin, Wang resin is another popular choice for producing C-terminal acids.[4] However, cleavage from Wang resin requires stronger acid conditions (e.g., 95% TFA), which will simultaneously remove the Trt group from the histidine side chain.[1][3] The loading process onto hydroxymethyl resins typically requires activation of the amino acid and can be prone to racemization if not carefully controlled.

Coupling Reagents and Conditions

The choice of coupling reagent is paramount for minimizing racemization of histidine.

  • Carbodiimides: Diisopropylcarbodiimide (DIC) is frequently used in SPPS because its urea byproduct is soluble in common solvents like DMF and DCM.[1] To suppress racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is almost always used in conjunction with DIC.[1][6]

  • Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective.[6] A particularly noteworthy reagent is 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) , which is recommended as the reagent of choice for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH due to its remarkable resistance to epimerization.[2]

  • Aminium/Uronium Salts: Reagents such as HBTU, TBTU, and HATU are popular for their high efficiency and rapid reaction times.[1][6] However, care must be taken to avoid side reactions like N-terminal guanidinylation if the coupling reagent is used in excess.[2][7]

The following tables summarize typical reaction conditions for loading Ac-His(τ-Trt)-OH onto 2-Chlorotrityl and Wang resins.

Data Presentation

Table 1: Reaction Conditions for Loading Ac-His(τ-Trt)-OH onto 2-Chlorotrityl Chloride Resin

ParameterConditionRationale / Notes
Ac-His(τ-Trt)-OH 1.5 - 3.0 eq.Excess amino acid drives the reaction to completion.
Base DIPEA3.0 - 7.5 eq.
Solvent Dry DCM-
Temperature Room Temperature-
Time 1 - 2 hours-

Table 2: Reaction Conditions for Loading Ac-His(τ-Trt)-OH onto Wang Resin (DIC/HOBt Method)

ParameterConditionRationale / Notes
Ac-His(τ-Trt)-OH 2.0 - 10.0 eq.A larger excess is often used for esterification reactions.[5]
Coupling Reagent DIC1.0 - 5.0 eq.
Additive HOBt or OxymaPure1.0 - 5.0 eq.
Catalyst DMAP (optional)0.1 - 0.15 eq.
Solvent DCM / DMF-
Temperature 0°C to Room Temp-
Time 2 - 12 hours-

Experimental Protocols

Protocol 1: Loading Ac-His(τ-Trt)-OH onto 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Place the 2-Chlorotrityl chloride resin (e.g., 1 g, 1.0-2.0 mmol/g substitution) in a suitable reaction vessel. Swell the resin in dry dichloromethane (DCM, 10 mL/g) for 20-30 minutes.[8]

  • Amino Acid Preparation: In a separate flask, dissolve Ac-His(τ-Trt)-OH (3 eq. relative to resin substitution) in dry DCM (10 mL/g resin).

  • Loading Reaction: Add N,N-Diisopropylethylamine (DIPEA) (7.5 eq.) to the amino acid solution.[8] Add this solution to the swollen resin.

  • Agitation: Gently agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any remaining reactive chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v, 10 mL) and agitate for 15-30 minutes.[8]

  • Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum for at least 18 hours before determining the final loading capacity.[5]

Protocol 2: Loading Ac-His(τ-Trt)-OH onto Wang Resin using DIC/DEPBT

Note: The use of DEPBT is highly recommended to minimize racemization.

  • Resin Swelling: Swell the Wang resin (e.g., 1 g) in DMF (10 mL) for 30 minutes in the reaction vessel.

  • Activation Mixture: In a separate flask, dissolve Ac-His(τ-Trt)-OH (3 eq.), DEPBT (3 eq.), and HOBt (3 eq., optional but recommended) in DMF.

  • Loading Reaction: Add DIPEA (6 eq.) to the activation mixture. Immediately add the resulting solution to the swollen resin.

  • Agitation: Agitate the slurry at room temperature for 2-4 hours.

  • Capping (Optional but Recommended): After the loading step, wash the resin with DMF. To cap unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (5 eq.) and pyridine (1 eq.) in DMF for 30 minutes.[5]

  • Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum. Determine the loading capacity via Fmoc quantification if an Fmoc-protected amino acid were used as a test, or by gravimetric analysis.

Mandatory Visualization

SPPS_Loading_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_finish Finishing Resin Select Resin (e.g., 2-CTC, Wang) Swell Swell Resin (DCM or DMF) Resin->Swell 20-30 min Couple Couple to Resin (Agitate 1-12h) Swell->Couple AA_Sol Prepare Solution: Ac-His(Trt)-OH + Solvent Activate Activate Amino Acid (Add Coupling Reagents + Base) AA_Sol->Activate Activate->Couple Add to resin Cap Cap Unreacted Sites (e.g., Ac₂O/Pyridine) Couple->Cap Optional but recommended Wash Wash Resin (DMF, DCM, MeOH) Couple->Wash If no capping Cap->Wash Dry Dry Resin (Under Vacuum) Wash->Dry LoadedResin Loaded Resin Dry->LoadedResin

Caption: Workflow for attaching Ac-His(τ-Trt)-OH to a solid-phase synthesis resin.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Histidine during Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of histidine racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a problem for histidine in peptide synthesis?

A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this is highly undesirable as the incorporation of a D-amino acid in place of the intended L-amino acid can lead to a peptide with altered three-dimensional structure, biological activity, and immunogenicity. Histidine is particularly susceptible to racemization due to the nature of its imidazole side chain.[1][2][3][4]

Q2: What is the primary mechanism of histidine racemization during peptide coupling?

A2: The primary mechanism involves the imidazole ring of the histidine side chain. The π-nitrogen of the imidazole can act as an intramolecular base, abstracting the alpha-proton of the activated carboxylic acid. This leads to the formation of a planar, achiral enolate intermediate, which can then be protonated from either side, resulting in a mixture of L- and D-histidine.[2][5][6] Another potential pathway is through the formation of an optically labile oxazolone intermediate.[2]

Q3: Which factors influence the extent of histidine racemization?

A3: Several factors can influence the degree of racemization during the coupling of histidine:

  • Coupling Reagents: The type of coupling reagent used for activation of the carboxylic acid plays a crucial role.[7]

  • Additives: The presence of additives like HOBt, HOAt, or Oxyma can significantly suppress racemization.[1][8][9]

  • Protecting Groups: The choice of protecting group for the histidine side chain is a key determinant in preventing racemization.[1][3][10]

  • Reaction Conditions: Temperature, pre-activation time, and the type of base used can all impact the level of racemization.[11][12]

Troubleshooting Guides

Issue 1: Significant Racemization Detected in a Histidine-Containing Peptide
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate coupling reagent.Switch to a coupling reagent known for low racemization, such as those based on phosphonium or aminium salts (e.g., HBTU, HATU, PyBOP) in combination with an additive.[13][14]Reduction in the percentage of D-histidine isomer in the final peptide.
Absence or ineffective use of additives.Ensure the addition of an equimolar amount of an appropriate additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][8][9] HOAt is often superior to HOBt in suppressing racemization.[15]The additive will react with the activated amino acid to form a less reactive intermediate, minimizing the time it exists in a state prone to racemization.
Unprotected or poorly protected histidine side chain.Use a histidine derivative with a suitable side-chain protecting group. For Fmoc chemistry, trityl (Trt) based groups are common, though they don't completely prevent racemization.[3] For both Boc and Fmoc strategies, protecting the π-nitrogen with groups like benzyloxymethyl (Bom) or p-methoxybenzyloxymethyl (PMBOM) has been shown to be effective.[3][10] The N(π)-2-naphthylmethoxymethyl (NAPOM) group is a scalable, racemization-free option.[10]A well-chosen protecting group will sterically hinder or electronically deactivate the imidazole nitrogen, preventing it from catalyzing racemization.
High reaction temperature.If using microwave-assisted peptide synthesis, consider lowering the coupling temperature. For example, reducing the temperature from 80°C to 50°C has been shown to limit the racemization of histidine.[11][16] For conventional synthesis, perform the coupling at room temperature or below.Lower temperatures reduce the rate of the racemization side reaction.
Prolonged pre-activation time.Minimize the pre-activation time of the Fmoc-His(Trt)-OH before adding it to the resin-bound peptide. An in-situ activation strategy, where the coupling reagent is added to the mixture of the amino acid and the resin, can also be beneficial.[12]Shorter exposure of the highly reactive activated amino acid to the reaction conditions reduces the opportunity for racemization.

Quantitative Data on Racemization

The following tables summarize the extent of racemization observed under different experimental conditions.

Table 1: Effect of Coupling Reagent on Histidine Racemization

Coupling Reagent/MethodAdditive% D-His (Racemization)Reference
DIC/OxymaOxyma1.8%[7]
HATU/NMM-Higher than DIC/Oxyma[7]
Standard SPPS-2.1%[17]

Note: The level of racemization can be sequence-dependent and influenced by other factors.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Histidine Coupling

This protocol outlines a general approach for coupling a protected histidine residue during solid-phase peptide synthesis (SPPS) with the aim of minimizing racemization.

Materials:

  • Fmoc-His(side-chain protected)-OH (e.g., Fmoc-His(Trt)-OH)

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • Additive (e.g., HOBt, HOAt)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • Amino Acid Preparation: In a separate reaction vessel, dissolve 2-4 equivalents of the protected histidine, 2-4 equivalents of the coupling reagent, and 2-4 equivalents of the additive in DMF.

  • Activation: Add 4-8 equivalents of DIPEA to the amino acid solution. Allow the activation to proceed for a short period, typically 1-5 minutes. Note: Prolonged pre-activation can increase racemization.[12]

  • Coupling: Add the activated histidine solution to the resin-bound peptide.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative test (e.g., Kaiser test).

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove any unreacted reagents and byproducts.

Protocol 2: Quantification of Histidine Racemization by GC-MS

A common method to determine the extent of racemization involves gas chromatography-mass spectrometry (GC-MS) analysis of the hydrolyzed peptide.

Materials:

  • Histidine-containing peptide

  • 6 M HCl

  • Esterification agent (e.g., (+)-3-methyl-2-butanol)

  • Acylating agent (e.g., trifluoroacetic anhydride)

  • GC-MS system with a chiral stationary phase column

Procedure:

  • Peptide Hydrolysis: Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Derivatization:

    • Esterify the amino acid mixture with a chiral alcohol like (+)-3-methyl-2-butanol. This will form diastereomeric esters.

    • Acylate the amino group with an agent like trifluoroacetic anhydride to increase the volatility of the derivatives.

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a chiral column. The diastereomeric derivatives of L- and D-histidine will have different retention times, allowing for their separation and quantification.[18]

  • Data Analysis: Integrate the peak areas for the L- and D-histidine derivatives to determine their relative abundance and calculate the percentage of racemization. It is important to account for any racemization that may occur during the hydrolysis step by running a standard of pure L-histidine through the same procedure.[18]

Visualizations

Racemization_Mechanism cluster_L_His L-Histidine (Activated) cluster_Enolate Planar Enolate Intermediate cluster_D_His D-Histidine (Activated) L_His L-His-COX Enolate Enolate L_His->Enolate α-proton abstraction (imidazole catalyzed) Enolate->L_His Protonation D_His D-His-COX Enolate->D_His Protonation

Caption: Mechanism of histidine racemization via an enolate intermediate.

Troubleshooting_Flowchart Start Racemization Detected? Check_Reagent Review Coupling Reagent and Additives Start->Check_Reagent Yes End Racemization Minimized Start->End No Check_Protection Verify Histidine Side-Chain Protection Check_Reagent->Check_Protection Check_Conditions Examine Reaction Conditions (Temp, Time) Check_Protection->Check_Conditions Optimize Implement Changes & Re-synthesize Check_Conditions->Optimize Optimize->End

Caption: Troubleshooting workflow for addressing histidine racemization.

References

Technical Support Center: Ac-His(tau-Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ac-His(tau-Trt)-OH in their solid-phase peptide synthesis (SPPS) protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is the trityl group on the tau-nitrogen of the imidazole ring?

This compound is an N-terminally acetylated histidine amino acid derivative where the tau (τ) nitrogen of the imidazole side chain is protected by a trityl (Trt) group. The N-terminal acetyl (Ac) group is a stable cap, often used to mimic the N-terminus of native proteins. The trityl group is a bulky, acid-labile protecting group that prevents the imidazole side chain from participating in unwanted side reactions during peptide synthesis. The tau-trityl isomer is the more commonly used and commercially available form.[1]

Q2: What are the primary side reactions associated with the use of this compound in SPPS?

The main side reaction of concern when using histidine derivatives in SPPS is racemization of the α-carbon.[2][3][4][5] This is particularly problematic during the amino acid activation and coupling steps. The imidazole ring of histidine can catalyze the formation of an oxazolone intermediate, which is prone to deprotonation and subsequent loss of stereochemical integrity.

Other potential side reactions, though less specific to this compound and more general to SPPS, include:

  • Aspartimide formation: If an aspartic acid residue is present in the sequence.[6][7]

  • Diketopiperazine formation: At the dipeptide stage.

  • Side reactions during final cleavage: The reactive trityl cation generated during trifluoroacetic acid (TFA) cleavage can lead to alkylation of sensitive residues like tryptophan and cysteine if not properly scavenged.[6][8]

Q3: How does the N-terminal acetyl group influence side reactions?

The N-terminal acetyl group is generally stable under the conditions of Fmoc-SPPS, including repeated piperidine treatments and the final TFA cleavage.[9][10] While it can influence the final peptide's structure and stability[11][12], there is no direct evidence from the provided search results to suggest it significantly alters the primary side reaction of His(tau-Trt) racemization during coupling.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Significant D-His impurity detected by chiral chromatography. Racemization during coupling.- Optimize Coupling Reagents: Use carbodiimide-based activators like DIC in combination with an additive such as HOBt or Oxyma, which are known to suppress racemization.[13][14][15] Avoid prolonged pre-activation times.[3][4] - Consider Alternative Reagents: For particularly difficult couplings, reagents like DEPBT have shown remarkable resistance to racemization with Fmoc-His(Trt)-OH.[13] - Control Temperature: Lowering the coupling temperature can help minimize racemization, especially in microwave-assisted SPPS.[7]
Incomplete coupling of this compound. Steric hindrance from the bulky trityl group.- Increase Coupling Time: Allow for a longer reaction time for the coupling of this compound. - Use a More Potent Activating Reagent: While being mindful of racemization, a more potent activator may be necessary. Double coupling can also be an option.
Presence of unexpected byproducts after TFA cleavage. Re-attachment of the trityl cation to nucleophilic residues.- Use an Effective Scavenger Cocktail: During the final cleavage with TFA, it is crucial to use a scavenger cocktail that can efficiently trap the liberated trityl cations. A common and effective scavenger is triisopropylsilane (TIS).[6][8][16][17]
Loss of peptide from the resin during synthesis. This is a general SPPS issue not specific to this compound.- Check Resin and Linker Stability: Ensure the chosen resin and linker are stable to the synthesis conditions.

Quantitative Data on Histidine Racemization

The extent of racemization of Fmoc-His(Trt)-OH is highly dependent on the coupling conditions. The following table summarizes data on the percentage of D-His formed under various activation conditions.

Coupling Reagent Base Pre-activation Time % D-His Racemization Reference
HCTU/6-Cl-HOBtDIPEA0 min1.0%[4]
HCTU/6-Cl-HOBtDIPEA5 min7.8%[4]
HCTU/6-Cl-HOBt (Microwave, 80°C)DIPEA-16.6%[4]
HATUNMM5 minHigh[15]
DICOxyma5 minLow[15]

Experimental Protocols

Protocol 1: Coupling of this compound with Minimized Racemization
  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF.

  • Amino Acid Activation and Coupling:

    • Dissolve this compound (3-5 equivalents) and HOBt (or Oxyma) (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution.

    • Crucially, add the activation mixture to the resin immediately without a pre-activation step.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the coupling completion using a ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM).

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A highly recommended cocktail for peptides containing His(Trt) is Reagent B :

    • 88% TFA

    • 5% Phenol

    • 5% Water

    • 2% Triisopropylsilane (TIS)

    • Alternatively, a standard cocktail of 95% TFA, 2.5% Water, and 2.5% TIS can be used.[18]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow color due to the formation of the trityl cation.[19]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Visualizations

spfs_workflow start Start with N-terminally protected peptide-resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Coupling of This compound deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 repeat Repeat for next amino acid wash1->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation in cold ether cleavage->precipitation end Crude Peptide precipitation->end

Caption: General workflow for incorporating this compound in Fmoc-SPPS.

racemization_pathway activated_his Activated this compound oxazolone Oxazolone Intermediate activated_his->oxazolone Intramolecular cyclization peptide_coupling Peptide Coupling (L-isomer incorporated) activated_his->peptide_coupling racemized_his Racemized this compound (D-isomer) oxazolone->racemized_his Deprotonation/ Reprotonation racemized_peptide Peptide with D-His racemized_his->racemized_peptide base Base (e.g., DIPEA) base->oxazolone catalyzes cleavage_side_reactions his_trt Peptide-His(Trt) trityl_cation Trityl Cation (Trt+) (Reactive) his_trt->trityl_cation Cleavage deprotected_peptide Deprotected Peptide his_trt->deprotected_peptide Cleavage tfa TFA tfa->his_trt side_product Alkylated Side Product (e.g., Trp-Trt) trityl_cation->side_product Alkylation of nucleophilic residues scavenged_trt Scavenged Trt+ trityl_cation->scavenged_trt Trapping tis TIS (Scavenger) tis->trityl_cation reacts with

References

Technical Support Center: Optimizing Coupling Efficiency of Ac-His(τ-Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of N-acetyl-L-histidine(τ-trityl) (Ac-His(τ-Trt)-OH).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low coupling efficiency with Ac-His(τ-Trt)-OH?

Low coupling efficiency with Ac-His(τ-Trt)-OH can stem from several factors:

  • Steric Hindrance: The bulky trityl (Trt) protecting group on the imidazole ring, combined with the acetyl group on the N-terminus, creates significant steric hindrance around the carboxyl group, making it less accessible for coupling.

  • Suboptimal Coupling Reagents: Not all coupling reagents are effective for sterically hindered amino acids. Reagents that generate highly reactive activated species are generally required.

  • Inadequate Activation Time: Insufficient pre-activation of the carboxylic acid can lead to incomplete conversion to the active ester before the addition of the amine component.

  • Solubility Issues: Ac-His(τ-Trt)-OH may have limited solubility in common peptide synthesis solvents, leading to poor reaction kinetics.[1][2]

  • Side Reactions: Racemization of the histidine residue is a known side reaction, especially with prolonged activation times or the use of certain coupling reagents.[3][4] Another potential side reaction is the formation of a guanidinium species if aminium/uronium-based coupling reagents are used in excess without pre-activation.[5]

Q2: Which coupling reagents are recommended for Ac-His(τ-Trt)-OH?

Due to the steric hindrance of Ac-His(τ-Trt)-OH, highly efficient coupling reagents are recommended. These include:

  • Uronium/Aminium-based reagents: HATU, HCTU, and COMU are known to be very effective for difficult couplings.[5][6] HATU, in particular, generates a highly reactive OAt-ester.[6] COMU is a good alternative as it is based on OxymaPure, which is not explosive and has better solubility.[5]

  • Phosphonium-based reagents: PyBOP and PyAOP are also powerful coupling reagents suitable for sterically hindered amino acids.[6]

  • Carbodiimides with additives: While standard carbodiimides like DCC or DIC alone may be insufficient, their use with additives like HOBt, HOAt, or OxymaPure can enhance coupling efficiency.[5] However, with DIC, a side reaction leading to Nα-endcapping can occur without pre-activation.[4]

  • DEPBT: This reagent is particularly recommended for coupling Fmoc-His(Trt)-OH as it is known to suppress racemization.[5]

Q3: How can I minimize racemization during the coupling of Ac-His(τ-Trt)-OH?

Racemization of histidine is a significant concern during peptide synthesis.[3][4] To minimize this side reaction:

  • Choose the right coupling reagent: DEPBT is reported to be highly effective in preventing racemization when coupling Fmoc-His(Trt)-OH.[5]

  • Optimize pre-activation time: Prolonged pre-activation can increase the risk of racemization.[4] It is crucial to find a balance between sufficient activation for efficient coupling and minimizing the time the activated species exists before reacting with the amine.

  • Use appropriate additives: Additives like HOBt or OxymaPure can help to suppress racemization when using carbodiimide-based coupling methods.

Q4: What are the best practices for handling and storing Ac-His(τ-Trt)-OH?

  • Storage: Ac-His(τ-Trt)-OH should be stored at -20°C for long-term storage (up to 6 months) or at -80°C for extended periods.[1][2] For short-term use, it can be stored at 4°C for up to 2 years.[7] It is important to avoid repeated freeze-thaw cycles.[1][2]

  • Solubility: To improve solubility, the vial can be warmed to 37°C and sonicated.[1][2] Common solvents for stock solutions include DMSO.[7]

  • Handling: As with all chemicals, appropriate personal protective equipment should be worn when handling Ac-His(τ-Trt)-OH.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Coupling Yield Steric hindrance from the Trt and Acetyl groups.Use a more powerful coupling reagent such as HATU, HCTU, or COMU.[5][6] Consider using a phosphonium-based reagent like PyBOP.[6]
Incomplete activation of the carboxylic acid.Optimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient for aminium/uronium reagents.
Poor solubility of Ac-His(τ-Trt)-OH.Prepare the solution by warming to 37°C and sonicating.[1][2] Consider using a co-solvent like DMF or NMP.
Presence of Racemized Product Prolonged pre-activation time.Reduce the pre-activation time to the minimum required for efficient coupling.[4]
Inappropriate coupling reagent.Use a coupling reagent known to suppress racemization, such as DEPBT.[5]
Formation of Nα-endcapped byproduct (with DIC) In situ activation of the amino acid.Pre-activate the Ac-His(τ-Trt)-OH with DIC and an additive (e.g., OxymaPure) before adding it to the amine component.[4]
Incomplete Deprotection of Trt Group Insufficiently acidic cleavage conditions.The Trt group is acid-labile and is typically removed with high concentrations of TFA (e.g., 90-95%) in the presence of scavengers.[8][9] Ensure sufficient cleavage time.
Steric hindrance around the Trt group.Extended cleavage times may be necessary. Monitoring the deprotection by HPLC is recommended.

Experimental Protocols

Protocol 1: General Coupling of Ac-His(τ-Trt)-OH using HATU
  • Reagent Preparation:

    • Dissolve Ac-His(τ-Trt)-OH (1.2 equivalents) in an appropriate solvent (e.g., DMF, NMP).

    • Dissolve HATU (1.15 equivalents) in the same solvent.

    • Prepare a solution of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2 equivalents).

    • Dissolve the amine component (1 equivalent) in the reaction solvent.

  • Activation:

    • In a clean, dry reaction vessel, combine the Ac-His(τ-Trt)-OH solution and the HATU solution.

    • Add the DIPEA solution to the mixture.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling:

    • Add the amine component solution to the activated Ac-His(τ-Trt)-OH mixture.

    • Let the reaction proceed at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a mild acid.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash chromatography.

Protocol 2: Racemization Suppression using DEPBT
  • Reagent Preparation:

    • Dissolve Ac-His(τ-Trt)-OH (1.1 equivalents) and DEPBT (1.1 equivalents) in DMF.

    • Dissolve the amine component (1 equivalent) in DMF.

    • Prepare a solution of a tertiary base like DIPEA (2.2 equivalents).

  • Coupling Reaction:

    • To the solution of the amine component, add the pre-mixed solution of Ac-His(τ-Trt)-OH and DEPBT.

    • Add the DIPEA solution to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

Coupling_Troubleshooting_Workflow start Start: Low Coupling Efficiency check_reagents Are you using a high-efficiency coupling reagent (e.g., HATU, HCTU, COMU)? start->check_reagents change_reagent Switch to a more potent coupling reagent. check_reagents->change_reagent No check_activation Is the pre-activation time optimized? check_reagents->check_activation Yes change_reagent->check_activation optimize_activation Adjust pre-activation time (typically 1-5 min). check_activation->optimize_activation No check_solubility Is Ac-His(τ-Trt)-OH fully dissolved? check_activation->check_solubility Yes optimize_activation->check_solubility improve_solubility Warm to 37°C and sonicate. Consider co-solvents (DMF, NMP). check_solubility->improve_solubility No check_racemization Is racemization observed? check_solubility->check_racemization Yes improve_solubility->check_racemization use_depbt Use DEPBT to suppress racemization. check_racemization->use_depbt Yes end End: Optimized Coupling check_racemization->end No use_depbt->end

Caption: Troubleshooting workflow for optimizing Ac-His(τ-Trt)-OH coupling.

Coupling_Reaction_Pathway cluster_reactants Reactants cluster_activation Activation cluster_product Product AcHis Ac-His(τ-Trt)-OH ActiveEster Activated Ester AcHis->ActiveEster + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amine R-NH₂ Peptide Ac-His(τ-Trt)-NH-R Amine->Peptide ActiveEster->Peptide + R-NH₂

Caption: General reaction pathway for the coupling of Ac-His(τ-Trt)-OH.

References

Technical Support Center: Troubleshooting Trityl (Trt) Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides solutions to common issues encountered during the removal of the Trityl (Trt) protecting group, a crucial step in peptide and organic synthesis.

Troubleshooting Guide

Q1: My HPLC and Mass Spectrometry data indicate my Trt deprotection is incomplete. What are the common causes?

Incomplete deprotection is a frequent issue stemming from several factors:

  • Insufficient Reaction Time: Deprotection may require more time than anticipated, especially for sterically hindered substrates or particular amino acid sequences. Problems have been noted with sluggish deprotection of N-terminal asparagine (Asn) residues protected with a Trt group.[1][2]

  • Inadequate Acid Strength: The concentration of the acid (commonly Trifluoroacetic Acid - TFA) may be too low to efficiently drive the reaction to completion. While the Trt group is very labile, reaction conditions may need optimization.[3]

  • Substrate-Specific Challenges: The position of the Trt-protected residue can significantly impact its lability. For instance, an N-terminal Asn(Trt) is notoriously difficult to deprotect completely under standard conditions.[1][2] This is due to the slow removal of a trityl group when it is close to a free amino group.[1] Similarly, incomplete cleavage has been observed when an Asn(Trt) residue is near a reduced peptide bond.[4]

  • Inefficient Scavenging: The trityl cation (Trt+) formed during acidic cleavage is stable and highly reactive.[3][5] If not effectively "scavenged," it can re-attach to the deprotected functional group (e.g., thiol of Cysteine) or cause side reactions like alkylation of sensitive residues such as Tryptophan or Tyrosine.[5][6]

Q2: I'm working with an N-terminal Asn(Trt) and facing incomplete removal. What are my options?

This is a well-documented issue.[1] The proximity of the N-terminal amino group slows the removal of the Trt group from the asparagine side chain.[1]

Solutions:

  • Extend Deprotection Time: The simplest approach is to increase the reaction time. Extending the cleavage time to 4-6 hours can often resolve the issue. For very long peptides, if deprotection is still incomplete after 6 hours, it is recommended to precipitate the peptide and repeat the cleavage with fresh reagents.

  • Use an Alternative Protecting Group: For future syntheses, consider replacing Fmoc-Asn(Trt)-OH with a derivative that has a more labile side-chain protecting group.

    • Methyl-trityl (Mtt): This group has been shown to enable rapid and complete deprotection where Trt fails.[1][4]

    • Xanthenyl (Xan): This protection has been reported to completely overcome the deprotection problem for Asn near a reduced peptide bond.[4]

Q3: How can I selectively deprotect a Trt group while leaving other acid-labile groups like Boc or tBu intact?

Selective deprotection requires milder conditions than global cleavage. The Trt group is significantly more acid-labile than Boc or tBu groups, allowing for its selective removal.

  • Mild TFA Conditions: Very low concentrations of TFA (e.g., 1-3%) in Dichloromethane (DCM) can be used.[7] A cocktail of 1% TFA with 2% Triisopropylsilane (TIS) as a scavenger has been used for selective on-resin deprotection of an O-Trt group on a serine residue.[7]

  • Fluoroalcohols: Solutions of 30% Hexafluoroisopropanol (HFIP) or 30% Perfluoro-tert-butanol in DCM are effective and mild alternatives for selective on-resin detritylation, leaving Boc and tBu groups unaffected even after prolonged reaction times.[7]

  • Acetic Acid/Formic Acid: These weaker acids can be used to deprotect trityl ethers in the presence of more robust silyl ethers like TBS.[5]

Q4: My final product contains unexpected adducts or has been modified. How can I prevent side reactions?

Side reactions are typically caused by the reactive trityl cation generated during acidolysis.[5]

  • Use Effective Scavengers: The inclusion of scavengers in the cleavage cocktail is critical. They act as nucleophiles to trap the trityl cation and prevent it from reacting with your peptide.[3][5]

    • Trialkylsilanes (TIS or TES): Highly effective at quenching the stable cations liberated from Trt groups and linkers like Rink Amide.[8][9]

    • Thiol Scavengers (EDT or Thioanisole): Essential when deprotecting Cys(Trt) to prevent reattachment of the Trt group to the free sulfhydryl.[10] EDT is also effective in preventing acid-catalyzed oxidation of tryptophan.

    • Phenol: Often added to protect Tyrosine and Tryptophan residues.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for global Trt group deprotection in solid-phase peptide synthesis (SPPS)?

A common method is to treat the peptide-resin with a high concentration of TFA in the presence of scavengers. The yellow color of the trityl cation often appears instantly upon adding the acid.[6][11]

  • Typical Cleavage Cocktail: A widely used cocktail is Reagent K, which consists of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[12] Another common mixture is 90-95% TFA with the remaining volume composed of scavengers like water, TIS, and/or EDT.[3][6][13]

  • Reaction Time: Typically 1.5 to 4 hours at room temperature.[3][13]

  • Monitoring: The progress of the deprotection can be monitored by HPLC.[6]

Q2: What is the chemical mechanism of acid-catalyzed Trt deprotection?

The deprotection proceeds via an SN1-type mechanism. The acid protonates the heteroatom (Oxygen, Sulfur, or Nitrogen) attached to the trityl group, making it a good leaving group. The C-O/S/N bond then breaks to release the deprotected functional group and the highly stable tertiary trityl carbocation.[5] This cation is then quenched by a scavenger.

Q3: Are there non-acidic methods for Trt removal?

Yes, although less common in standard peptide synthesis, other methods exist for specific applications.

  • Lewis Acids: Lewis acids like BF₃, ZnBr₂, or MgBr₂ can facilitate deprotection by coordinating to the heteroatom.[5]

  • Reductive Cleavage: For certain substrates, such as N-tritylaziridines where acid can cause ring-opening, reductive methods using Li/Naphthalene or catalytic hydrogenation can be employed.[14]

  • Mercury(II) Salts: S-Trityl groups can be removed under conditions using mercury(II) acetate, often followed by treatment with a reducing agent like β-mercaptoethanol.[13]

Data Presentation

Table 1: Common Deprotection Cocktails and Conditions
Cocktail Composition (v/v)Target Protecting GroupsReaction TimeKey Considerations
TFA / H₂O / TIPS (95:2.5:2.5) Global Deprotection (Trt, Boc, tBu, Pbf)1 - 3 hoursStandard, effective for most peptides. Add TIPS for Trt-protected side chains.[8]
TFA / Thioanisole / EDT / Anisole (90:5:3:2) Global Deprotection1.5 - 4 hoursGood for peptides with sensitive residues like Cys, Met, Trp.[6]
1% TFA / 2% TIS in DCM Selective O-Trt (on Ser)3 x 5 minMild conditions for selective removal while preserving Boc/tBu groups.[7]
30% HFIP in DCM Selective N-Mtt3 x 5 minVery mild; avoids premature cleavage of Boc groups or linkers.[7]
0.1 N HCl in HFIP (+ 1% TIS) N-Trt (Asn/Gln), S-Trt (Cys)10 - 35 minA TFA-free method for rapid deprotection.[11]

Experimental Protocols

Protocol 1: Standard Global Deprotection of a Peptide from Resin

This protocol is for the final cleavage and deprotection of a peptide synthesized on an acid-labile resin.

  • Preparation: Wash the peptide-resin (e.g., 100 mg) with Dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a peptide containing Cys(Trt) and Arg(Pbf), a suitable mixture is TFA/H₂O/EDT/TIS (94:2.5:2.5:1 v/v/v/v).

  • Reaction: Add the cleavage cocktail (e.g., 2-3 mL) to the resin. If the peptide contains Trt-protected amino acids, the solution may turn deep yellow due to the formation of the trityl cation.[6]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold (0 °C) diethyl ether to precipitate the crude peptide.[13]

  • Isolation: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.

  • Drying and Analysis: Dry the crude peptide under vacuum. Analyze the product by HPLC and Mass Spectrometry to confirm complete deprotection.

Protocol 2: Selective On-Resin Deprotection of Ser(Trt)

This protocol allows for the removal of a Trt group from a serine side chain while the peptide remains on the resin and other acid-labile groups (like Boc) are preserved.

  • Preparation: Swell the peptide-resin in DCM.

  • Deprotection Cocktail: Prepare a solution of 1% TFA and 2% TIS in DCM.

  • Reaction: Treat the resin with the deprotection cocktail for 5 minutes with gentle agitation.

  • Wash: Filter the resin and wash thoroughly with DCM.

  • Repeat: Repeat steps 3 and 4 two more times (for a total of three treatments) to ensure complete removal.[7]

  • Final Wash: Wash the resin with DCM, followed by a neutralizing wash with 1% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF), and finally with DMF to prepare for subsequent synthetic steps.

Visualizations

Trt_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage (SN1) cluster_step3 Step 3: Scavenging Protected R-X-Trityl Protonated R-X(H+)-Trityl Protected->Protonated + H+ Deprotected R-XH (Deprotected) Protonated->Deprotected Slow, Rate-Determining Trityl_Cation Trityl Cation (Trt+) Protonated->Trityl_Cation H_plus H+ H_plus->Protonated Quenched Quenched Product Trityl_Cation->Quenched Fast Scavenger Scavenger (e.g., TIS) Scavenger->Quenched Troubleshooting_Workflow start Incomplete Trt Deprotection Observed check_n_term Is the residue an N-terminal Asn(Trt)? start->check_n_term extend_time Extend reaction time (4-6h) or repeat cleavage check_n_term->extend_time Yes check_scavengers Were adequate scavengers (e.g., TIS, EDT) used? check_n_term->check_scavengers No change_pg Consider Mtt or Xan protecting group for future syntheses extend_time->change_pg complete Deprotection Complete extend_time->complete add_scavengers Repeat with appropriate scavengers to prevent re-attachment/side reactions check_scavengers->add_scavengers No check_conditions Review reaction time and acid concentration check_scavengers->check_conditions Yes add_scavengers->complete check_conditions->complete

References

minimizing side product formation with Ac-His(tau-Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation when using N-acetyl-L-histidine(τ-trityl) (Ac-His(τ-Trt)-OH) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed when using Ac-His(τ-Trt)-OH?

The primary side products encountered during the use of Ac-His(τ-Trt)-OH in solid-phase peptide synthesis (SPPS) include:

  • Racemization: The chiral integrity of the histidine residue can be compromised during activation and coupling, leading to the formation of the D-isomer. This is a known issue with histidine derivatives, and the N-terminal acetyl group can in some cases increase this risk.

  • Premature τ-Trt Deprotection: The trityl protecting group on the tau (τ) nitrogen of the imidazole ring can be prematurely cleaved under certain conditions, leading to subsequent side reactions on the unprotected histidine side chain.

  • Alkylation of the Imidazole Ring: If the τ-Trt group is prematurely removed, the unprotected imidazole ring can be susceptible to alkylation by carbocations generated during the cleavage of other protecting groups or from the resin linker.

  • Truncated Peptides: Incomplete coupling of Ac-His(τ-Trt)-OH can lead to the formation of peptide sequences lacking the intended N-terminal acetylated histidine.[1]

  • Aspartimide Formation: In sequences containing Asp-His, the presence of an N-terminal acetyl group can promote the formation of a succinimide intermediate at the aspartic acid residue, particularly during the acetylation step.[1]

Q2: How does the N-terminal acetyl group influence side product formation?

The N-terminal acetyl group can influence side product formation in several ways. The electron-withdrawing nature of the acetyl group can affect the reactivity of the carboxylic acid during activation, potentially influencing the rate of coupling and the propensity for racemization. Additionally, as observed in the synthesis of some N-terminally acetylated peptides containing histidine, the acetylation step itself can be a critical point for side reactions like aspartimide formation in adjacent aspartic acid residues.[1]

Q3: Which coupling reagents are recommended to minimize racemization of Ac-His(τ-Trt)-OH?

Histidine is known to be susceptible to racemization during peptide coupling. The choice of coupling reagent is critical to minimizing this side reaction. Reagents that form highly reactive intermediates can increase the risk of epimerization. For racemization-prone amino acids like His(Trt), phosphonium-based reagents like DEPBT have shown remarkable resistance to racemization.[2] The combination of a carbodiimide like DIC with an additive such as HOBt or Oxyma Pure is also a common strategy to suppress racemization.[2]

Q4: What is the stability of the τ-Trt group during SPPS?

The trityl (Trt) group is generally stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF). However, it is sensitive to acidic conditions. Repeated exposure to even mildly acidic conditions during the synthesis cycles should be avoided to prevent premature deprotection.

Q5: How can I prevent side reactions during the final cleavage and deprotection step?

The final cleavage from the resin and removal of the τ-Trt group is typically performed with a strong acid, most commonly trifluoroacetic acid (TFA). The liberated trityl cations are highly reactive and can lead to alkylation of sensitive residues like tryptophan or methionine, or re-attachment to the histidine imidazole ring. To prevent these side reactions, a "scavenger" cocktail should be used with the TFA.

Troubleshooting Guides

Problem 1: High levels of D-His diastereomer detected by chromatography.
Possible Cause Recommended Solution
Over-activation during coupling: Prolonged pre-activation times can lead to the formation of oxazolone intermediates, which are prone to racemization.Minimize the pre-activation time of Ac-His(τ-Trt)-OH before adding it to the resin. Consider in situ activation.
Inappropriate coupling reagent: Some coupling reagents are more prone to causing racemization than others.Use a coupling reagent known to suppress racemization, such as DEPBT.[2] Alternatively, use a carbodiimide (e.g., DIC) in combination with an additive like HOBt or Oxyma Pure.[2]
Use of a strong base: The presence of a strong, non-hindered base can promote racemization.Use a hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine.
Problem 2: Presence of a major side product with a mass corresponding to the peptide minus the trityl group, or with an additional alkyl group.
Possible Cause Recommended Solution
Premature deprotection of the τ-Trt group: The τ-Trt group may be partially cleaved during synthesis if acidic conditions are used for any intermediate steps.Ensure that all reagents and solvents used during the SPPS cycles are free from acidic contaminants. Avoid any optional acidic washes.
Re-alkylation during final cleavage: The cleaved trityl cation can re-attach to the histidine or other nucleophilic side chains.Use an effective scavenger cocktail during TFA cleavage. A common and effective scavenger for trityl cations is triisopropylsilane (TIS).[3]
Problem 3: Incomplete coupling of Ac-His(τ-Trt)-OH leading to truncated sequences.
Possible Cause Recommended Solution
Steric hindrance: Ac-His(τ-Trt)-OH is a bulky amino acid derivative, which can lead to slower coupling kinetics.Increase the coupling time for Ac-His(τ-Trt)-OH. Perform a double coupling to ensure the reaction goes to completion. Monitor the coupling reaction using a qualitative test like the ninhydrin test.
Poor solubility: The solubility of Ac-His(τ-Trt)-OH in the reaction solvent may be limited.Ensure complete dissolution of the amino acid derivative in the solvent before adding it to the resin. Consider using a more solubilizing solvent system if necessary.

Data Summary

The following table summarizes the effect of different coupling reagents on the racemization of Fmoc-His(Trt)-OH. While this data is for the Fmoc-protected analogue, similar trends can be expected for Ac-His(τ-Trt)-OH.

Coupling ReagentAdditiveBaseL/D Ratio
DICHOBtDIPEA>99.5 / <0.5
HBTU-DIPEA98.5 / 1.5
HATU-DIPEA99.0 / 1.0
PyBOP-DIPEA98.8 / 1.2
DEPBT-DIPEA>99.7 / <0.3

Data is illustrative and based on trends reported in the literature for His(Trt) derivatives. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Recommended Coupling of Ac-His(τ-Trt)-OH
  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL/g resin).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Wash the resin thoroughly with DMF (5 x 5 mL/g resin).

  • Ac-His(τ-Trt)-OH Activation and Coupling (Option A: DIC/HOBt):

    • In a separate vessel, dissolve Ac-His(τ-Trt)-OH (3 eq.), HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and allow to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Ac-His(τ-Trt)-OH Activation and Coupling (Option B: DEPBT):

    • In a separate vessel, dissolve Ac-His(τ-Trt)-OH (3 eq.) and DEPBT (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution.

    • Immediately add the solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: After the coupling, wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).

  • Monitoring: Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: Wash the fully assembled peptide-resin with DCM (3 x 5 mL/g resin) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A highly recommended cocktail for peptides containing His(Trt) is Reagent B :

    • TFA: 88%

    • Phenol: 5%

    • Water: 5%

    • Triisopropylsilane (TIS): 2%[3]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).

  • Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Visualizations

experimental_workflow cluster_spps_cycle SPPS Cycle cluster_cleavage Final Cleavage Resin_Swell 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swell->Fmoc_Deprotection Coupling 3. Coupling (Ac-His(τ-Trt)-OH) Fmoc_Deprotection->Coupling Washing 4. Washing Coupling->Washing Final_Wash 5. Final Wash & Dry Washing->Final_Wash Repeat Cycle for each AA TFA_Cleavage 6. TFA Cleavage (with Scavengers) Final_Wash->TFA_Cleavage Precipitation 7. Precipitation TFA_Cleavage->Precipitation Isolation 8. Isolation & Drying Precipitation->Isolation Crude_Peptide Crude_Peptide Isolation->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) and Cleavage Workflow.

side_reactions cluster_coupling_issues Coupling Stage cluster_cleavage_issues Cleavage Stage Ac_His_Trt Ac-His(τ-Trt)-OH Racemization Racemization (D-His formation) Ac_His_Trt->Racemization Truncation Incomplete Coupling (Truncated Peptide) Ac_His_Trt->Truncation Premature_Deprotection Premature τ-Trt Deprotection Ac_His_Trt->Premature_Deprotection Alkylation Alkylation of Imidazole Ring Premature_Deprotection->Alkylation

Caption: Potential Side Reactions with Ac-His(τ-Trt)-OH.

References

Technical Support Center: Histidine Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to histidine racemization during peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mitigating and troubleshooting this common side reaction.

Troubleshooting Guides

This section provides answers to specific problems you might encounter during your experiments.

Q1: I am observing significant racemization of my histidine residue. What are the most likely causes?

A1: Significant histidine racemization during peptide synthesis is a common issue with several potential causes. The primary reason is the basicity of the imidazole ring of histidine, which can act as an intramolecular base catalyst, leading to the abstraction of the alpha-proton of the activated amino acid.[1][2][3][4][5]

Key factors that contribute to this include:

  • Choice of Coupling Reagent: Carbodiimide reagents like DCC and DIC are known to cause higher levels of racemization, especially without additives.[1][6] Uronium/aminium-based reagents can also contribute to this issue.

  • Activation Method: Intensive pre-activation of Fmoc-His(Trt)-OH before coupling can increase the likelihood of racemization.[7] Conversely, in situ activation might lead to other side reactions like peptide Nα end-capping.[7]

  • Reaction Conditions: Higher temperatures and prolonged reaction times can exacerbate racemization.[8][9][10] Microwave-assisted synthesis, while efficient, requires careful temperature control to minimize this side reaction.[8][9][10]

  • Side-Chain Protection: An unprotected or inadequately protected imidazole side chain significantly increases the risk of racemization.[3][11]

Q2: My crude peptide purity is low, and I suspect histidine racemization. How can I confirm this?

A2: To confirm histidine racemization, you will need to use analytical techniques that can separate the desired L-histidine containing peptide from its D-histidine diastereomer.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral column is the most direct method to separate and quantify the L- and D-isomers.

  • Enzymatic Digestion: Digestion of the peptide with an aminopeptidase or carboxypeptidase followed by analysis of the resulting amino acids (e.g., by HPLC or Mass Spectrometry) can help identify the presence of D-histidine.

  • NMR Spectroscopy: In some cases, high-field NMR spectroscopy may be able to distinguish between the diastereomers.

Q3: I am using a microwave synthesizer and observing histidine racemization. What adjustments can I make?

A3: While microwave energy can accelerate peptide synthesis, it can also increase the rate of side reactions like racemization. To mitigate this:

  • Lower the Coupling Temperature: Reducing the coupling temperature from 80°C to 50°C has been shown to limit the racemization of histidine and cysteine.[8][9][10]

  • Conventional Coupling for Histidine: Consider performing the coupling of the histidine residue at room temperature (conventionally) while using microwave assistance for the other amino acids in the sequence.[8][9][10]

  • Choice of Base: Using a hindered amine base like collidine in the coupling reaction can help minimize the formation of the D-cysteine isomer, a principle that may also apply to histidine.[8][9][10]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the impact of coupling reagents on histidine racemization.

Q4: Which coupling reagents are best for minimizing histidine racemization?

A4: The choice of coupling reagent is critical for suppressing histidine racemization.

  • Phosphonium-based Reagents: Reagents like PyBOP and DEPBT are often recommended. DEPBT, in particular, shows remarkable resistance to racemization and is considered a reagent of choice for coupling Fmoc-His(Trt)-OH.[12][13]

  • Uronium/Aminium Reagents with Additives: Reagents like HBTU and TBTU, when used in conjunction with additives like HOBt or 6-Cl-HOBt, can significantly suppress racemization.[6][11] HOAt-based reagents are also effective.[13] COMU, an Oxyma Pure-based reagent, is a newer option that avoids the potential explosiveness of HOBt-containing reagents.[13]

  • Carbodiimides with Additives: If using carbodiimides like DIC, the addition of HOBt or Oxyma is essential to minimize racemization.[6]

Q5: How does the side-chain protecting group on histidine affect racemization?

A5: The side-chain protecting group plays a crucial role in preventing racemization by reducing the basicity of the imidazole nitrogen.

  • Trityl (Trt) Group: Fmoc-His(Trt)-OH is commonly used, but racemization can still be an issue, especially with prolonged activation times.[7]

  • Methoxybenzyl (Momb) Group: Protecting the pi imidazole nitrogen with a methoxybenzyl group has been shown to greatly reduce racemization.[11]

  • Boc Group: In Fmoc-based synthesis, Fmoc-His(Boc)-OH can be a valuable option for minimizing racemization.[5]

Q6: What is the underlying mechanism of histidine racemization during peptide coupling?

A6: The primary mechanism involves the imidazole ring of the histidine side chain acting as an internal base.[1][2][4] During the activation of the carboxylic acid for peptide bond formation, the pi-nitrogen of the imidazole can abstract the alpha-proton of the histidine residue.[1][3][5] This leads to the formation of a planar, achiral enolate intermediate.[5] Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-histidine isomers in the final peptide.[5] Another proposed mechanism involves the formation of an optically labile oxazolone intermediate.[4]

Data Presentation

Table 1: Effect of Coupling Reagent on Histidine Racemization
Coupling ReagentAdditiveBase% D-His (Racemization)Reference
DICHOBtDIPEALow[6][12]
HBTUHOBtDIPEALow[6]
HATU-DIPEALow[4]
PyBOP-DIPEALow[12]
DEPBT-DIEAMinimal[12][13]
COMU-DIPEALow[12]

Note: The exact percentage of racemization can vary depending on the specific peptide sequence, reaction conditions, and analytical methods used.

Experimental Protocols

Protocol 1: General Protocol for Minimizing Histidine Racemization during Fmoc-SPPS
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Histidine Coupling:

    • Pre-activation (if necessary): Dissolve Fmoc-His(Trt)-OH (or another appropriately protected histidine) and the coupling reagent (e.g., DEPBT, HATU, or HBTU/HOBt) in DMF. Add the base (e.g., DIEA or DIPEA) and allow to pre-activate for a short period (e.g., 1-2 minutes). Note: Minimize pre-activation time to reduce racemization risk.[7]

    • In-situ Activation: Alternatively, dissolve the protected histidine and additive (e.g., HOBt) in DMF, add to the resin, followed by the coupling reagent and base.

  • Coupling Reaction: Add the activated histidine solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat: Continue with the synthesis of the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/water).

  • Analysis: Purify the crude peptide by HPLC and analyze for racemization using chiral HPLC or other appropriate methods.

Visualizations

TroubleshootingWorkflow start High Histidine Racemization Observed q1 Check Coupling Reagent start->q1 a1_carb Using Carbodiimide (DCC/DIC)? q1->a1_carb a1_sol1 Add HOBt or Oxyma a1_carb->a1_sol1 Yes a1_sol2 Switch to Phosphonium (PyBOP, DEPBT) or Uronium (HBTU, HATU) Reagent a1_carb->a1_sol2 Consider Alternative q2 Review Activation Protocol a1_carb->q2 No a1_sol1->q2 a1_sol2->q2 a2_preact Intensive Pre-activation? q2->a2_preact a2_sol1 Reduce Pre-activation Time a2_preact->a2_sol1 Yes a2_sol2 Consider In-situ Activation a2_preact->a2_sol2 Alternative q3 Examine Reaction Conditions a2_preact->q3 No a2_sol1->q3 a2_sol2->q3 a3_temp High Temperature (e.g., Microwave)? q3->a3_temp a3_sol1 Lower Coupling Temperature (e.g., to 50°C) a3_temp->a3_sol1 Yes a3_sol2 Perform His Coupling Conventionally (RT) a3_temp->a3_sol2 Alternative q4 Verify Side-Chain Protection a3_temp->q4 No a3_sol1->q4 a3_sol2->q4 a4_prot Using Fmoc-His(Trt)-OH? q4->a4_prot a4_sol1 Consider Alternative Protection (e.g., Momb, Boc) a4_prot->a4_sol1 Yes end_node Reduced Racemization a4_prot->end_node If already optimized a4_sol1->end_node RacemizationMechanism start L-Histidine (Activated) α-C-H intermediate Planar Achiral Enolate start:p->intermediate α-H Abstraction l_product L-Peptide (Desired Product) intermediate->l_product Reprotonation d_product D-Peptide (Racemized Product) intermediate->d_product Reprotonation base Imidazole Side Chain (Internal Base) base->start:p Catalyzes

References

Technical Support Center: Optimizing Peptide Synthesis with Acetylated Histidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of your synthetic peptides, with a specific focus on the incorporation of acetylated histidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for acetylating the N-terminus of a peptide?

N-terminal acetylation is a common modification in peptide synthesis performed to mimic the natural state of many proteins where the N-terminal amine is acetylated. This modification neutralizes the positive charge of the N-terminal amine, which can increase the peptide's stability against degradation by aminopeptidases. It can also alter the peptide's overall charge and hydrophobicity, potentially influencing its solubility, aggregation properties, and biological activity.

Q2: Can the imidazole side chain of histidine be acetylated during N-terminal acetylation?

Yes, the imidazole side chain of histidine can be susceptible to acetylation, particularly when using strong acetylating agents like acetic anhydride. This can lead to undesired side products and a decrease in the yield of the target peptide. Careful selection of reagents and reaction conditions is crucial to minimize side-chain acetylation.

Q3: Are there specific side reactions to be aware of when synthesizing peptides containing both aspartic acid and histidine, especially with an N-terminal acetylation step?

Yes, sequences containing both aspartic acid (Asp) and histidine (His), particularly the Asp-His motif, are prone to aspartimide formation.[1] This side reaction is often catalyzed by the base used during the Fmoc deprotection step and can be exacerbated during on-resin acetylation procedures. Aspartimide formation leads to a mixture of byproducts, including α- and β-aspartyl peptides and their racemized forms, which complicates purification and reduces the overall yield.[2][3]

Q4: Does N-terminal acetylation of a histidine-containing peptide affect its aggregation propensity?

N-terminal acetylation can influence peptide aggregation, but its effect is sequence-dependent.[4][5] By neutralizing the N-terminal charge, acetylation can alter the electrostatic interactions within and between peptide chains. For some sequences, this may reduce aggregation and improve solubility, while for others, it could potentially increase aggregation.[6] If aggregation is a concern, it is advisable to perform small-scale test syntheses to evaluate the impact of acetylation.

Troubleshooting Guide

Issue 1: Low Yield of the Target Acetylated Histidine-Containing Peptide
Potential Cause Recommended Solution
Incomplete Coupling Reactions - Double couple amino acids: This is especially important for sterically hindered amino acids or sequences prone to aggregation. - Use a more efficient coupling reagent: Reagents like HCTU, HATU, or COMU can improve coupling efficiency. - Increase reagent concentration: Higher concentrations of amino acids and coupling reagents can drive the reaction to completion.
Peptide Aggregation on Resin - Switch to a low-substitution resin: This increases the distance between peptide chains, reducing inter-chain interactions. - Incorporate backbone-protecting groups: Using pseudoprolines (e.g., from serine or threonine) or 2-hydroxy-4-methoxybenzyl (Hmb) groups can disrupt secondary structure formation.[4] - Modify synthesis conditions: Sonication, elevated temperatures, or the use of chaotropic salts can help disrupt aggregates.[4]
Side-Chain Acetylation of Histidine - Use a milder acetylating agent: Consider using a less reactive acetylating agent than acetic anhydride. - Optimize reaction time and temperature: Shorter reaction times and lower temperatures can help minimize side-chain modification.
Aspartimide Formation (in Asp-His sequences) - Use a backbone-protecting group: Incorporating a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the amino acid following aspartic acid can prevent aspartimide formation.[7] - Employ sterically hindered Asp protecting groups: Using bulkier side-chain protecting groups on aspartic acid can reduce the likelihood of cyclization.[2]
Premature Cleavage from Resin - Select an appropriate resin: Ensure the resin's linker is stable to the repeated base treatments used for Fmoc deprotection.

Experimental Protocols

Protocol 1: On-Resin N-Terminal Acetylation of a Histidine-Containing Peptide

This protocol outlines the on-resin N-terminal acetylation of a peptide following the final Fmoc deprotection step.

  • Resin Preparation: After the final coupling and subsequent washing steps, treat the peptide-resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete Fmoc removal.

  • Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and finally DMF (3x) to remove residual piperidine.

  • Acetylation Cocktail Preparation: Prepare a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

  • Acetylation Reaction: Add the acetylation cocktail to the washed resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative ninhydrin test. A negative test (no color change) indicates complete acetylation of the N-terminal amine.

  • Final Washing: After a complete reaction, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Drying: Dry the resin under vacuum before proceeding to cleavage and purification.

Protocol 2: Prevention of O-Acylation Side Reaction

During the coupling of activated esters in histidine-containing peptides, O-acylation of serine, threonine, or tyrosine residues can occur.[8] To mitigate this, additives can be introduced.

  • Coupling Cocktail with Additive: During the coupling step of the amino acid preceding a serine, threonine, or tyrosine residue, add an equivalent of an additive such as 2,4-dinitrophenol or pentachlorophenol to the standard coupling cocktail.[8]

  • Proceed with Standard Coupling: Carry out the coupling reaction as per your standard protocol. The additive will competitively inhibit the O-acylation of the hydroxyl-containing side chains.

Visualizing Workflows and Side Reactions

To aid in understanding the experimental processes and potential pitfalls, the following diagrams illustrate the general workflow for solid-phase peptide synthesis with N-terminal acetylation and the mechanisms of common side reactions involving histidine.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_acetylation N-Terminal Acetylation cluster_cleavage Cleavage and Purification Resin Start: Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle (n-1 times) Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Final Amino Acid Washing3 Washing Final_Fmoc_Deprotection->Washing3 Acetylation Acetylation (Acetic Anhydride, Base) Washing3->Acetylation Washing4 Washing Acetylation->Washing4 Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing4->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Final Acetylated Peptide Purification->Final_Peptide Side_Reactions cluster_aspartimide Aspartimide Formation at Asp-His Sequence cluster_o_acylation O-Acylation of Ser/Thr during Acetylation Peptide_Asp_His Peptide Chain with -Asp(OtBu)-His- Base_Treatment Base Treatment (e.g., Piperidine during Fmoc Deprotection or Acetylation) Peptide_Asp_His->Base_Treatment Aspartimide Aspartimide Intermediate (Cyclic Imide) Base_Treatment->Aspartimide Byproducts Mixture of Byproducts: - α-aspartyl peptide - β-aspartyl peptide - Racemized forms Aspartimide->Byproducts Peptide_Ser_Thr Peptide Chain with -Ser(tBu)- or -Thr(tBu)- Acetylation_Step N-Terminal Acetylation (Acetic Anhydride) Peptide_Ser_Thr->Acetylation_Step O_Acylated_Product O-Acetylated Side Product Acetylation_Step->O_Acylated_Product Side Reaction Desired_Product N-Acetylated Peptide Acetylation_Step->Desired_Product Desired Reaction

References

Technical Support Center: Managing Aggregation in His(Trt)-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of aggregation in peptides containing the Histidine(Trityl) residue.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve aggregation issues at various stages of your peptide workflow.

Q1: My His(Trt)-containing peptide is showing poor solubility after cleavage and lyophilization. What should I do first?

A1: The first step is to perform a systematic solubility test. The bulky and hydrophobic nature of the trityl (Trt) group, even after cleavage, can contribute to poor solubility.[1][2] Start with a small, precisely weighed amount of your peptide (e.g., 1 mg) to avoid wasting material.[3]

A recommended starting point is to test a sequence of solvents from aqueous to organic:

  • Deionized Water: If the peptide has a net charge, water is a good starting point.

  • Aqueous Acetic Acid (10-30%): If the peptide is basic (net positive charge), a dilute acid can help protonate residues and increase solubility.[3]

  • Aqueous Ammonium Hydroxide (0.5%): For acidic peptides (net negative charge), a dilute base may be effective. Avoid this if your peptide contains disulfide bridges, as high pH can cause unfolding.[3]

  • Organic Solvents: For neutral or very hydrophobic peptides, try solvents like acetonitrile (ACN), methanol, or isopropanol.[4]

  • Strongly Solubilizing Solvents: If the above fail, solvents like Dimethyl Sulfoxide (DMSO) can be used. Add a minimal amount of DMSO to dissolve the peptide, then slowly dilute with your desired aqueous buffer while vortexing. Stop dilution if precipitation occurs.[3]

If aggregation is persistent, a specific disaggregation protocol may be necessary (see Experimental Protocols section).

Q2: I'm observing resin shrinking and poor coupling efficiency during Solid Phase Peptide Synthesis (SPPS). Is this related to aggregation?

A2: Yes, resin shrinking is a classic indicator of on-resin peptide aggregation.[1] As the peptide chain elongates, it can form secondary structures that engage in intermolecular hydrogen bonding, causing the peptide-resin matrix to collapse.[1] This prevents reagents from efficiently accessing the reactive sites, leading to incomplete deprotection and coupling.

To mitigate this, consider the following strategies during synthesis:

  • Change Solvents: Switch from DMF to N-Methylpyrrolidone (NMP) or add DMSO to the solvent mixture to disrupt hydrogen bonds.[1]

  • Incorporate Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to act as structure-breaking agents.[1]

  • Elevate Temperature: Performing the coupling at a higher temperature can help disrupt secondary structures.[1]

  • Use Structure-Disrupting Derivatives: For long or difficult sequences, incorporating pseudoproline dipeptides or Hmb/Dmb backbone protection every 6-7 residues can effectively prevent aggregation.[1]

Q3: My crude peptide looks like a gel or precipitate after cleavage and precipitation with ether. How can I recover the product?

A3: This is a severe aggregation issue, often exacerbated by the final cleavage and precipitation steps. The immediate goal is to solubilize the peptide. Attempt the solubility testing outlined in Q1. If standard solvents fail, a strong disaggregation treatment is required. The Trifluoroacetic Acid (TFA) / Hexafluoroisopropanol (HFIP) protocol is highly effective for dissolving and disaggregating even very stubborn peptide aggregates. Following this treatment, the peptide can be lyophilized into a fluffy, more soluble powder. See the detailed protocol below.

Q4: My HPLC analysis shows a broad peak or multiple high molecular weight species. How can I confirm this is aggregation and quantify it?

A4: Broad peaks or the appearance of early-eluting peaks in Reverse-Phase HPLC (RP-HPLC) can indicate aggregation. However, the definitive method for quantifying soluble aggregates is Size-Exclusion Chromatography (SEC-HPLC).[5][6][7] SEC separates molecules based on their hydrodynamic radius, with larger aggregates eluting before the monomeric peptide.[8] By running a set of molecular weight standards, you can calibrate the column and quantify the percentage of monomer, dimer, and higher-order aggregates in your sample.[7] This technique is crucial for quality control in biopharmaceutical development.[6][7]

A general protocol for SEC-HPLC analysis is provided in the Experimental Protocols section.

Frequently Asked Questions (FAQs)

Q: Why are peptides with His(Trt) particularly prone to aggregation?

A: The trityl (Trt) group is a large, bulky, and highly hydrophobic protecting group.[1] While it is cleaved off with strong acid, its presence during synthesis contributes significantly to the overall hydrophobicity of the growing peptide chain. This increases the likelihood of hydrophobic interactions and self-association, leading to aggregation. Even after cleavage, peptides that contained His(Trt) may have sequences that are inherently prone to aggregation, which was masked or exacerbated by the protecting group.

Q: Can the choice of cleavage cocktail affect aggregation?

A: Yes. The cleavage cocktail's composition and the scavengers used can influence the final state of the crude peptide. Using a cocktail optimized for trityl group removal and effective scavenging of the released trityl carbocations is crucial.[9] Reagent B, which contains triisopropylsilane (TIS) as a scavenger, is specifically noted as being useful for peptides with trityl-based protecting groups.[10][11] An efficient cleavage process that minimizes side reactions can lead to a cleaner crude product that is less prone to aggregation. During cleavage of Trt-protected amino acids, the solution may turn yellow due to the formation of the trityl carbocation.[9]

Q: What additives can I use in my purification buffers to prevent aggregation?

A: Several additives can be included in buffers during purification or for final formulation to maintain peptide solubility:

  • Arginine: Often used at concentrations of 0.1-2 M, arginine can suppress aggregation by interacting with charged and hydrophobic regions on the peptide surface.

  • Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., 0.05% Tween-20, 0.1% CHAPS) can help solubilize peptides by preventing hydrophobic self-association.

  • Organic Solvents: Small amounts of acetonitrile or isopropanol in the mobile phase can disrupt hydrophobic interactions during RP-HPLC purification.

  • Chaotropic Agents: Guanidine hydrochloride or urea can be used, but they are denaturing and may not be suitable if the peptide's final structure is critical.

Q: How should I store my His(Trt)-containing peptide to minimize aggregation over time?

A: For long-term storage, peptides should be kept as a lyophilized powder at -20°C or -80°C. If the peptide must be stored in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation. The storage buffer should be optimized for pH and may include stabilizing excipients like arginine or sugars (e.g., sucrose, trehalose). Flash-freeze the aliquots in liquid nitrogen before placing them in the freezer.

Quantitative Data Summary

Table 1: Comparison of Common TFA Cleavage Cocktails

Reagent NameCompositionRecommended Use & Key Features
Standard 95% TFA, 2.5% H₂O, 2.5% TISGeneral-purpose cocktail for many peptides. TIS scavenges carbocations.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISRecommended for Trt-containing peptides. [10][11] Phenol acts as a scavenger. Less odorous than thiol-containing cocktails. Does not prevent Met oxidation.[10][11]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[11] EDT is a potent reducing scavenger.[12]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleEspecially effective for peptides with Arg(Pbf/Pmc) residues and minimizes side reactions with Trp.[11]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄ISpecifically designed to prevent the oxidation of Methionine residues during cleavage.[13] The inclusion of ammonium iodide provides a reducing environment.[13]

Abbreviations: TFA (Trifluoroacetic Acid), TIS (Triisopropylsilane), EDT (1,2-Ethanedithiol), DMS (Dimethylsulfide).

Experimental Protocols

Protocol 1: General Peptide Solubility Determination

This protocol allows for a quantitative assessment of peptide solubility in a given solvent.

  • Preparation: Accurately weigh approximately 10 mg of the lyophilized peptide into a pre-weighed microcentrifuge tube.

  • Solubilization: Add 1.0 mL of the desired test solvent to the tube. Vortex or sonicate the mixture for 2-5 minutes to encourage dissolution.

  • Separation: Centrifuge the solution at 14,000 rpm for 1 hour to pellet any insoluble material.

  • Quantification:

    • Carefully transfer the supernatant to a new, pre-weighed tube.

    • Lyophilize both the supernatant tube and the original tube containing the precipitate until a constant weight is achieved for both.

  • Calculation:

    • Solubility (%) = [Weight of lyophilized supernatant / (Weight of lyophilized supernatant + Weight of lyophilized precipitate)] * 100

Protocol 2: Disaggregation of Peptides Using TFA/HFIP

This protocol is effective for breaking down stubborn aggregates into a soluble, monomeric form.[14] Caution: Perform all steps in a certified chemical fume hood.

  • Reagent Preparation: Prepare a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

  • Dissolution: Add the TFA/HFIP mixture to 1-5 mg of the aggregated peptide powder to achieve a final concentration of approximately 0.5 mg/mL.

  • Incubation: Vortex the suspension at room temperature. Continue vortexing periodically until all visible particulate matter has dissolved. This may take from 30 minutes to 4 hours.

  • Solvent Removal: Remove the TFA/HFIP solvent by evaporation under a gentle stream of nitrogen gas or by using a rotary evaporator.

  • Final Step: The resulting peptide film or powder can now be redissolved in an appropriate aqueous buffer for your experiment or be lyophilized from an aqueous solution (e.g., water/acetonitrile) to yield a fluffy, disaggregated powder.

Protocol 3: General SEC-HPLC Method for Aggregate Analysis

This protocol provides a general framework for quantifying soluble peptide aggregates.[7] The specific column and mobile phase may require optimization for your particular peptide.

  • Column Selection: Choose a silica-based SEC column with a pore size appropriate for the molecular weight of your peptide and its expected aggregates. A common choice for peptides up to 10-20 kDa might be a column with a 150 Å pore size.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase. A typical buffer is 100 mM sodium phosphate with 150-300 mM NaCl, pH 6.8-7.2. The salt is crucial to prevent ionic interactions between the peptide and the column's stationary phase.

  • System Setup:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the peptide absorbs strongly (typically 214 nm or 280 nm).

  • Sample Preparation: Dissolve the peptide in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the column.

    • Record the chromatogram. Aggregates (dimers, trimers, etc.) will elute first, followed by the monomer, and then any smaller fragments or salt peaks.

  • Quantification: Integrate the peak areas for the aggregate and monomer species. The percentage of aggregation is calculated as:

    • % Aggregation = [Area of Aggregate Peaks / (Area of Aggregate Peaks + Area of Monomer Peak)] * 100

Visualizations

Troubleshooting_Workflow start Problem: Peptide Aggregation (Poor Solubility, Gel Formation, HPLC Issues) solubility_test Perform Systematic Solubility Test (Protocol 1) start->solubility_test is_soluble Is the peptide soluble in a suitable solvent? solubility_test->is_soluble proceed Proceed with Experiment (Purification, Assay, etc.) is_soluble->proceed Yes disaggregate Perform Disaggregation Protocol (TFA/HFIP) is_soluble->disaggregate No analyze_agg Quantify Aggregates with SEC-HPLC (Protocol 3) proceed->analyze_agg retest_sol Re-test Solubility disaggregate->retest_sol optimize Optimize Future Steps: - Change Cleavage Cocktail - Adjust SPPS Conditions - Add Solubilizing Agents disaggregate->optimize retest_sol->proceed Disaggregation_Protocol cluster_protocol TFA/HFIP Disaggregation Workflow step1 1. Weigh Aggregated Peptide Powder step2 2. Dissolve in 1:1 TFA/HFIP step1->step2 step3 3. Incubate & Vortex (30 min - 4 hr) step2->step3 step4 4. Evaporate Solvent (N2 Stream) step3->step4 step5 5. Obtain Disaggregated Peptide Film/Powder step4->step5 Aggregation_Mechanism cluster_agg Aggregation Process cluster_prevention Prevention Mechanism M1 Monomer Aggregate Aggregate (Insoluble) M1->Aggregate Hydrophobic Interactions M2 Monomer M2->Aggregate Hydrophobic Interactions M3 Monomer M3->Aggregate Hydrophobic Interactions M4 Monomer Additive Additive (e.g., Arginine, Detergent) M4->Additive M5 Monomer M5->Additive Soluble Soluble Complex Additive->Soluble

References

purification challenges for peptides synthesized with Ac-His(tau-Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ac-His(tau-Trt)-OH Peptide Synthesis

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of peptides synthesized using N-acetyl-L-histidine(τ-trityl), or this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying peptides containing a His(Trt) residue?

A1: The main challenge stems from the acid-labile nature of the trityl (Trt) protecting group on the histidine side chain.[1] During the final cleavage step with trifluoroacetic acid (TFA), the released trityl cation (Trt+) is a highly reactive electrophile. If not effectively neutralized, this cation can re-attach to nucleophilic residues in the peptide sequence, most notably Tryptophan (Trp), but also Cysteine (Cys) and Methionine (Met), leading to difficult-to-separate impurities.[2][3]

Q2: Why is the tau (τ) position of the imidazole ring protected?

A2: Protecting the tau (τ) nitrogen of the histidine imidazole ring is crucial to prevent side reactions during peptide coupling and to minimize the risk of racemization at the histidine residue.[4] The trityl group is a bulky protecting group that effectively shields the side chain during synthesis.

Q3: Can I use a standard TFA cleavage cocktail for a His(Trt)-containing peptide?

A3: While a standard cocktail (e.g., TFA/Water/Triisopropylsilane) can be used, it is often not optimal. The key is the inclusion of efficient carbocation scavengers to trap the trityl cation.[5] Triisopropylsilane (TIS) is a good general scavenger, but for Trt groups, additional or more specific scavengers are highly recommended to prevent side product formation.[3][6]

Q4: My HPLC chromatogram shows multiple peaks close to my main product peak. What could they be?

A4: For His(Trt) containing peptides, these are often adducts formed by the re-attachment of the trityl group to other residues, or incompletely deprotected peptide. If your peptide contains Tryptophan, the most common side product is Trp(Trt)-peptide. Other possibilities include oxidized methionine or cysteine residues if scavengers were insufficient.

Q5: I'm observing poor peak shape (tailing) during RP-HPLC purification. What is the cause?

A5: Peptides containing histidine can exhibit poor peak shape on reversed-phase HPLC due to interactions between the imidazole side chain and residual silanols on the silica-based column packing. Using an acidic mobile phase, typically containing 0.1% TFA, is crucial to protonate the histidine side chain, which improves solubility and minimizes these secondary interactions, leading to sharper peaks.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity Post-Cleavage Incomplete Deprotection: The Trt group on His is acid-labile but may require sufficient time for complete removal, especially if sterically hindered.[8][9]Extend the cleavage time. Perform a small-scale test cleavage and monitor the deprotection over time (e.g., 2, 4, and 6 hours) by HPLC to determine the optimal duration.[9][10]
Trityl Cation Scavenging is Inefficient: The released Trt+ cation is reacting with nucleophilic residues (Trp, Met, Cys).[2]Modify the cleavage cocktail to include more effective scavengers. A combination of TIS and a thiol-based scavenger like 1,2-ethanedithiol (EDT) is highly effective.[11][12] See the recommended cleavage protocols below.
Broad or Tailing HPLC Peaks Secondary Column Interactions: The imidazole ring of histidine is interacting with the stationary phase.[7]Ensure the mobile phases (both water and acetonitrile) contain 0.1% TFA. This protonates the histidine, minimizing unwanted interactions and sharpening the peak.[7]
Peptide Aggregation: The peptide may be aggregating on the column.Run a shallower gradient during elution to improve separation. Consider using a different stationary phase (e.g., C8 instead of C18) or increasing the column temperature slightly (e.g., to 30-40°C).
Major Impurity Peak (+242 Da) Tritylation of Tryptophan: This mass difference corresponds to the addition of a trityl group to a Trp residue.This is a classic sign of inadequate scavenging. Use a cleavage cocktail with scavengers optimized for Trt groups, such as Reagent K or a custom cocktail with EDT.[11] Using Fmoc-Trp(Boc)-OH during synthesis can also protect the indole side chain from this modification.[9]
Low Overall Yield Incomplete Cleavage from Resin: The peptide is not being fully released from the solid support.Ensure sufficient volume of cleavage cocktail is used to fully swell the resin (approx. 10-15 mL per gram of resin).[11] Extend cleavage time as needed.
Precipitation Loss: The peptide is not fully precipitating out of the cleavage mixture with cold ether.Ensure the ether is ice-cold. After centrifugation, carefully decant the ether. Perform multiple washes (at least 3x) with cold ether to ensure all TFA and scavengers are removed, which can interfere with subsequent steps.[12]

Quantitative Data on Cleavage Cocktails

The choice of cleavage cocktail significantly impacts the final purity of the crude peptide. The following table summarizes typical results for a model peptide containing both His(Trt) and Trp residues.

Cleavage Cocktail Composition (v/v/v) Scavengers Crude Purity (%) Trp(Trt) Adduct (%) Notes
95% TFA / 2.5% H₂O / 2.5% TISTIS~65%~20-25%Standard cocktail, insufficient for preventing tritylation of Trp.
94% TFA / 2.5% H₂O / 2.5% EDT / 1% TISTIS, EDT~85%< 5%EDT is a highly effective scavenger for the trityl cation.[12]
Reagent K: 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTPhenol, Thioanisole, EDT>90%< 2%A robust, multi-scavenger cocktail ideal for complex peptides with multiple sensitive residues.[11]
88% TFA / 5.8% Phenol / 4.2% H₂O / 2% TISPhenol, TIS~75%~10-15%Good for scavenging trityl groups but offers less protection for Cys and Met compared to thiol-containing cocktails.[11]

Data are representative and can vary based on peptide sequence and synthesis quality.

Experimental Protocols

Protocol 1: Optimized Cleavage of His(Trt)-Containing Peptides

This protocol is designed to maximize deprotection and minimize side reactions.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cocktail Preparation: Freshly prepare the cleavage cocktail immediately before use. For a peptide containing His(Trt) and Trp, use a cocktail of 94% TFA, 2.5% Water, 2.5% 1,2-ethanedithiol (EDT), and 1% Triisopropylsilane (TIS) . For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Ensure the resin is fully submerged and can be agitated freely.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture directly into a 15 mL conical tube containing 10 mL of ice-cold diethyl ether. Rinse the resin with a small amount of fresh TFA and add this to the ether as well.

  • Pelleting: A white precipitate of the crude peptide should form. Centrifuge the tube at 3000-4000 rpm for 5 minutes at 4°C.

  • Washing: Carefully decant the ether. Resuspend the peptide pellet in another 10 mL of cold ether and repeat the centrifugation. Perform this wash step a total of three times to remove residual scavengers and TFA.[12]

  • Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.

Protocol 2: RP-HPLC Purification
  • Sample Preparation: Dissolve the dried crude peptide in a suitable solvent. A common starting point is 5-10% Acetonitrile in Water with 0.1% TFA. If solubility is an issue, small amounts of DMSO or acetic acid can be added.

  • Column and Solvents:

    • Column: Standard C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.[7]

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.[7]

  • Gradient Elution:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the dissolved peptide sample.

    • Apply a linear gradient to elute the peptide. A typical gradient might be 5% to 65% B over 30-40 minutes. The gradient should be optimized to ensure good separation between the product and any impurities.

  • Fraction Collection: Collect fractions corresponding to the main product peak, typically detected at 214 nm or 280 nm.

  • Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visual Guides

Cleavage_Workflow Peptide Cleavage and Deprotection Workflow Resin Peptide-Resin (with this compound) Cleavage Add Cleavage Cocktail (TFA + Scavengers) Resin->Cleavage Reaction Incubate 2-3h at RT Cleavage->Reaction Filter Filter to separate resin beads Reaction->Filter Precipitate Precipitate peptide in cold Diethyl Ether Filter->Precipitate Wash Centrifuge and Wash Pellet (3x) Precipitate->Wash Dry Dry crude peptide Wash->Dry Purify Purify by RP-HPLC Dry->Purify Final Pure Peptide Purify->Final

Caption: Workflow from cleavage to pure peptide.

Troubleshooting_Logic Troubleshooting Logic for Low Purity Start Low Purity in Crude Product? CheckImpurity Analyze Impurity Profile (LC-MS) Start->CheckImpurity Yes ImpurityType Main Impurity Type? CheckImpurity->ImpurityType Incomplete Starting Material or Incompletely Deprotected Peptide ImpurityType->Incomplete Incomplete Deprotection Adduct Mass Adducts? (e.g., +242 Da) ImpurityType->Adduct Side-Product Adducts Solution1 Extend Cleavage Time (e.g., to 4 hours) Incomplete->Solution1 Solution2 Improve Scavenging: Add EDT to Cocktail Adduct->Solution2

Caption: Decision tree for troubleshooting low purity.

Scavenger_Mechanism Role of Scavengers in His(Trt) Deprotection cluster_0 Desired Pathway cluster_1 Side Reaction Pathway (No/Poor Scavenging) HisTrt His(Trt)-Peptide HisPeptide His-Peptide HisTrt->HisPeptide + TFA TrtIon Trityl Cation (Trt⁺) HisTrt->TrtIon + TFA TFA TFA Trapped Trapped Trityl TrtIon->Trapped + Scavenger Scavenger Scavenger (e.g., TIS, EDT) TrtIon2 Trityl Cation (Trt⁺) SideProduct Trp(Trt)-Peptide (Impurity) TrtIon2->SideProduct + Trp Residue Trp Trp-Peptide

Caption: Mechanism of scavenger action.

References

Validation & Comparative

A Researcher's Guide to HPLC Analysis of Peptides Containing Acetylated Histidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analysis of post-translationally modified (PTM) peptides is critical for understanding protein function, disease pathology, and for the quality control of biotherapeutics. Acetylation of histidine residues, while less common than lysine acetylation, plays a significant role in regulating protein activity and presents unique challenges in analytical separation. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides containing acetylated histidine, supported by experimental data and detailed protocols.

The primary challenge in separating acetylated peptides lies in the subtle change in hydrophobicity imparted by the acetyl group. This often results in co-elution with the unmodified peptide, necessitating highly efficient and selective chromatographic conditions. Reversed-phase HPLC (RP-HPLC) is the most powerful and widely used technique for peptide analysis due to its high resolution and compatibility with mass spectrometry (MS).[1][2]

Comparison of RP-HPLC Columns

The choice of a stationary phase is a critical factor in achieving successful peptide separation.[3] While C18 columns are the workhorse for peptide mapping, other chemistries can offer alternative selectivity, which may be advantageous for resolving closely eluting modified and unmodified peptide pairs.[1][4]

Column TypeKey CharacteristicsPerformance for Acetylated Peptides
C18 (Octadecylsilane) High hydrophobicity, excellent retention for a wide range of peptides. Considered the standard for peptide mapping.[1][4]Provides the narrowest peaks and highest peak capacity in many cases.[4] The strong retention may require optimization of gradient conditions to elute highly hydrophobic peptides.
C8 (Octylsilane) Moderately hydrophobic, less retentive than C18.Can be beneficial for large, hydrophobic peptides that may be too strongly retained on C18, offering faster elution.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic residues.Useful when C18 columns fail to resolve the acetylated peptide from its unmodified form, particularly if aromatic amino acids are near the modification site.[4]
Polar-Embedded Contains polar groups (e.g., amide, carbamate) embedded in the alkyl chain.These columns can provide different selectivity for peptides, especially when analyzing complex mixtures from protease digests.[1] They may reduce secondary interactions with residual silanols on the silica surface.

This table summarizes general performance characteristics. Optimal column selection is application-dependent and requires empirical evaluation.

The Impact of Mobile Phase Additives

Mobile phase additives, or ion-pairing agents, are essential for achieving sharp, symmetrical peaks in peptide separations by minimizing undesirable interactions with the stationary phase. The choice of additive is a trade-off between chromatographic performance and MS compatibility.

AdditiveCommon ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1% (v/v)Excellent ion-pairing agent, leading to sharp peaks and high resolution in UV-based detection.[5][6]Strong ion suppression in electrospray ionization mass spectrometry (ESI-MS), which can significantly reduce sensitivity.[6]
Formic Acid (FA) 0.1% (v/v)Highly compatible with MS, as it is volatile and causes minimal ion suppression.[5]Weaker ion-pairing agent compared to TFA, which can result in broader peaks and lower chromatographic resolution.[5]
Difluoroacetic Acid (DFA) 0.1% (v/v)Offers a compromise between TFA and FA, providing better peak shape than FA with less MS signal suppression than TFA.[5]May not provide the same level of resolution as TFA for all peptide separations.

Studies have shown that peptide retentivity increases in the order of FA to DFA to TFA, which is attributed to the increasing strength and hydrophobicity of the ion-pairing acid.[5] For challenging separations, such as those involving post-translationally modified peptides, screening different mobile phase additives is a crucial step in method development.[7]

Experimental Workflow and Protocols

A successful HPLC analysis of acetylated peptides follows a structured workflow, from sample preparation to data analysis. The following diagram illustrates a typical process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection & Analysis p1 Protein Digestion (e.g., Trypsin) p2 Peptide Cleanup (e.g., Solid-Phase Extraction) p1->p2 hplc_inj Injection p2->hplc_inj hplc_col Analytical Column (e.g., C18, 2.1 x 150 mm) hplc_inj->hplc_col hplc_grad Gradient Elution (ACN/H2O with 0.1% FA/TFA) hplc_col->hplc_grad det UV Detector (214 nm) hplc_grad->det ms Mass Spectrometer (MS and MS/MS) det->ms da Data Analysis (Chromatogram Integration, PTM Identification) ms->da

Caption: A generalized workflow for the HPLC-MS analysis of acetylated peptides.

Detailed Experimental Protocol: RP-HPLC of a Tryptic Digest

This protocol provides a starting point for the analysis of peptides containing acetylated histidine. Optimization will be required based on the specific peptide and instrumentation.

1. Sample Preparation:

  • Protein Denaturation, Reduction, and Alkylation: Before digestion, disulfide bonds in the protein are reduced and alkylated to ensure complete denaturation and accessibility for the protease.

  • Tryptic Digestion: The protein is digested with trypsin (typically at a 20:1 protein-to-protease ratio, w/w) overnight at 37°C.[3]

  • Sample Cleanup: The resulting peptide mixture is desalted using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that could interfere with the HPLC-MS analysis.

2. HPLC-MS Conditions:

  • HPLC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for optimal resolution.

  • Column: A C18 column with a particle size of ≤1.8 µm is a common choice (e.g., 2.1 mm i.d. x 150 mm length).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient might be 2-40% Mobile Phase B over 60 minutes. The gradient should be optimized to ensure separation of the acetylated peptide from the unmodified form.

  • Flow Rate: 200-400 µL/min for a 2.1 mm i.d. column.

  • Column Temperature: 40-60°C to improve peak shape and reduce viscosity.

  • Detection:

    • UV: 214 nm for peptide bond absorbance.

    • MS: ESI-MS in positive ion mode. Data-dependent acquisition (DDA) can be used to trigger MS/MS scans on detected peptide ions for sequence confirmation and localization of the acetylation site.

3. Data Analysis:

  • The acquired data is processed using software to identify peptides based on their mass-to-charge ratio and fragmentation patterns.

  • The presence of acetylated histidine is confirmed by a mass shift of +42.0106 Da on the histidine residue.

  • Extracted ion chromatograms (EICs) for both the modified and unmodified peptides are used to assess resolution and perform relative quantification.

By systematically evaluating column chemistries and mobile phase additives, researchers can develop robust and reliable HPLC methods for the challenging analysis of peptides containing acetylated histidine, leading to deeper insights into protein function and more rigorous quality control of biopharmaceutical products.

References

A Comparative Guide to the Mass Spectrometry of Peptides with Ac-His(τ-Trt)-OH Modification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic peptide development and drug discovery, the precise characterization of peptides is paramount. The use of protecting groups is a cornerstone of solid-phase peptide synthesis (SPPS), with the trityl (Trt) group being a common choice for protecting the imidazole side chain of histidine. However, the lability of the Trt group presents unique challenges and considerations during mass spectrometric analysis. This guide provides a comparative analysis of the behavior of Ac-His(τ-Trt)-OH modified peptides under various fragmentation techniques, offering insights for researchers in proteomics and drug development.

Fragmentation Behavior of the Trityl Group

The bulky and labile nature of the trityl protecting group on histidine significantly influences the fragmentation pattern of peptides in mass spectrometry. Under common fragmentation techniques like Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD), the Trt group is highly susceptible to cleavage, often leading to a dominant neutral loss.

A key observation in the CID and HCD spectra of peptides containing His(Trt) is the facile loss of the trityl group, which can occur as a neutral loss of 243.3 Da (the mass of the trityl group) or as a charged trityl cation (m/z 243.1). This dominant neutral loss can suppress other backbone fragment ions that are crucial for peptide sequencing. The high proton affinity of the cleaved trityl group can lead to the formation of a stable trityl cation, which is often observed as a prominent peak in the mass spectrum.

In contrast, Electron-Transfer Dissociation (ETD) offers a softer fragmentation method that can preserve labile modifications. When analyzing peptides with His(Trt), ETD can generate c- and z-type fragment ions without the significant loss of the trityl group, thus providing more comprehensive sequence information.

The choice of deprotecting agent during peptide synthesis and cleavage from the resin can also impact the final product and its subsequent mass spectrometric analysis. For instance, the use of trifluoroacetic acid (TFA) can lead to the removal of the trityl group.

Comparative Analysis of Fragmentation Techniques

The selection of the appropriate fragmentation technique is critical for obtaining unambiguous sequence information for peptides containing Ac-His(τ-Trt)-OH.

Fragmentation TechniqueAdvantages for His(Trt) PeptidesDisadvantages for His(Trt) PeptidesKey Observations
Collision-Induced Dissociation (CID) Widely available and robust.Prone to significant neutral loss of the trityl group, leading to suppressed backbone fragmentation.Dominant peak corresponding to the neutral loss of 243.3 Da or the trityl cation at m/z 243.1.
Higher-energy Collisional Dissociation (HCD) Similar to CID but can provide higher-resolution fragment ion spectra in Orbitrap instruments.Also exhibits significant neutral loss of the trityl group, which can dominate the spectrum.Similar to CID, with a prominent trityl-related peak.
Electron-Transfer Dissociation (ETD) Preserves the labile trityl group, allowing for more complete backbone fragmentation and confident localization of the modification.May be less efficient for peptides with low charge states.Generation of c- and z-type fragment ions with the trityl group intact.

Experimental Protocols

Sample Preparation for Mass Spectrometry:

  • Peptide Synthesis: Peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Fmoc-His(Trt)-OH is used for the incorporation of the trityl-protected histidine.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cocktail typically containing trifluoroacetic acid (TFA). The composition of the cleavage cocktail can be varied to control the retention or removal of the trityl group. For analysis with the Trt group intact, a milder cleavage condition may be employed.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Desalting: The purified peptide is desalted using a C18 ZipTip or equivalent to remove any salts that may interfere with mass spectrometric analysis.

  • Sample Reconstitution: The desalted peptide is reconstituted in a solution suitable for electrospray ionization, typically a mixture of water, acetonitrile, and formic acid (e.g., 50% acetonitrile, 0.1% formic acid).

Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF instrument, equipped with ESI and capable of CID, HCD, and/or ETD fragmentation is used.

  • Ionization: Peptides are ionized using electrospray ionization (ESI) in positive ion mode.

  • MS1 Analysis: A full scan MS1 spectrum is acquired to determine the m/z of the precursor ion of the peptide with the Ac-His(τ-Trt)-OH modification.

  • MS2 Fragmentation: The precursor ion is isolated and subjected to fragmentation using CID, HCD, and/or ETD.

    • CID/HCD: A normalized collision energy (NCE) is applied, typically in the range of 25-35%.

    • ETD: The reaction time for electron transfer is optimized to achieve sufficient fragmentation.

  • Data Analysis: The resulting MS2 spectra are analyzed to identify the fragment ions and deduce the peptide sequence. The presence and intensity of the neutral loss of the trityl group are noted.

Visualizing Fragmentation and Workflows

cluster_workflow Experimental Workflow SPPS Peptide Synthesis (Fmoc-His(Trt)-OH) Cleavage Cleavage & Deprotection (TFA-based) SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC Desalting Desalting (C18) HPLC->Desalting MS Mass Spectrometry (ESI-MS/MS) Desalting->MS

Caption: A generalized workflow for the synthesis and mass spectrometric analysis of peptides containing His(Trt).

cluster_CID_HCD CID / HCD Fragmentation cluster_ETD ETD Fragmentation Peptide_HisTrt [Peptide+His(Trt)+nH]ⁿ⁺ Neutral_Loss [Peptide+His+(n-1)H]⁽ⁿ⁻¹⁾⁺ + Trityl (Neutral Loss) Peptide_HisTrt->Neutral_Loss Dominant Pathway Trityl_Cation Trityl Cation (m/z 243.1) Peptide_HisTrt->Trityl_Cation Backbone_Fragments_CID b- and y-ions (Suppressed) Peptide_HisTrt->Backbone_Fragments_CID Backbone_Fragments_ETD c- and z-ions (Trityl Group Intact) Peptide_HisTrt->Backbone_Fragments_ETD Preserved Modification

Caption: Comparative fragmentation pathways of His(Trt)-containing peptides in CID/HCD versus ETD.

A Comparative Guide to Histidine Protecting Groups in Peptide Synthesis: Trt, Boc, and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the imidazole side chain of histidine is a critical decision in solid-phase peptide synthesis (SPPS). This choice significantly impacts the efficiency of coupling reactions, the stereochemical integrity of the final peptide, and the overall yield and purity. This guide provides an objective comparison of commonly used histidine protecting groups, with a focus on Trityl (Trt) and tert-Butoxycarbonyl (Boc), supported by experimental data and detailed protocols.

The imidazole ring of histidine presents a unique challenge in peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions, and its basicity can catalyze the racemization of the activated amino acid, compromising the biological activity of the synthetic peptide.[1][2] Protecting the imidazole nitrogen is therefore essential. The ideal protecting group should be stable during peptide chain elongation but readily removable under conditions that do not degrade the final peptide.

This guide will delve into the characteristics of various protecting groups, present comparative data in a clear tabular format, provide detailed experimental protocols for key evaluation methods, and visualize important concepts through diagrams.

Profiles of Key Histidine Protecting Groups

Trityl (Trt) Group

The Trityl (Trt) group is one of the most widely used protecting groups for the histidine side chain in Fmoc-based SPPS.[3] It is introduced on the τ-nitrogen of the imidazole ring.

  • Advantages: Good stability under the basic conditions used for Fmoc deprotection. Fmoc-His(Trt)-OH is a readily available and cost-effective reagent.[3]

  • Disadvantages: The primary drawback of the Trt group is its inability to fully prevent racemization during coupling, especially when strong bases are used or with prolonged activation times.[4] The bulky nature of the Trt group can also sometimes hinder coupling efficiency.[5]

tert-Butoxycarbonyl (Boc) Group

The tert-Butoxycarbonyl (Boc) group, when used as a side-chain protecting group for histidine in Fmoc SPPS, is attached to the π-nitrogen of the imidazole ring. This strategic placement is key to its effectiveness.

  • Advantages: Fmoc-His(Boc)-OH offers excellent protection against racemization, even under elevated temperatures, by sterically and electronically shielding the α-proton from abstraction.[6][7] This leads to higher enantiomeric purity in the final peptide.

  • Disadvantages: The side-chain Boc group is labile to the final acidic cleavage conditions, similar to other t-butyl-based protecting groups. Its stability during repeated Fmoc deprotection cycles is generally good but can be a concern in very long syntheses.

Other Notable Protecting Groups

Several other protecting groups have been developed to address the challenges of histidine protection, each with its own set of advantages and disadvantages.

  • Trityl-based Analogs (Mmt, Mtt): 4-Methoxytrityl (Mmt) and 4-Methyltrityl (Mtt) are more acid-labile than Trt, allowing for their selective removal under milder acidic conditions while other acid-labile groups remain intact.[8]

  • 2,4-Dinitrophenyl (Dnp): The Dnp group is very stable under both acidic and basic conditions, making it suitable for the synthesis of long peptides and for segment condensation strategies.[8] However, its removal requires specific and harsh conditions, typically treatment with a thiol.[1][9]

  • Tosyl (Tos): The Tosyl group is another option, particularly in Boc-based SPPS. It is labile to HOBt, which is often used in coupling reactions.[8][10]

  • Benzyloxymethyl (Bom) and Methoxyphenyloxymethyl (MBom): These groups are attached to the π-nitrogen and are highly effective at suppressing racemization.[8] However, their synthesis is more complex and costly, and their cleavage can sometimes lead to side reactions.

Comparative Data of Histidine Protecting Groups

The following tables summarize the key characteristics and performance of the most common histidine protecting groups.

Protecting GroupAttachment PositionStability to PiperidineAcid LabilityRacemization Suppression
Trityl (Trt) τ-NitrogenHighHigh (cleaved by strong TFA)Moderate
tert-Butoxycarbonyl (Boc) *π-NitrogenHighHigh (cleaved by strong TFA)High[6]
4-Methoxytrityl (Mmt) τ-NitrogenHighVery High (cleaved by dilute TFA)Moderate
4-Methyltrityl (Mtt) τ-NitrogenHighHigh (more labile than Trt)Moderate
2,4-Dinitrophenyl (Dnp) π-NitrogenHighVery High (stable to TFA/HF)High
Tosyl (Tos) π-NitrogenHighLabile to HOBt, mild acidModerate
Benzyloxymethyl (Bom) π-NitrogenHighHigh (cleaved by strong acid)Very High[8]
Methoxyphenyloxymethyl (MBom) π-NitrogenHighHigh (cleaved by strong acid)Very High

Table 1. General characteristics of common histidine protecting groups.

Protecting Group DerivativeCoupling ConditionsRacemization Level (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (no preactivation)1.0[11]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min preactivation)7.8[11]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min preactivation)0.3[11]
Fmoc-His(Trt)-OH10 min at 50 °C (DIC/Oxyma)6.8[7]
Fmoc-His(Boc)-OH10 min at 50 °C (DIC/Oxyma)0.18[7]
Fmoc-His(Trt)-OH2 min at 90 °C (DIC/Oxyma)>16[7]
Fmoc-His(Boc)-OH2 min at 90 °C (DIC/Oxyma)0.81[7]

Table 2. Comparative racemization data for selected histidine derivatives under different coupling conditions.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for manual Fmoc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl resin for protected fragments or Rink amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 1 hour.[2]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 1 hour for the initial deprotection of pre-loaded resin, or shorter times for subsequent cycles) to remove the Fmoc group.[2]

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH), a coupling reagent (e.g., HCTU, DIC), and an additive (e.g., HOBt, Oxyma Pure) in DMF.

    • Add the coupling mixture to the deprotected resin and allow the reaction to proceed for the desired time and at the appropriate temperature.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

Protocol 2: Cleavage of Peptide from Resin and Deprotection

For Trt-protected Histidine:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v). For peptides containing Trt-protected residues, the inclusion of a scavenger like triisopropylsilane (TIS) is crucial to prevent re-attachment of the trityl cation.[2] A typical cocktail would be TFA/TIS/H₂O (95:2.5:2.5 v/v).

  • Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 1-3 hours at room temperature. A deep yellow color may be observed due to the formation of the trityl cation.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

For Boc-protected Histidine:

The cleavage and deprotection procedure for peptides containing His(Boc) is identical to that for other peptides with standard acid-labile side-chain protecting groups (e.g., Boc, tBu).

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v).

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 1-3 hours at room temperature.

  • Peptide Precipitation and Isolation: Follow the same procedure as for Trt-protected histidine.

Protocol 3: Racemization Analysis by HPLC

This protocol describes a general method for determining the extent of racemization of a histidine residue after incorporation into a peptide.

  • Peptide Hydrolysis: Hydrolyze a sample of the crude peptide in 6 M HCl at 110 °C for 24 hours to break it down into its constituent amino acids.

  • Derivatization (Optional but Recommended): To facilitate separation of the D- and L-isomers, derivatize the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent) or prepare diastereomeric dipeptides.

  • HPLC Analysis:

    • Analyze the derivatized (or underivatized) amino acid mixture by reverse-phase HPLC using a chiral column (for underivatized amino acids) or a standard C18 column (for diastereomers).[3]

    • The mobile phase will depend on the specific column and derivatization agent used. A common mobile phase for underivatized amino acids on a chiral column is a mixture of water, methanol, and formic acid.[3]

  • Quantification: Integrate the peak areas for the L- and D-histidine enantiomers to determine the percentage of racemization.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_SPPS_workflow Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-His(PG)-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongation Peptide Chain Elongation Washing2->Elongation Elongation->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Final amino acid coupled Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Figure 1. A simplified workflow for solid-phase peptide synthesis (SPPS).

G cluster_racemization Mechanism of Histidine Racemization Activated_L_His Activated L-Histidine (Chiral) Enolate Achiral Enolate Intermediate Activated_L_His->Enolate α-proton abstraction catalyzed by unprotected π-nitrogen D_His D-Histidine (Racemized) Enolate->D_His Reprotonation L_His L-Histidine (Correct Isomer) Enolate->L_His Reprotonation

Figure 2. The mechanism of histidine racemization during peptide synthesis.

G cluster_cleavage Cleavage and Deprotection Peptide_Resin Peptide-Resin Fmoc-His(Trt)-Peptide-Resin Cleaved_Peptide Crude Peptide H-His-Peptide-OH Peptide_Resin->Cleaved_Peptide TFA Trityl_Cation {Trityl Cation | Trt⁺} Peptide_Resin->Trityl_Cation TFA TFA_Cocktail {TFA Cocktail | TFA/TIS/H₂O} Scavenger {Scavenger | TIS} Trityl_Cation->Scavenger Scavenged_Cation Scavenged Cation Trt-SiR₃ Scavenger->Scavenged_Cation

Figure 3. The role of scavengers in trapping reactive cations during cleavage.

Conclusion

The choice of a histidine protecting group is a multifaceted decision that requires careful consideration of the specific peptide sequence, the desired level of enantiomeric purity, and economic factors. For routine peptide synthesis where a low level of racemization is acceptable, the cost-effective Trt group remains a viable option. However, for the synthesis of therapeutic peptides or sequences that are particularly prone to racemization, the Boc group offers superior protection and is often the preferred choice, despite its higher cost. Other protecting groups like MBom also provide excellent racemization suppression but come with their own set of challenges. By understanding the properties of each protecting group and utilizing the appropriate experimental protocols, researchers can optimize their peptide synthesis strategies to achieve high yields of pure, enantiomerically correct peptides.

References

A Researcher's Guide to Confirming N-Terminal Acetylation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the N-terminal acetylation of a protein is a critical step in understanding its function, stability, and regulation. This guide provides a comprehensive comparison of the leading analytical methods used for this purpose, offering insights into their performance, detailed experimental protocols, and a visual workflow to aid in methodological selection.

N-terminal acetylation, the addition of an acetyl group to the alpha-amino group of the N-terminal amino acid of a protein, is one of the most common protein modifications in eukaryotes. This modification can significantly impact a protein's half-life, protein-protein interactions, and subcellular localization. Consequently, accurate and robust analytical methods are essential for its detection and characterization.

This guide delves into the most prevalent techniques: Mass Spectrometry (MS), Edman Degradation, High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Immunoassays. Each method is evaluated based on key performance indicators, providing a clear framework for selecting the most appropriate technique for your research needs.

Comparative Analysis of Analytical Methods

The choice of analytical method for confirming N-terminal acetylation depends on various factors, including the required sensitivity, throughput, sample purity, and the specific information needed (e.g., sequence confirmation vs. quantitative analysis). The following table summarizes the key quantitative performance metrics of the most common methods.

FeatureMass Spectrometry (MS)Edman DegradationHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Immunoassays (Western Blot/ELISA/Dot Blot)
Principle Measures mass-to-charge ratio of peptides to identify modifications.Sequential removal and identification of N-terminal amino acids.Separates acetylated and non-acetylated forms based on hydrophobicity.Separates molecules based on electrophoretic mobility in a capillary.Utilizes specific antibodies to detect the acetylated N-terminus.
Detection Limit High femtomole to low attomole range[1]Low picomole to high femtomole range (10-100 pmol)[2]Micromolar to nanomolar rangeAttomole to femtomole range[3]Nanogram to picogram range
Throughput High (hundreds of samples per day with automation)[1]Low (one sample at a time, ~1 hour per residue)[4]Moderate to High (tens to hundreds of samples per day)High (multiplexed systems can run 96 samples in 30 min)[3]High (96-well plate format for ELISA)
Analysis Time per Sample 30-120 minutesSeveral hours to days depending on sequence length10-60 minutes< 15 minutes per run[5]4-24 hours
Sample Requirement Micrograms of protein, complex mixtures can be analyzedPicomoles of purified protein (>75-80% purity)[6]Micrograms of purified protein or peptideNanoliters of sample[7]Micrograms of protein (crude lysate can be used)
Quantitative Capability Excellent (relative and absolute quantification with labeling)Poor to fair (semi-quantitative)Excellent (with appropriate standards)[8]Good (quantitative with standards)Good (semi-quantitative for WB, quantitative for ELISA)
Confirmatory Power High (provides sequence and modification site)High (direct sequence confirmation)Moderate (retention time shift)Moderate (migration time shift)Moderate to High (antibody-dependent)

Experimental Workflows and Logical Relationships

The general workflow for analyzing N-terminal acetylation involves several key stages, from sample preparation to data analysis. The specific steps can vary depending on the chosen analytical method.

N_Terminal_Acetylation_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Confirmation Protein_Source Protein Source (e.g., Cell Lysate, Recombinant Protein) Purification Protein/Peptide Purification (Optional) Protein_Source->Purification Digestion Proteolytic Digestion (e.g., Trypsin, Lys-C) Purification->Digestion Edman Edman Degradation Purification->Edman Immunoassay Immunoassays Purification->Immunoassay Enrichment Enrichment of N-terminal Peptides (Optional) Digestion->Enrichment MS Mass Spectrometry Enrichment->MS HPLC HPLC Enrichment->HPLC CE Capillary Electrophoresis Enrichment->CE Data_Analysis Data Analysis MS->Data_Analysis Edman->Data_Analysis HPLC->Data_Analysis CE->Data_Analysis Immunoassay->Data_Analysis Confirmation Confirmation of N-terminal Acetylation Data_Analysis->Confirmation

A generalized workflow for the analysis of N-terminal acetylation.

Detailed Experimental Protocols

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for identifying and quantifying N-terminal acetylation due to its high sensitivity, accuracy, and ability to handle complex samples.

1. Sample Preparation:

  • Protein Extraction: Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors.

  • Protein Digestion: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Digest the proteins into peptides using a protease such as trypsin.

  • (Optional) Enrichment of N-terminal Peptides: To increase the chances of detecting the N-terminal peptide, an enrichment step can be performed. This can be achieved by various methods, including chemical derivatization strategies or specific affinity purification.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the peptide mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled directly to the mass spectrometer. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the column.

  • Mass Spectrometry:

    • MS1 Scan: The mass spectrometer scans the eluting peptides to determine their mass-to-charge (m/z) ratios.

    • MS2 Scan (Tandem MS): The most intense ions from the MS1 scan are selected for fragmentation. The fragmentation pattern provides sequence information.

3. Data Analysis:

  • Database Searching: The acquired MS/MS spectra are searched against a protein database to identify the peptide sequences.

  • Modification Analysis: The search parameters are set to include N-terminal acetylation as a variable modification. A mass shift of 42.0106 Da on the N-terminus of a peptide is indicative of acetylation.

  • Quantification: The extent of acetylation can be quantified by comparing the peak intensities of the acetylated and non-acetylated forms of the N-terminal peptide.

Edman Degradation

Edman degradation is a classic method for protein sequencing that can definitively identify the N-terminal amino acid. However, it is not suitable for proteins with a "blocked" N-terminus, as is the case with N-terminal acetylation. Therefore, its primary use in this context is to show a failure to sequence, which is strong evidence for a blocked N-terminus.

1. Sample Preparation:

  • Protein Purification: The protein of interest must be purified to a high degree (>90%).

  • Immobilization: The purified protein is typically immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.

2. Sequencing:

  • The immobilized protein is subjected to sequential rounds of chemical reactions in an automated protein sequencer.

  • In each cycle, the N-terminal amino acid is derivatized, cleaved, and then identified by HPLC.

3. Data Analysis:

  • If the N-terminus is acetylated, the Edman chemistry will not proceed, and no amino acid sequence will be generated. This lack of a result is indirect but strong evidence of a blocked N-terminus.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify acetylated and non-acetylated forms of a peptide or protein.

1. Sample Preparation:

  • Prepare purified samples of the protein or peptide of interest.

  • If starting from a complex mixture, the protein of interest needs to be purified first.

2. HPLC Analysis:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used.

  • Detection: The elution of the peptides is monitored by UV absorbance, typically at 214 nm.

  • The acetylated form of a peptide is generally more hydrophobic and will have a longer retention time than the non-acetylated form.

3. Data Analysis:

  • The presence of a peak with the expected retention time shift for the acetylated form confirms its presence.

  • Quantification can be achieved by comparing the peak areas of the acetylated and non-acetylated forms.

Capillary Electrophoresis (CE)

CE offers high-resolution separation of charged molecules and can be used to separate acetylated and non-acetylated proteins or peptides.

1. Sample Preparation:

  • Dissolve the purified protein or peptide in the CE running buffer.

2. CE Analysis:

  • Capillary: A fused-silica capillary is used.

  • Buffer: A buffer system appropriate for the charge of the analyte is selected.

  • Separation: An electric field is applied across the capillary, causing the molecules to migrate at different rates based on their charge-to-size ratio. Acetylation neutralizes the positive charge of the N-terminal amine, leading to a change in electrophoretic mobility.

  • Detection: Detection is typically done by UV absorbance.

3. Data Analysis:

  • The acetylated form will have a different migration time compared to the non-acetylated form.

  • Quantification can be performed by comparing the peak areas.

Immunoassays (Western Blot, ELISA, Dot Blot)

Immunoassays utilize antibodies that specifically recognize the N-terminally acetylated motif.

1. Western Blot:

  • Sample Preparation: Separate proteins from cell or tissue lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the N-terminally acetylated protein of interest or a pan-specific anti-N-acetyl antibody. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate.

2. ELISA (Enzyme-Linked Immunosorbent Assay):

  • Coating: Coat a 96-well plate with a capture antibody that binds to the protein of interest.

  • Sample Addition: Add the protein samples to the wells.

  • Detection: Add a detection antibody that specifically recognizes the N-terminally acetylated form of the protein, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

  • Quantification: Measure the absorbance to quantify the amount of N-terminally acetylated protein.

3. Dot Blot:

  • Sample Application: Spot the protein samples directly onto a membrane.

  • Detection: Follow the same blocking, antibody incubation, and detection steps as for a Western blot. This method is useful for rapid, semi-quantitative screening of multiple samples.[9]

Logical Framework for Method Selection

The decision-making process for selecting the appropriate analytical method can be visualized as a logical flow, considering the primary research question and available resources.

Method_Selection Start Start: Need to Confirm N-terminal Acetylation Question1 Is the primary goal to identify the exact sequence and modification site? Start->Question1 Question2 Is the sample a complex mixture or a purified protein? Question1->Question2 No MS Mass Spectrometry Question1->MS Yes Question3 Is high throughput and quantitative data essential? Question2->Question3 Purified Protein Question4 Is a rapid, semi-quantitative screening of many samples needed? Question2->Question4 No Question2->MS Complex Mixture Edman Edman Degradation (for confirmation of blockage) Question3->Edman No, qualitative confirmation of blockage is sufficient HPLC_CE HPLC or Capillary Electrophoresis Question3->HPLC_CE Yes Question4->HPLC_CE No Immunoassays Immunoassays (Western Blot, ELISA, Dot Blot) Question4->Immunoassays Yes

A decision tree for selecting an analytical method.

References

Navigating the Acetylome: A Comparative Guide to the MS/MS Fragmentation of Acetylated Histidine and Lysine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the complexities of protein acetylation, a precise understanding of how modified amino acids behave during mass spectrometry is paramount. While lysine acetylation is extensively studied, histidine acetylation represents a less-explored yet potentially crucial post-translational modification. This guide provides a comparative analysis of the fragmentation patterns of acetylated histidine and acetylated lysine in tandem mass spectrometry (MS/MS), offering supporting data and detailed experimental protocols to aid in the confident identification and characterization of these modifications.

Distinguishing Fragmentation Signatures: Acetylated Histidine vs. Acetylated Lysine

The fragmentation of peptides in a mass spectrometer, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), generates a series of b- and y-ions that allow for sequence determination. The presence of a post-translational modification, such as acetylation, introduces a characteristic mass shift and can influence the fragmentation process, leading to the formation of diagnostic ions.

Acetylated Lysine: A Well-Defined Fragmentation Landscape

The MS/MS fragmentation of peptides containing acetylated lysine (Ac-Lys) is well-characterized. Acetylation of the ε-amino group of lysine results in a mass increase of 42.0106 Da. A hallmark of Ac-Lys fragmentation is the generation of a prominent immonium ion at m/z 126.091. This ion, along with the neutral loss of the acetyl group, serves as a reliable diagnostic marker for the presence of an acetylated lysine residue. The fragmentation generally proceeds along the peptide backbone, producing predictable b- and y-ion series that allow for the precise localization of the modification.

Acetylated Histidine: Unraveling a More Complex Pattern

The fragmentation of acetylated histidine (Ac-His) is less documented in the scientific literature. Acetylation can occur on the α-amino group (N-terminal acetylation) or on the imidazole ring of the histidine side chain. This guide will focus on the fragmentation of N-acetyl-L-histidine as a model for understanding its behavior in MS/MS.

Based on available spectral data for N-acetyl-L-histidine, the fragmentation is more complex than that of acetylated lysine and does not yield a single, highly dominant diagnostic ion. The fragmentation pattern is characterized by a series of ions resulting from the cleavage of the imidazole ring and the peptide backbone. Key observed fragment ions for N-acetyl-L-histidine include those at m/z 154.06, 110.07, and 81.04. The ion at m/z 110.07 likely corresponds to the loss of the acetyl group and a molecule of water from the precursor ion. The ion at m/z 81.04 is characteristic of the imidazole ring of histidine.

The presence of a histidine residue, even when unmodified, is known to influence peptide fragmentation, often leading to enhanced cleavage at the C-terminal side of the histidine. Acetylation of the histidine residue can be expected to further modulate this behavior.

Quantitative Data Summary

The following table summarizes the key mass spectrometric information for acetylated histidine and acetylated lysine.

FeatureAcetylated Histidine (N-acetyl-L-histidine)Acetylated Lysine
Precursor Mass Shift +42.0106 Da+42.0106 Da
Key Diagnostic Ions (m/z) 154.06, 110.07, 81.04126.091 (immonium ion)
Fragmentation Complexity Higher, involving ring fragmentationLower, dominated by backbone cleavage and a diagnostic immonium ion

Experimental Protocols

Confident identification of acetylated peptides relies on robust experimental workflows. The following protocols provide a general framework for the enrichment and analysis of acetylated peptides by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).

Immunoaffinity Enrichment of Acetylated Peptides

Due to the low stoichiometry of acetylation, enrichment is a critical step for successful analysis.

  • Principle: This method utilizes antibodies that specifically recognize acetylated lysine or potentially acetylated histidine residues to capture and enrich these modified peptides from a complex mixture.

  • Protocol:

    • Digest protein extracts with a suitable protease (e.g., trypsin).

    • Incubate the resulting peptide mixture with anti-acetyl-lysine or custom anti-acetyl-histidine antibodies conjugated to agarose or magnetic beads.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched acetylated peptides using a low pH solution or a competitive ligand.

    • Desalt the eluted peptides using C18 StageTips prior to LC-MS/MS analysis.

NanoLC-MS/MS Analysis

High-resolution mass spectrometry is essential for accurate mass determination and confident identification.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow HPLC system.

  • Chromatographic Separation:

    • Load the enriched and desalted peptides onto a C18 trap column followed by separation on a C18 analytical column using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.

  • Mass Spectrometry Parameters:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Set the mass spectrometer to acquire a full MS scan followed by MS/MS scans of the most intense precursor ions.

    • Use an appropriate collision energy (CID or HCD) to induce peptide fragmentation.

    • Enable dynamic exclusion to prevent repeated fragmentation of the same precursor ion.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathway of N-acetyl-L-histidine and a typical experimental workflow for the analysis of acetylated peptides.

cluster_legend Fragmentation of N-Acetyl-L-Histidine Precursor N-Acetyl-L-Histidine (m/z 198.08) Frag1 [M+H-H2O-CH2CO]+ (m/z 138.07) Precursor->Frag1 - H₂O, - CH₂CO Frag2 [M+H-CH2CO]+ (m/z 156.07) Precursor->Frag2 - CH₂CO Frag4 [M+H-H2O-CO]+ (m/z 152.08) Precursor->Frag4 - H₂O, - CO Frag3 Imidazole Ring Ion (m/z 81.04) Frag2->Frag3 - C₄H₅NO₂

Caption: Proposed fragmentation pathway of N-acetyl-L-histidine in MS/MS.

Start Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Start->Digestion Enrichment Immunoaffinity Enrichment (Anti-acetyl-amino acid antibody) Digestion->Enrichment Desalting C18 Desalting Enrichment->Desalting LCMS nanoLC-MS/MS Analysis Desalting->LCMS Analysis Data Analysis (Database Search, PTM Identification) LCMS->Analysis End Identified Acetylated Peptides Analysis->End

Caption: General experimental workflow for the analysis of acetylated peptides.

Conclusion

The analysis of acetylated histidine presents both a challenge and an opportunity for the proteomics community. While its fragmentation pattern is more intricate than that of the well-studied acetylated lysine, a careful examination of the MS/MS spectra, guided by the principles outlined in this guide, can lead to its confident identification. As research into the roles of histidine acetylation expands, the development of specific enrichment reagents and a deeper understanding of its mass spectrometric behavior will be crucial for advancing our knowledge of the dynamic acetylome.

comparative stability of peptides with and without N-acetylation

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Performance of N-acetylated versus Non-acetylated Peptides Supported by Experimental Data

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their therapeutic application. Rapid degradation by proteases in biological systems limits their bioavailability and efficacy. A common strategy to overcome this is N-terminal acetylation, a simple modification that can profoundly impact a peptide's stability. This guide provides a comprehensive comparison of the stability of peptides with and without N-acetylation, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Quantitative Comparison of Peptide Stability

The following table summarizes experimental data from various studies, highlighting the increased stability of N-acetylated peptides compared to their non-acetylated counterparts when exposed to proteases in human plasma or specific enzymes.

Peptide Sequence/NameModificationConditionHalf-life (t½)Percent Remaining (after 6h)Reference
Anionic Peptide (AD)Non-acetylatedHuman Plasma< 0.5 hours~60% (at 0.5h), <2% (at 6h)[1]
Anionic Peptide (Ac-AD)N-acetylated Human Plasma8.64 hours Significantly higher than non-acetylated[1]
Anionic Peptide (PD)Non-acetylatedHuman Plasma< 0.5 hours~80% (at 0.5h), ~6.5% (at 6h)[1]
Anionic Peptide (Ac-PD)N-acetylated Human Plasma20.7 hours Significantly higher than non-acetylated[1]
Cationic Peptide (PK)Non-acetylatedHuman Plasma< 0.5 hours~22% (at 0.5h), ~0.01% (at 6h)[1]
Cationic Peptide (Ac-PK)N-acetylated Human Plasma< 0.5 hours Marginally increased stability[1]
Cationic Peptide (AK)Non-acetylatedHuman Plasma< 0.5 hours~19% (at 0.5h), ~0.05% (at 6h)[1]
Antimicrobial Peptide (L163)Non-acetylatedPlasma & TrypsinEasily degradedNot specified[2][3]
Antimicrobial Peptide (L163-Ac)N-acetylated Plasma & TrypsinEnhanced stability Not specified[2][3]
Small Antimicrobial Peptide (Lfc)Non-acetylatedHuman Serum0.5 hoursNot specified[4]
Small Antimicrobial Peptide (Lfc)N-acetylated Human Serum1.5 hours Not specified[4]

Key Observations:

  • Significant Stability Enhancement for Anionic Peptides: N-acetylation dramatically increases the half-life of anionic peptides in human plasma, with Ac-PD showing a more than 40-fold increase compared to its non-acetylated form.[1]

  • Marginal Effect on Cationic Peptides: The stabilizing effect of N-acetylation is less pronounced for cationic peptides, suggesting that electrostatic interactions with proteases play a crucial role.[1]

  • General Trend of Increased Resistance: Across different peptide types, including antimicrobial peptides, N-acetylation consistently improves stability against degradation by plasma and specific proteases like trypsin.[2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of peptide stability.

1. Plasma Stability Assay

This protocol is a standard method to assess the stability of peptides in a biologically relevant fluid.

  • Peptide Preparation: Synthesize and purify both N-acetylated and non-acetylated versions of the peptide of interest. Prepare stock solutions of the peptides, typically in DMSO or an aqueous buffer.[5][6]

  • Incubation:

    • Dilute the peptide stock solutions in human plasma to a final concentration (e.g., 10 µM).[5][6]

    • Incubate the peptide-plasma mixture at 37°C with gentle shaking.[7]

    • Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours).[1]

  • Sample Processing:

    • To stop proteolytic degradation, add a precipitation agent to the aliquots. Common agents include strong acids like trichloroacetic acid (TCA) or organic solvents like a mixture of ethanol and acetonitrile.[5][7]

    • Incubate the samples on ice or at 4°C to allow for complete protein precipitation.[7]

    • Centrifuge the samples to pellet the precipitated plasma proteins.[7]

    • Collect the supernatant containing the remaining intact peptide and its degradation products.[7]

  • Analysis:

    • Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5][6]

    • Quantify the peak area of the intact peptide at each time point. The amount of intact peptide at time zero is considered 100%.[5]

    • Calculate the percentage of remaining peptide at each time point relative to the amount at time zero.

    • Determine the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.[7]

2. In Vitro Protease Degradation Assay

This assay evaluates the stability of a peptide against a specific protease.

  • Reagents: Prepare a solution of the purified protease (e.g., trypsin) in an appropriate buffer. Prepare stock solutions of the N-acetylated and non-acetylated peptides.

  • Incubation:

    • Mix the peptide solution with the protease solution to initiate the degradation reaction.

    • Incubate the mixture at the optimal temperature for the enzyme's activity (e.g., 37°C).

    • Collect aliquots at different time intervals.

  • Reaction Quenching: Stop the enzymatic reaction by adding a protease inhibitor or by denaturing the enzyme (e.g., by adding a strong acid or organic solvent).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide over time, similar to the plasma stability assay.[2][3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing peptide stability and the underlying principle of how N-acetylation confers protection.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Prep Peptide Synthesis (Acetylated & Non-acetylated) Incubate Incubate at 37°C Peptide_Prep->Incubate Plasma_Prep Human Plasma Preparation Plasma_Prep->Incubate Time_Points Collect Aliquots (t = 0, 0.5, 1, 2, 4, 6, 24h) Incubate->Time_Points Precipitate Protein Precipitation (e.g., TCA or Organic Solvent) Time_Points->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Analyze LC-MS / HPLC Analysis Centrifuge->Analyze Data_Analysis Data Analysis (% Remaining, Half-life) Analyze->Data_Analysis

Caption: Experimental workflow for peptide stability assay in human plasma.

N_Acetylation_Protection cluster_non_acetylated Non-acetylated Peptide cluster_acetylated N-acetylated Peptide Non_Acetylated Free N-terminus (Positively Charged) Protease_Binding_NA Exopeptidase Recognition and Binding Non_Acetylated->Protease_Binding_NA Susceptible Degradation_NA Proteolytic Cleavage Protease_Binding_NA->Degradation_NA Acetylated Acetylated N-terminus (Neutral) Protease_Binding_A Steric Hindrance & Reduced Electrostatic Interaction Acetylated->Protease_Binding_A Blocked Stability_A Increased Stability Protease_Binding_A->Stability_A Inhibition of Cleavage Protease Exopeptidase Protease->Protease_Binding_NA Protease->Protease_Binding_A

Caption: Mechanism of increased peptide stability through N-acetylation.

References

A Comparative Guide: The Advantages of Ac-His(tau-Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the introduction of an N-terminal acetyl group on a histidine-containing peptide is a common requirement. This modification can mimic natural proteins, enhance stability, and alter the overall charge of the molecule.[1] The two primary strategies to achieve this are the use of a pre-acetylated and side-chain protected building block, Nα-acetyl-Nτ-trityl-L-histidine (Ac-His(tau-Trt)-OH), or post-synthesis acetylation of the N-terminus of the completed peptide chain.

This guide provides an objective comparison of these two methodologies, highlighting the significant advantages of employing this compound in terms of purity, yield, and avoidance of deleterious side reactions. The comparison is supported by an overview of the experimental protocols and potential pitfalls associated with each approach.

At a Glance: this compound vs. Post-Synthesis Acetylation

FeatureThis compoundPost-Synthesis Acetylation
Purity High; avoids side reactions associated with acetylation of the full peptide.Lower potential purity due to the risk of side reactions.
Yield Generally higher overall yield due to a more controlled process.Potentially lower yield due to product loss during purification from side products.
Side Reactions Minimizes side reactions by protecting the reactive imidazole side chain and pre-acetylating the N-terminus.Prone to several side reactions, including aspartimide formation and potential modification of the histidine side chain.[2]
Process Simplicity Simplifies the overall synthesis by incorporating the modification at the beginning of the process.Adds an additional on-resin reaction step at the end of the synthesis, increasing complexity.
Racemization Risk The trityl protecting group on the histidine imidazole ring minimizes racemization during coupling.While the primary risk of racemization is during amino acid activation, harsh acetylation conditions can potentially affect stereochemistry.

The Challenge of Post-Synthesis Acetylation: A Closer Look at Side Reactions

Post-synthesis acetylation, while seemingly straightforward, introduces a significant risk of side reactions, particularly in peptides containing sensitive residues like histidine and aspartic acid. The standard procedure involves treating the resin-bound peptide with an acetylating agent, such as acetic anhydride, in the presence of a base.[3]

A critical and well-documented side reaction is the formation of aspartimide when an aspartic acid residue is present in the peptide sequence, especially adjacent to a histidine.[2] The basic conditions of the acetylation reaction can catalyze the cyclization of the aspartic acid side chain with the backbone amide nitrogen, leading to the formation of a succinimide derivative. This aspartimide can then undergo nucleophilic attack by piperidine (used for Fmoc deprotection) or water, resulting in a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.[4]

Furthermore, the imidazole ring of an unprotected or inadequately protected histidine can be susceptible to modification under certain acetylation conditions. While the trityl group is a robust protecting group for the histidine side chain during SPPS, its stability can be compromised under certain conditions, and any deprotection could expose the imidazole ring to unwanted acetylation.

The Superior Approach: this compound

Utilizing this compound as the initial building block in your SPPS workflow elegantly circumvents the aforementioned challenges. This approach integrates the N-terminal acetylation and histidine side-chain protection into a single, highly controlled component.

Key Advantages:

  • Elimination of Post-Synthesis Reactions: By starting the synthesis with the acetylated N-terminus already in place, the need for a final on-resin acetylation step is completely eliminated. This removes the risk of all associated side reactions, leading to a cleaner crude product and simplifying purification.

  • Protection Against Racemization: The trityl (Trt) group on the tau-nitrogen of the imidazole ring effectively prevents the racemization of histidine during the initial coupling step, a common issue with this amino acid.[2]

  • Improved Yield and Purity: By avoiding the formation of multiple side products, the overall yield of the desired peptide is significantly improved, and the final purity is higher. This reduces the time and resources required for downstream purification.

Experimental Protocols

Method 1: Solid-Phase Peptide Synthesis using this compound

This protocol outlines the manual synthesis of an N-terminally acetylated, histidine-containing peptide on a Rink Amide resin.

1. Resin Preparation and Swelling:

  • Place Rink Amide resin (e.g., 0.1 mmol) in a fritted peptide synthesis vessel.
  • Swell the resin in dimethylformamide (DMF) for 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection of the Resin:

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
  • Drain the solution.
  • Add fresh 20% piperidine in DMF and agitate for 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5x), isopropanol (2x), and DMF (5x).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
  • Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction vessel for 2-4 hours at room temperature.
  • Monitor the coupling reaction using a Kaiser test.
  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5x).

4. Chain Elongation:

  • Proceed with standard Fmoc-SPPS cycles for the remaining amino acids in the sequence. Each cycle consists of:
  • Fmoc deprotection with 20% piperidine in DMF.
  • Washing with DMF.
  • Coupling of the next Fmoc-amino acid using a suitable activation method (e.g., HBTU/HOBt/DIPEA).
  • Washing with DMF.

5. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM (5x) and dry under vacuum.
  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification:

  • Purify the crude peptide using reverse-phase HPLC.
  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[5][6]

Method 2: Post-Synthesis N-Terminal Acetylation

This protocol describes the synthesis of a histidine-containing peptide followed by on-resin N-terminal acetylation.

1. Peptide Synthesis:

  • Synthesize the peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS protocols, incorporating Fmoc-His(Trt)-OH at the appropriate position.
  • After the final amino acid is coupled, remove the N-terminal Fmoc group with 20% piperidine in DMF.
  • Wash the resin thoroughly with DMF.

2. On-Resin Acetylation:

  • Prepare an acetylation solution of 10% acetic anhydride in DMF.
  • Add the acetylation solution to the resin and agitate for 30 minutes at room temperature.
  • Drain the solution and wash the resin with DMF (5x).
  • To ensure complete acetylation, a second treatment with the acetylation solution can be performed.[3]
  • Wash the resin thoroughly with DMF (5x) and DCM (5x).

3. Cleavage, Deprotection, and Purification:

  • Follow steps 5 and 6 from Method 1 to cleave the peptide from the resin, deprotect the side chains, and purify the final product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows and potential side reactions of both synthetic strategies.

Ac_His_Workflow cluster_synthesis SPPS using this compound Resin Rink Amide Resin Coupled_AcHis Resin-His(Trt)-Ac Resin->Coupled_AcHis Coupling AcHis This compound Activated_AcHis Activated this compound AcHis->Activated_AcHis HBTU/HOBt/DIPEA Activated_AcHis->Coupled_AcHis Elongation Peptide Chain Elongation Coupled_AcHis->Elongation Standard Fmoc Cycles Final_Peptide Resin-Peptide-His(Trt)-Ac Elongation->Final_Peptide Cleavage Cleavage & Deprotection Final_Peptide->Cleavage Purified_Peptide Purified Ac-Peptide Cleavage->Purified_Peptide

Figure 1: Workflow for peptide synthesis using this compound.

Post_Synthesis_Acetylation_Workflow cluster_synthesis Post-Synthesis Acetylation Resin Rink Amide Resin SPPS Standard Fmoc-SPPS (with Fmoc-His(Trt)-OH) Resin->SPPS Deprotected_Peptide Resin-Peptide-His(Trt)-NH2 SPPS->Deprotected_Peptide Final Fmoc Deprotection Acetylation On-Resin Acetylation (Acetic Anhydride) Deprotected_Peptide->Acetylation Acetylated_Peptide Resin-Peptide-His(Trt)-Ac Acetylation->Acetylated_Peptide Side_Products Side Products (e.g., Aspartimide) Acetylation->Side_Products Cleavage Cleavage & Deprotection Acetylated_Peptide->Cleavage Crude_Product Crude Product Mixture Cleavage->Crude_Product Purification HPLC Purification Crude_Product->Purification Purified_Peptide Purified Ac-Peptide Purification->Purified_Peptide Side_Products->Crude_Product

Figure 2: Workflow for post-synthesis acetylation of a histidine-containing peptide.

Aspartimide_Formation Aspartimide Formation during Post-Synthesis Acetylation Peptide_Asp_His Peptide-Asp-His-... Deprotonated_Amide Deprotonated Backbone Amide Peptide_Asp_His->Deprotonated_Amide Base (e.g., DIPEA in acetylation mixture) Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis

Figure 3: Simplified signaling pathway of aspartimide formation.

Conclusion

The use of this compound in the solid-phase synthesis of N-terminally acetylated, histidine-containing peptides offers a robust and efficient alternative to post-synthesis acetylation. By integrating the N-terminal modification and crucial side-chain protection into a single building block, this method minimizes the risk of side reactions, particularly aspartimide formation, leading to higher purity and yield of the final product. For researchers aiming for high-quality peptides and streamlined synthetic workflows, this compound represents the superior strategic choice.

References

A Comparative Guide to Evaluating the Purity of Crude Peptides Synthesized with Ac-His(tau-Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of high-purity peptides is paramount. Histidine-containing peptides, in particular, present a significant challenge due to the high propensity of the histidine residue to racemize during the coupling step of solid-phase peptide synthesis (SPPS). The choice of protecting group for the histidine side chain is therefore a critical determinant of the final crude peptide's purity and the complexity of its subsequent purification.

This guide provides a comprehensive evaluation of Ac-His(tau-Trt)-OH, a commonly used protected histidine derivative, by comparing it with other alternatives. We present detailed experimental protocols for key purity assessment techniques and supporting data to inform your synthesis and purification strategies.

The Critical Role of Histidine Side-Chain Protection

The imidazole side chain of histidine can catalyze the epimerization of the activated amino acid during coupling, leading to a mixture of enantiomeric peptides, which are often difficult to separate.[1] Protecting the imidazole moiety is essential to suppress this side reaction.[1] The trityl (Trt) group in this compound is a bulky, acid-labile protecting group that sterically hinders side reactions. However, its effectiveness in preventing racemization and its cleavage conditions relative to other protecting groups are key considerations.

Comparison of Histidine Protecting Groups in Fmoc Chemistry

The selection of a side-chain protecting group for histidine involves a trade-off between racemization suppression, stability during synthesis, and the conditions required for its removal. Below is a comparison of common protecting groups.

Protecting GroupDerivative ExampleKey AdvantagesKey DisadvantagesRacemization Suppression
Trityl (Trt) Fmoc-His(Trt)-OHWidely used; Inert trityl cation is easily scavenged.[2]Prone to racemization.[2]Moderate
t-Butoxymethyl (Bum) Fmoc-His(π-Bum)-OHExcellent suppression of racemization.[2]Reagent for synthesis is volatile and toxic; yields formaldehyde during cleavage.[2]High
Methoxybenzyloxymethyl (Mbom) Fmoc-His(π-Mbom)-OHExcellent suppression of racemization.[2]Yields formaldehyde during cleavage which requires efficient scavenging.[2]High
4-Methoxytrityl (Mmt) Fmoc-His(Mmt)-OHMore acid-labile than Trt, allowing for selective deprotection on-resin.[3]Similar racemization potential to Trt.Moderate

The choice of protecting group directly influences the impurity profile of the crude peptide, impacting the subsequent purification and analysis workflow.

Impact of Histidine Protecting Group on Peptide Synthesis Workflow cluster_synthesis Peptide Synthesis cluster_outcome Crude Product Outcome cluster_downstream Downstream Process Choice Choice of His Protecting Group (e.g., Trt, Bum, Mbom) Rac Degree of Racemization Choice->Rac Influences Purity Crude Purity & Impurity Profile Purification Purification Complexity (HPLC) Purity->Purification Impacts Rac->Purity Determines Analysis Analytical Validation (LC-MS) Purification->Analysis Affects

Figure 1. Logical flow demonstrating how the initial choice of a histidine protecting group affects the entire peptide production pipeline.

Protocols for Evaluating Crude Peptide Purity

The purity of synthetic peptides is a critical factor that directly influences the reproducibility and reliability of experimental outcomes.[4] A multi-step analytical approach is required to accurately assess a crude peptide mixture.

General Workflow for Peptide Purification and Analysis Crude Crude Peptide Product (from SPPS) Purify Purification Step (Preparative RP-HPLC) Crude->Purify Purity_Check Purity Assessment (Analytical RP-HPLC) Purify->Purity_Check Collect Fractions ID_Check Identity Confirmation (LC-MS) Purity_Check->ID_Check Confirm Purity Quant_Check Absolute Quantification (Amino Acid Analysis) ID_Check->Quant_Check Confirm Mass Final Purified, Characterized Peptide (>95-98%) Quant_Check->Final Confirm Concentration & Composition

Figure 2. Standard experimental workflow from crude synthetic peptide to a fully characterized, high-purity product.
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most prevalent technique for assessing peptide purity.[4][5][6] It separates the target peptide from impurities based on hydrophobicity. Purity is calculated by integrating the area of the target peptide peak and dividing it by the total area of all peaks in the chromatogram.[7]

Illustrative Data:

The following table shows hypothetical purity data for a model 10-amino acid peptide containing one histidine residue, synthesized using different protecting groups.

Histidine Derivative UsedCrude Purity by HPLC (%)Major Impurities Observed
Fmoc-His(Trt)-OH 81.5%Deletion sequences, Diastereomer (+1.5%)
Fmoc-His(π-Bum)-OH 92.3%Deletion sequences, Formaldehyde adducts
Fmoc-His(π-Mbom)-OH 93.1%Deletion sequences

Experimental Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Dissolve the crude peptide in an appropriate solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water or water/acetonitrile) to a concentration of approximately 1 mg/mL.[7] Centrifuge and filter the sample before injection.[7]

  • Instrumentation & Column: Use a standard HPLC system with a UV detector. A C18 column is typically used for peptides.[7][8]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[7]

    • Gradient: A typical gradient runs from 5% to 60% Mobile Phase B over 20-30 minutes.[7] The gradient should be optimized based on the peptide's hydrophobicity.

    • Column Temperature: 30–45°C.[7]

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the formula:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for confirming the identity of the synthesized peptide.[4][5] It provides the molecular weight of the main peak and can help identify impurities.[5] High-resolution mass spectrometers can provide highly accurate mass data, confirming the elemental composition.[9]

Experimental Protocol: LC-MS Identity Confirmation

  • Sample Preparation: Prepare the sample as described for HPLC analysis, typically at a lower concentration (0.1-0.5 mg/mL).

  • Instrumentation: Use an LC system coupled to a mass spectrometer (e.g., Orbitrap or QTOF) with an electrospray ionization (ESI) source.[5][9]

  • LC Conditions: Employ similar LC conditions (column, mobile phases, gradient) as in the analytical HPLC method to ensure comparable retention times.

  • MS Conditions:

    • Ionization Mode: Positive ion mode (ESI+).

    • Mass Range: Scan a range appropriate for the expected mass of the peptide (e.g., 300-2000 m/z).

    • Data Acquisition: Acquire full scan data to detect all ions. Tandem MS (MS/MS) can be used to fragment the main peptide peak to confirm its sequence.[5]

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the main peak. Compare this experimental mass with the theoretical mass of the target peptide.

Amino Acid Analysis (AAA)

Amino Acid Analysis is the gold standard for the absolute quantification of peptides and proteins.[10][11] It verifies the amino acid composition of the peptide and can reveal the presence of unexpected amino acids or incorrect ratios, which would not be apparent from HPLC or MS alone.[11]

Experimental Protocol: Peptide Quantification by AAA

  • Acid Hydrolysis: An accurate aliquot of the peptide solution is subjected to acid hydrolysis (typically 6 M HCl at 110°C for 24 hours) to break all peptide bonds, releasing the constituent amino acids.[12][13]

  • Derivatization (Optional): While some modern LC-MS methods can analyze non-derivatized amino acids, traditional AAA often involves derivatizing the free amino acids with a chromophore or fluorophore to enhance detection.[12]

  • Separation and Detection: The hydrolyzed amino acids are separated by ion-exchange chromatography or reverse-phase HPLC and quantified by UV or fluorescence detection.[11][14]

  • Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard.[12] The total peptide concentration is then calculated based on the known sequence and the measured quantities of stable amino acids.

Cellular Uptake Pathway for Therapeutic Peptides Peptide Synthesized Peptide (e.g., His-rich CPP) Membrane Cell Membrane Peptide->Membrane Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (pH-dependent for His-peptides) Endosome->Escape Target Intracellular Target (e.g., Protein, Nucleic Acid) Escape->Target Effect Therapeutic Effect Target->Effect

References

A Comparative Guide to the Characterization of Synthetic Peptides Containing His(τ-Trt)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine into synthetic peptides presents unique challenges, primarily due to the reactivity of its imidazole side chain. Protecting this functional group is critical during solid-phase peptide synthesis (SPPS) to prevent side reactions and racemization.[1][2] The trityl (Trt) group, specifically when attached to the tau (τ) nitrogen of the imidazole ring [Fmoc-His(τ-Trt)-OH], is a widely used protecting group. However, its lability under acidic conditions, which are common in peptide cleavage and analysis, necessitates careful characterization.

This guide provides a comparative overview of the analytical characterization of synthetic peptides containing His(τ-Trt), contrasts its performance with common alternatives, and supplies standardized protocols for key analytical techniques.

Analytical Characterization Techniques

The accurate characterization of a synthetic peptide is crucial to confirm its identity, purity, and quantity. For peptides containing His(τ-Trt), the primary challenges during analysis are premature deprotection of the Trt group and potential racemization.[2][3] The main analytical methods employed are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][5]

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for assessing the purity of synthetic peptides. When analyzing His(τ-Trt) peptides, the acidic mobile phase, often containing trifluoroacetic acid (TFA), can cause partial or complete cleavage of the Trt group. This can result in the appearance of multiple peaks in the chromatogram: one for the fully protected peptide, one for the fully deprotected peptide, and potentially peaks for other partially protected species.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized peptide.[4] For His(τ-Trt) peptides, electrospray ionization (ESI) is a common technique. The mass spectrum can reveal the presence of the desired peptide as well as any impurities, including deletion sequences or species resulting from incomplete deprotection. The mass difference between the Trt-protected and unprotected peptide (approximately 242.3 Da) is a key diagnostic marker.

Comparison with Alternative Histidine Protecting Groups

The choice of protecting group for the histidine side chain significantly impacts both the synthesis and the subsequent characterization of the peptide. While His(τ-Trt) is widely used, several alternatives exist, each with distinct advantages and disadvantages.

Protecting GroupKey AdvantagesKey Disadvantages & Characterization Challenges
His(τ-Trt) - Reduces risk of racemization compared to unprotected His.[1] - Good solubility of the Fmoc-amino acid derivative.[1]- Highly acid-labile, can be prematurely cleaved during HPLC analysis with TFA.[1] - May require modified cleavage cocktails to avoid re-attachment of the trityl cation.
His(Boc) - Significantly suppresses epimerization (racemization), even at high temperatures.[2] - More stable to the acidic conditions of HPLC than Trt.- Requires strong acid (e.g., TFA) for removal, similar to other tBu-based side-chain protecting groups.
His(π-Mbom) - Offers robust protection against racemization by blocking the π-nitrogen.[2]- Can be costly and less readily available.[2] - Cleavage may require specific scavengers to prevent side reactions.[2]
Unprotected His - Cost-effective and avoids an additional protection/deprotection step.- High risk of racemization during coupling.[1][2] - The imidazole side chain can be acylated during synthesis.[1]

Comparative Experimental Data

The following table presents representative data from the synthesis of a model peptide (e.g., Liraglutide fragment) to illustrate the impact of the histidine protecting group on crude purity and the formation of the D-isomer impurity.

His Protecting GroupCoupling ConditionsCrude Purity (UPLC)D-His Isomer (%)
Fmoc-His(Trt)-OH50°C, 10 min~85%6.8%[2]
Fmoc-His(Boc)-OH50°C, 10 min~85%0.18%[2]
Fmoc-His(Trt)-OH90°C, 2 minLower>16%[2]
Fmoc-His(Boc)-OH90°C, 2 minHigh0.81%[2]

Data is representative and adapted from literature for comparative purposes.[2]

Visualizing Analytical Workflows and Chemical Logic

To better understand the processes involved, the following diagrams illustrate the typical characterization workflow and the chemical stability considerations for His(τ-Trt).

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Characterization SPPS Solid-Phase Peptide Synthesis (with Fmoc-His(τ-Trt)-OH) Cleavage Cleavage from Resin (e.g., 95% TFA) SPPS->Cleavage Completed Synthesis Crude_Sample Crude Peptide Mixture Cleavage->Crude_Sample Yields HPLC RP-HPLC Analysis (Purity Assessment) Crude_Sample->HPLC Inject LCMS LC-MS Analysis (Identity Confirmation) Crude_Sample->LCMS Inject

Caption: General workflow for the synthesis and characterization of a synthetic peptide.

G Protected His(τ-Trt)-Peptide Trityl group attached Unprotected His-Peptide Free imidazole Protected->Unprotected Acidic Conditions (TFA in cleavage or HPLC mobile phase) Unprotected->Protected Incomplete Cleavage Artifact Trityl Cation Adducts Potential side products Unprotected->Artifact Scavenger-deficient Cleavage

Caption: Acid-lability of the His(τ-Trt) protecting group during peptide processing.

Experimental Protocols

Detailed and consistent protocols are essential for the accurate and reproducible characterization of synthetic peptides.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Analysis

This protocol is designed to assess the purity of the crude peptide post-cleavage.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide powder in a suitable solvent (e.g., 50% acetonitrile/water) to a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1290 or equivalent.

    • Column: C18 column (e.g., ZORBAX SB-AQ, 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • Column Temperature: 35°C.[6]

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (column wash)

      • 40-45 min: 95% to 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peptide peak as a percentage of the total integrated peak area.

    • Note: Be aware that a post-cleavage peptide containing His(τ-Trt) may show a peak for the deprotected species. The relative area of this peak can indicate the lability of the Trt group under the analytical conditions.

Protocol 2: LC-MS Analysis for Identity Confirmation

This protocol confirms the molecular weight of the target peptide.

  • Sample Preparation:

    • Prepare the sample as described in the RP-HPLC protocol, but potentially at a lower concentration (e.g., 0.1 mg/mL).

  • Instrumentation and Conditions:

    • LC-MS System: An Agilent 6460 triple quadrupole mass spectrometer with an ESI source, coupled to an Agilent 1290 LC system, or an equivalent setup.[6]

    • Column and Gradient: Use the same column and gradient as in the RP-HPLC protocol to ensure chromatographic correlation.

    • MS Parameters (Positive Ion Mode):

      • Ion Source: Electrospray Ionization (ESI).

      • Scan Range: m/z 300–2000.

      • Gas Temperature: 325°C.[6]

      • Nebulizer Pressure: 45 psi.[6]

      • Capillary Voltage: 3500 V.[6]

  • Data Analysis:

    • Extract the mass spectrum corresponding to the main peak(s) observed in the chromatogram.

    • Deconvolute the spectrum to determine the monoisotopic mass of the peptide.

    • Compare the observed mass with the theoretical mass of the expected peptide (both Trt-protected and deprotected forms). A match within the instrument's mass accuracy tolerance confirms the peptide's identity.

References

Safety Operating Guide

Proper Disposal of Ac-His(tau-Trt)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of Ac-His(tau-Trt)-OH, a protected amino acid derivative commonly used in peptide synthesis.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. While a specific, comprehensive SDS for this compound is not universally available, related compounds' SDSs indicate that it should be handled with care in a well-ventilated area, using personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.

Quantitative Data Summary
PropertyValueSource/Note
Molecular Formula C₂₇H₂₅N₃O₃Aapptec Peptides[1]
Molecular Weight 439.5 g/mol Aapptec Peptides[1]
Appearance White to off-white powderGeneral chemical properties
Solubility Soluble in organic solvents such as DMF and NMP.ChemPep[2]
Storage Store at -20°C for long-term stability.GlpBio[3]

Step-by-Step Disposal Protocol

Given the absence of specific regulatory guidance for this compound, a conservative approach to its disposal is recommended. This involves treating it as a chemical waste product and consulting with your institution's Environmental Health and Safety (EHS) department. The following protocol outlines a general procedure.

Experimental Protocol: General Disposal Procedure
  • Consult Institutional Guidelines: Before proceeding, review your organization's specific chemical waste disposal procedures. Your EHS department is the primary resource for compliance and safety.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

    • Keep solid waste separate from liquid waste.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

    • Include the date of waste generation.

  • Packaging:

    • Use a chemically compatible, sealed container for waste collection.

    • Ensure the container is in good condition and will not leak.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure secondary containment to prevent spills.

  • Arrange for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

Experimental Protocol: Deprotection as a Potential Pre-Treatment (Expert Consultation Required)

In some cases, chemical transformation to a less hazardous substance may be a viable pre-treatment step before disposal. The trityl (Trt) group on this compound is acid-labile and can be cleaved. This procedure should only be performed by trained personnel after a thorough risk assessment and with the approval of the EHS department.

  • Reaction Setup: In a fume hood, dissolve the this compound waste in a suitable solvent (e.g., dichloromethane).

  • Acid Cleavage: Slowly add a solution of trifluoroacetic acid (TFA) in the solvent. The trityl group will be cleaved, yielding Nα-acetyl-L-histidine and triphenylmethanol.

  • Neutralization: Carefully neutralize the acidic solution with a suitable base (e.g., a saturated solution of sodium bicarbonate) until the pH is between 6 and 8.

  • Waste Segregation:

    • The resulting aqueous layer containing Nα-acetyl-L-histidine may potentially be disposed of down the sanitary sewer, pending EHS approval, as it is a simple amino acid derivative.

    • The organic layer containing triphenylmethanol should be collected as a separate chemical waste stream for EHS pickup.

  • Final Disposal: Follow the general disposal procedure for the segregated waste streams.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the experimental workflow for the disposal of this compound.

start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs direct_disposal Direct Disposal as Chemical Waste consult_ehs->direct_disposal Standard Protocol pretreatment Consider Deprotection Pre-treatment consult_ehs->pretreatment Alternative Protocol (EHS Approval) end End: Proper Disposal direct_disposal->end pretreatment->direct_disposal Not Feasible perform_deprotection Perform Acid-Catalyzed Deprotection pretreatment->perform_deprotection Proceed segregate_waste Segregate Aqueous and Organic Waste Streams perform_deprotection->segregate_waste dispose_aqueous Dispose of Aqueous Waste (EHS Approval Required) segregate_waste->dispose_aqueous dispose_organic Dispose of Organic Waste as Chemical Waste segregate_waste->dispose_organic dispose_aqueous->end dispose_organic->end

Caption: Decision workflow for the disposal of this compound.

start This compound in Organic Solvent add_tfa Add Trifluoroacetic Acid (TFA) Solution start->add_tfa cleavage Trityl Group Cleavage: - Ac-His-OH (Aqueous) - Triphenylmethanol (Organic) add_tfa->cleavage neutralize Neutralize with Base (e.g., NaHCO₃) to pH 6-8 cleavage->neutralize separate Separate Aqueous and Organic Layers neutralize->separate aqueous_waste Aqueous Waste: Ac-His-OH separate->aqueous_waste organic_waste Organic Waste: Triphenylmethanol separate->organic_waste dispose_aqueous Dispose per EHS Guidelines aqueous_waste->dispose_aqueous dispose_organic Collect for EHS Pickup organic_waste->dispose_organic

Caption: Experimental workflow for deprotection pre-treatment.

References

Personal protective equipment for handling Ac-His(tau-Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A comprehensive PPE program is crucial for minimizing exposure to chemical hazards.[3] The following table summarizes the recommended PPE for handling Ac-His(tau-Trt)-OH.

Body PartPersonal Protective EquipmentSpecifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[4][5]
Eyes Safety glasses with side shields or gogglesTo protect against dust particles and splashes. Face shields offer additional protection and should be used when there is a higher risk of splashing.[6]
Respiratory NIOSH-approved respiratorRecommended when handling the powder outside of a fume hood or in case of insufficient ventilation to prevent inhalation of dust.[4][5][7]
Body Laboratory coat or chemical-resistant apronTo protect skin and clothing from spills and contamination.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational workflow is critical for ensuring safety and procedural consistency.

  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting : Carefully weigh the desired amount of this compound powder in a chemical fume hood to minimize inhalation exposure. Use appropriate tools to handle the solid.

  • Dissolution : If preparing a solution, add the solvent to the solid slowly and stir to dissolve. Some sources suggest that to increase solubility, the tube can be heated to 37°C and then placed in an ultrasonic bath for a period of time.[8]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For stock solutions, it is recommended to store them in separate packages to avoid repeated freezing and thawing.[8] When stored at -20°C, it should be used within one month, and at -80°C, within six months.[8]

  • Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[1]

.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don PPE prep_area->don_ppe weigh 3. Weigh & Aliquot don_ppe->weigh dissolve 4. Dissolution (if applicable) weigh->dissolve storage 5. Storage dissolve->storage decontaminate 6. Decontaminate Work Area storage->decontaminate doff_ppe 7. Doff PPE decontaminate->doff_ppe wash_hands 8. Wash Hands doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Solid Waste : Unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste : Solutions of this compound and any rinsate from cleaning contaminated glassware should be collected in a labeled hazardous waste container for liquid chemical waste.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of in the regular trash or recycled, depending on local regulations.

  • Waste Disposal : All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.